molecular formula C11H12BrNO B1279626 5-Bromo-2-isopropylisoindolin-1-one CAS No. 864866-47-7

5-Bromo-2-isopropylisoindolin-1-one

Cat. No.: B1279626
CAS No.: 864866-47-7
M. Wt: 254.12 g/mol
InChI Key: LWLIXVFOQPOESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-isopropylisoindolin-1-one is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of targeted therapeutic agents. This biochemical reagent belongs to the isoindolinone class of heterocycles, a scaffold frequently employed in drug discovery due to its versatile pharmacophoric properties. While specific studies on this exact compound are not readily available, its core structure is a key intermediate in the synthesis of biologically active molecules. The isoindolin-1-one moiety is a privileged structure in the design of protein kinase inhibitors. For instance, research and patent literature indicates that substituted isoindolinone derivatives demonstrate potent activity as Akt (Protein Kinase B) inhibitors . Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide array of human cancers. Inhibiting Akt can induce apoptosis and inhibit tumor cell proliferation, making such compounds promising candidates for oncology research . The structural features of this compound—comprising a bromo substituent for further functionalization and an isopropyl group for modulating steric and lipophilic properties—make it a valuable building block for constructing sophisticated inhibitor libraries aimed at this and other biological targets. This product is intended for use by qualified researchers as a key synthetic intermediate. It can be utilized in cross-coupling reactions, amide formation, and other transformations to generate diverse compound sets for high-throughput screening and structure-activity relationship (SAR) studies. Researchers are exploring its potential in various life science applications, primarily focused on cancer biology and signal transduction. This product is For Research Use Only, not for human, veterinary, or therapeutic use.

Properties

IUPAC Name

5-bromo-2-propan-2-yl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLIXVFOQPOESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470950
Record name 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864866-47-7
Record name 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway to 5-Bromo-2-isopropylisoindolin-1-one, a key intermediate in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final compound.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in drug discovery, forming the central structure of numerous biologically active compounds.[1][2] Notable examples include pagoclone, an anxiolytic agent, and indoprofen, a potent anti-inflammatory drug.[1] The functionalization of the isoindolinone ring system, particularly at the N-2 and C-3 positions, allows for the fine-tuning of pharmacological activity. The introduction of a bromine atom at the C-5 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a valuable building block for creating diverse chemical libraries.[3]

Strategic Approach to Synthesis

While a direct, one-step synthesis of this compound is not extensively documented, a logical and efficient synthetic route can be designed based on established methodologies for N-substituted isoindolinones.[4][5] The most direct and atom-economical approach involves the reductive amination and subsequent intramolecular cyclization of a suitably substituted benzoic acid derivative with isopropylamine. This strategy offers high yields and operational simplicity.

The chosen pathway leverages the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid derivatives with primary amines, a method known for its broad substrate scope and high catalyst efficiency.[5]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification SM1 4-Bromo-2-formylbenzoic acid React Iridium-Catalyzed Reductive Lactamization SM1->React SM2 Isopropylamine SM2->React Prod This compound React->Prod Intramolecular Cyclization Purify Column Chromatography Prod->Purify Characterization_Workflow cluster_compound Synthesized Compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_elemental Compositional Analysis Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR HPLC HPLC/UPLC Compound->HPLC EA Elemental Analysis (CHN) Compound->EA

Sources

Spectroscopic Characterization of 5-Bromo-2-isopropylisoindolin-1-one: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Affiliation: Advanced Spectroscopic Solutions Division

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 5-Bromo-2-isopropylisoindolin-1-one. In the absence of direct experimental data in publicly available literature, this document serves as a predictive analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. We will delve into the theoretical underpinnings of the expected spectral features, providing a robust framework for the identification and structural elucidation of this compound.

Introduction: The Importance of Spectroscopic Characterization

In the realm of modern chemical research and drug development, the unambiguous determination of a molecule's structure is a critical prerequisite for understanding its function and advancing its potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the atomic connectivity and chemical environment within a molecule.

This guide focuses on the predicted spectroscopic profile of this compound, a compound of interest for its potential applications in medicinal chemistry and materials science. By providing a detailed predictive analysis, we aim to equip researchers with a valuable reference for confirming the successful synthesis of this target molecule and for quality control purposes.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving a 5-10 mg sample of the compound in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The spectrum would be recorded on a 400 MHz or 500 MHz NMR spectrometer.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.9d1HAr-H
~ 7.5 - 7.7dd1HAr-H
~ 7.3 - 7.5d1HAr-H
~ 4.5 - 4.7sept1H-CH (CH₃)₂
~ 4.4s2H-CH₂ -Ar
~ 1.4d6H-CH(CH₃ )₂

Rationale for Predictions:

  • Aromatic Protons (7.3 - 7.9 ppm): The three protons on the benzene ring are expected to appear in the aromatic region. The bromine atom at position 5 will influence the electronic environment, leading to distinct chemical shifts for each proton. The splitting patterns (d for doublet, dd for doublet of doublets) arise from coupling with neighboring aromatic protons.

  • Isopropyl Methine Proton (4.5 - 4.7 ppm): The single proton of the isopropyl group, being attached to a nitrogen atom, is expected to be deshielded. It will appear as a septet due to coupling with the six equivalent methyl protons.

  • Methylene Protons (4.4 ppm): The two protons of the CH₂ group in the isoindolinone ring are adjacent to the aromatic ring and the carbonyl group. They are expected to be chemically equivalent and appear as a singlet.

  • Isopropyl Methyl Protons (1.4 ppm): The six equivalent protons of the two methyl groups in the isopropyl moiety will appear as a doublet due to coupling with the single methine proton.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.[1]

Methodology for ¹³C NMR Data Acquisition:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168C =O
~ 145Ar-C
~ 135Ar-C
~ 132Ar-C H
~ 128Ar-C H
~ 125Ar-C H
~ 122Ar-C -Br
~ 50-C H₂-Ar
~ 48-C H(CH₃)₂
~ 20-CH(C H₃)₂

Rationale for Predictions:

  • Carbonyl Carbon (~168 ppm): The carbon atom of the amide carbonyl group is significantly deshielded and appears at a characteristic downfield chemical shift.[1]

  • Aromatic Carbons (122 - 145 ppm): The six carbons of the benzene ring will have distinct chemical shifts due to the substituents (bromine and the fused ring system). The carbon attached to the bromine atom is expected around 122 ppm.

  • Methylene Carbon (~50 ppm): The carbon of the CH₂ group in the isoindolinone ring is expected in this region.

  • Isopropyl Methine Carbon (~48 ppm): The methine carbon of the isopropyl group will appear in this range.

  • Isopropyl Methyl Carbons (~20 ppm): The two equivalent methyl carbons of the isopropyl group are expected at a higher field (lower ppm value).

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Methodology for IR Data Acquisition:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 1680StrongC=O (Amide) stretch
~ 1600, 1475MediumC=C (Aromatic) stretch
~ 2970MediumC-H (sp³) stretch
~ 3050WeakC-H (sp²) stretch
~ 1100MediumC-N stretch
~ 820StrongC-H (Aromatic) out-of-plane bend
~ 600MediumC-Br stretch

Rationale for Predictions:

  • Amide Carbonyl Stretch (~1680 cm⁻¹): A strong absorption band in this region is a characteristic feature of the C=O stretching vibration in an amide.

  • Aromatic C=C Stretch (~1600, 1475 cm⁻¹): These absorptions are typical for the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • C-H Stretches (~2970 and ~3050 cm⁻¹): The band around 2970 cm⁻¹ is due to the stretching of the sp³ hybridized C-H bonds of the isopropyl and methylene groups, while the weaker band around 3050 cm⁻¹ corresponds to the sp² hybridized C-H bonds of the aromatic ring.

  • C-N Stretch (~1100 cm⁻¹): The stretching vibration of the carbon-nitrogen single bond is expected in this region.

  • Aromatic C-H Bend (~820 cm⁻¹): A strong band in this region is often indicative of the out-of-plane bending of C-H bonds in a substituted benzene ring.

  • C-Br Stretch (~600 cm⁻¹): The carbon-bromine bond stretch is expected to appear in the lower frequency region of the spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Methodology for MS Data Acquisition:

A mass spectrum can be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
267/269High[M]⁺ and [M+2]⁺ (Molecular ion peak)
252/254Medium[M - CH₃]⁺
224/226Medium[M - C₃H₇]⁺
184High[M - Br]⁺
143Medium[M - Br - C₃H₇]⁺

Rationale for Predictions:

  • Molecular Ion Peak (m/z 267/269): The molecular weight of this compound is approximately 268.15 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a two-mass-unit separation and roughly equal intensities.[2]

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of a methyl group ([M - CH₃]⁺), the loss of the isopropyl group ([M - C₃H₇]⁺), and the loss of the bromine atom ([M - Br]⁺). These fragmentation patterns provide valuable clues about the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound is a process of integrating data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow for the characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-2-isopropylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Isoindolinone scaffolds are prevalent in a range of biologically active molecules, making a thorough understanding of their properties crucial for predicting their behavior in biological systems and for optimizing their development as potential therapeutic agents.[1] This document details the identity, structural characteristics, and key physicochemical parameters of the title compound. It further outlines detailed, field-proven experimental protocols for the determination of these properties, establishing a framework for quality control and further research. The insights provided herein are intended to support researchers, scientists, and drug development professionals in their work with this and related molecular entities.

Introduction to the Isoindolinone Scaffold

The isoindolin-1-one core is a privileged bicyclic lactam structure found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] These activities span a wide range, including anti-cancer, anti-inflammatory, and central nervous system effects.[1] The specific compound, this compound, combines this key scaffold with a bromine atom and an N-isopropyl group. The bromine atom provides a handle for further synthetic modification (e.g., through cross-coupling reactions) and influences the molecule's electronic properties and lipophilicity. The N-isopropyl group modifies the steric and electronic environment around the lactam nitrogen, which can impact solubility, metabolic stability, and receptor binding affinity.

A precise characterization of the physicochemical properties of a drug candidate like this compound is a non-negotiable cornerstone of drug development. These properties—including solubility, lipophilicity (LogP), and thermal stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy. This guide serves as a foundational resource for understanding and evaluating these critical parameters.

Chemical Identity and Structural Elucidation

The first step in any rigorous scientific investigation is the unambiguous confirmation of the molecule's identity and structure. This is achieved through a combination of spectroscopic techniques.

Molecular Formula, Weight, and Structure
  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₁₂BrNO

  • Molecular Weight: 254.12 g/mol

  • CAS Number: Not available (as of the date of this publication)

  • Chemical Structure: (A proper chemical drawing would be inserted here)

Predicted Spectroscopic Data

While specific experimental data for the title compound is not publicly available, we can predict the expected spectral characteristics based on the analysis of closely related analogs, such as 5-bromo-2-methylisoindolin-1-one and other N-substituted isoindolinones.[2]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic CH₂ protons, and the isopropyl group.

  • Aromatic Protons: Three signals in the aromatic region (approx. 7.5-7.9 ppm). The protons on the brominated ring will exhibit a characteristic splitting pattern (doublets and a doublet of doublets).

  • Benzylic Protons (CH₂): A singlet around 4.4-4.6 ppm, corresponding to the two protons of the methylene group in the isoindolinone ring.[2][3]

  • Isopropyl Group: A septet for the CH proton (approx. 4.6-4.8 ppm) and a doublet for the two CH₃ groups (approx. 1.2-1.4 ppm).

¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbonyl carbon, the aromatic carbons (including two attached to bromine and nitrogen), the benzylic carbon, and the carbons of the isopropyl group.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168-171 ppm.[2]

  • Aromatic Carbons: Signals between 123-146 ppm.[2]

  • Benzylic Carbon (CH₂): A signal around 45-50 ppm.

  • Isopropyl Carbons: Signals for the CH and CH₃ carbons in the aliphatic region.

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic pattern for the molecular ion. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher (M+2), for the molecule containing the ⁸¹Br isotope.[4][5][6][7] This provides definitive evidence for the presence of a single bromine atom.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, values are estimated based on closely related structures and established predictive models.

PropertyValue (Experimental or Estimated)Significance in Drug Development
Molecular Weight 254.12 g/mol Influences diffusion and transport across membranes. Compliant with Lipinski's Rule of Five (<500 Da).
Physical Form Predicted to be a solid at room temperature.Affects handling, formulation, and dissolution rate.
Melting Point Estimated: 100-120 °CIndicator of purity and thermal stability. A sharp melting range suggests high purity.[5]
Aqueous Solubility Predicted to be low.Critical for dissolution in the GI tract and systemic circulation. Poor solubility can limit oral bioavailability.
LogP (Octanol/Water) Estimated: 2.5 - 3.5Measures lipophilicity. This value suggests good membrane permeability but may require formulation strategies to improve solubility.[8]
pKa Predicted to be neutral (non-ionizable).The lactam amide is very weakly basic (pKa < 0), and the molecule lacks acidic protons. Its properties will be pH-independent in the physiological range.[9][10][11][12]

Experimental Methodologies & Workflows

To ensure scientific integrity, every property must be determined using validated, reproducible protocols. The following sections detail standard operating procedures for characterizing a novel compound like this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from impurities based on differential partitioning between a stationary and a mobile phase.[13] A reversed-phase C18 column is typically effective for compounds of this polarity.

Self-Validating Protocol:

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for subsequent biological assays.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, typically causing the melting point to be lower and the melting range to be broader than that of a pure substance.[5] The capillary method is a standard and reliable technique.[4]

Self-Validating Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind coarse crystals with a mortar and pestle.

  • Capillary Loading: Tightly pack the powdered sample into a glass capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in a calibrated melting point apparatus.

    • Perform a rapid initial heating to determine an approximate melting point.

    • For an accurate measurement, start a new determination with a fresh sample, heating rapidly to about 10-15°C below the approximate melting point.

    • Then, reduce the heating rate to 1-2°C per minute.[5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point. For a pure compound, this range should be narrow (0.5-2°C).[5]

Aqueous Solubility Assessment (Shake-Flask Method)

Causality: The shake-flask method is the benchmark for determining equilibrium solubility.[14] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Self-Validating Protocol:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the vial and agitate it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Calculation: The solubility is reported in units such as µg/mL or µM.

Lipophilicity Determination (LogP)

Causality: The partition coefficient (LogP) quantifies a molecule's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method directly measures the partitioning between n-octanol and water.[8][14][15]

Self-Validating Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or PBS pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Seal the vial and shake vigorously for several minutes, then allow it to stand until the two phases have completely separated. Gentle agitation for 1-2 hours is often used.[15]

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[8]

Data Visualization and Workflows

Summary of Physicochemical Data

Caption: Summary of key physicochemical parameters for this compound.

Experimental Workflow Diagrams

G cluster_0 Compound Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Property Determination Synthesis Synthesis of This compound Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS HPLC Purity by HPLC (>95%) NMR->HPLC MS->HPLC MP Melting Point HPLC->MP Sol Aqueous Solubility HPLC->Sol LogP LogP Determination HPLC->LogP Final Characterized Compound Ready for Screening MP->Final Sol->Final LogP->Final

Caption: Workflow for the synthesis, purification, and physicochemical characterization of the target compound.

G Start Start: Excess Solid + Buffer Shake Equilibrate (24-48h at 37°C) Start->Shake Filter Filter Supernatant (0.22 µm) Shake->Filter Quantify Quantify by HPLC Filter->Quantify End Result: Equilibrium Solubility Quantify->End

Caption: Step-by-step workflow for the Shake-Flask Solubility Assay.

Conclusion

This guide has detailed the essential physicochemical properties of this compound, a compound with potential applications in drug discovery. By synthesizing information from related structures and outlining robust, validated protocols for experimental determination, we have established a comprehensive framework for its scientific evaluation. The predicted properties—moderate lipophilicity, low aqueous solubility, and high purity achievable through standard methods—provide critical insights for formulation scientists and medicinal chemists. Adherence to the described methodologies will ensure the generation of high-quality, reliable data, thereby accelerating the research and development process for this and other promising isoindolinone derivatives.

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An In-depth Technical Guide to 5-Bromo-2-isopropylisoindolin-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the 5-Bromoisoindolin-1-one Scaffold

The isoindolin-1-one core is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The strategic introduction of a bromine atom at the 5-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its therapeutic efficacy. 5-Bromoisoindolin-1-one serves as a crucial building block in medicinal chemistry, with its derivatives demonstrating promising anti-cancer and anti-inflammatory properties.[1] The bromine substituent not only enhances reactivity for further chemical transformations but also plays a key role in the interaction with biological targets.[1]

This guide focuses specifically on the N-isopropyl derivative, 5-Bromo-2-isopropylisoindolin-1-one, a compound with potential for novel therapeutic applications. The addition of the isopropyl group at the N-2 position can modulate the compound's lipophilicity, solubility, and steric profile, which may lead to improved pharmacokinetic properties and target engagement.

Physicochemical Properties

While experimental data for this compound is not available, its properties can be predicted based on the known characteristics of its parent compound, 5-Bromoisoindolin-1-one.

PropertyValue (for 5-Bromoisoindolin-1-one)Reference
CAS Number 552330-86-6[1][2][3]
Molecular Formula C8H6BrNO[1][2]
Molecular Weight 212.05 g/mol [1][2]
Appearance Off-white to light yellow powder[1]
Purity ≥ 98.5% (HPLC)[1]
Storage Conditions 0 - 8 °C[1]

The introduction of the N-isopropyl group is expected to increase the molecular weight and lipophilicity of the compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of the readily available 5-Bromoisoindolin-1-one. This reaction typically involves the deprotonation of the amide nitrogen followed by nucleophilic substitution with an isopropyl halide.

Synthesis of this compound 5-Bromoisoindolin-1-one 5-Bromoisoindolin-1-one Reaction_Mixture N-Alkylation 5-Bromoisoindolin-1-one->Reaction_Mixture Base Base (e.g., NaH, K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_Mixture Isopropyl_Halide Isopropyl halide (e.g., 2-bromopropane) Isopropyl_Halide->Reaction_Mixture Product This compound Reaction_Mixture->Product Anticancer Mechanism cluster_Cell Cancer Cell Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Signaling_Pathway Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Pathway Activation Cellular_Response Tumor Growth, Proliferation, Angiogenesis Signaling_Pathway->Cellular_Response Promotion Compound This compound Compound->Receptor Inhibition

Sources

Retrosynthetic Analysis of N-isopropyl-5-bromoisoindolinone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

N-isopropyl-5-bromoisoindolinone is a valuable heterocyclic scaffold in medicinal chemistry, frequently utilized as a key intermediate in the development of novel therapeutic agents. The bromine moiety provides a versatile handle for late-stage functionalization via cross-coupling reactions, while the N-isopropyl group can be crucial for modulating biological activity and pharmacokinetic properties. This guide presents a detailed retrosynthetic analysis of this target molecule, outlining two primary, field-proven synthetic strategies. We will dissect the logic behind each disconnection, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs, from lab-scale synthesis to process development.

PART 1: Retrosynthetic Strategy and Core Disconnections

The process of retrosynthesis involves logically deconstructing a target molecule into simpler, commercially available starting materials. For N-isopropyl-5-bromoisoindolinone, the structure is dominated by the bicyclic lactam (amide) core. This presents two highly logical points for disconnection.

Retrosynthesis Target N-isopropyl-5-bromoisoindolinone Disconnect_CN C-N (Amide) Disconnection Target->Disconnect_CN Disconnect_CC C-C / C-N (Reductive Amination) Disconnection Target->Disconnect_CC Precursor_1A 5-Bromophthalide Disconnect_CN->Precursor_1A Precursor_1B Isopropylamine Disconnect_CN->Precursor_1B Precursor_2A 2-Formyl-5-bromobenzoic acid Disconnect_CC->Precursor_2A Precursor_2B Isopropylamine Disconnect_CC->Precursor_2B Strategy_A Start_A 5-Bromophthalide Reaction_Node + High Temp (e.g., 150°C) Neat or Solvent Start_A->Reaction_Node Start_B Isopropylamine Start_B->Reaction_Node Product N-isopropyl-5-bromoisoindolinone Reaction_Node->Product Strategy_B Start_A 2-Formyl-5-bromobenzoic acid Step1 1. Imine Formation Start_A->Step1 Start_B Isopropylamine Start_B->Step1 Step2 2. In-situ Reduction (e.g., STAB, H₂/Catalyst) Step1->Step2 Step3 3. Intramolecular Cyclization Step2->Step3 Product N-isopropyl-5-bromoisoindolinone Step3->Product

The Ascendant Role of Brominated Isoindolinone Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Chemical Diversity for Biological Impact

In the landscape of medicinal chemistry, the isoindolinone core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse array of biological targets. Its inherent structural rigidity and synthetic tractability have made it a cornerstone in the development of novel therapeutics. The strategic introduction of a bromine atom onto this scaffold is not a trivial modification; it is a deliberate tactic to modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth exploration of the biological relevance of brominated isoindolinone scaffolds, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the rationale behind their synthesis, explore their mechanisms of action across various therapeutic areas, and provide detailed experimental protocols to empower further investigation.

The Strategic Advantage of Bromination in Isoindolinone Chemistry

The isoindolinone nucleus, a bicyclic structure containing a fused benzene ring and a γ-lactam, serves as the foundation for numerous biologically active compounds.[1] The incorporation of a bromine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Increased Biological Activity: Bromine's electron-withdrawing nature can alter the electron density of the aromatic ring, potentially enhancing binding affinities to target proteins. Furthermore, its lipophilic character can improve membrane permeability, a critical factor for reaching intracellular targets.

Metabolic Stability: The introduction of bromine can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. This steric hindrance can significantly increase the compound's half-life, a desirable trait for therapeutic candidates.[2] For instance, studies on tryptophanol-derived isoindolinones revealed that the indole C2 and C3 positions are primary sites of CYP-promoted metabolism. Bromine insertion at the C2 position was shown to stabilize the indole pyrrole ring, minimizing the impact of Phase I oxidative metabolism.[2]

Versatile Synthetic Handle: From a synthetic standpoint, the bromine atom serves as a versatile functional group for further molecular elaboration through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Anticancer Activity: A Multi-pronged Approach

Brominated isoindolinone scaffolds have emerged as promising candidates in oncology, targeting several key pathways involved in cancer progression.

Reactivation of the p53 Tumor Suppressor Pathway

The p53 protein is a critical tumor suppressor that is inactivated in a vast number of human cancers. The development of small molecules that can restore its function is a highly sought-after therapeutic strategy.[3]

Mechanism of Action: Certain brominated tryptophanol-derived isoindolinones have been identified as potent activators of wild-type p53.[2][4] These compounds are thought to bind directly to the p53 core domain, stabilizing its active conformation and promoting the transcription of downstream target genes involved in apoptosis and cell cycle arrest.[3] The bromination of the indole moiety in these scaffolds was a key optimization step to enhance metabolic stability and, in some cases, antiproliferative activity.[2]

Structure-Activity Relationship (SAR) Insights: A study on a series of bromine-enriched (S)-tryptophanol-derived isoindolinones provided valuable SAR data. For example, compound 13d (a C-2-bromine-enriched derivative) exhibited a GI50 value of 4.0 µM in HCT116 p53+/+ cells, demonstrating a 1.9-fold selectivity for p53-expressing cells compared to their p53-null counterparts.[2] This highlights the importance of the bromine substitution for both potency and selectivity.

Table 1: Antiproliferative Activity of Selected Brominated Tryptophanol-Derived Isoindolinones [2]

CompoundGI50 in HCT116 p53+/+ (µM)GI50 in HCT116 p53-/- (µM)Selectivity (p53-/- / p53+/+)
13d 4.0 ± 0.37.5 ± 0.51.9
13g 5.2 ± 0.48.1 ± 0.61.6
13h 4.5 ± 0.37.8 ± 0.51.7

p53-Dependent Apoptosis Pathway

The activation of p53 by brominated isoindolinones triggers a cascade of events leading to programmed cell death.

p53_apoptosis cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects Brominated_Isoindolinone Brominated Isoindolinone p53 p53 (stabilized) Brominated_Isoindolinone->p53 binds & stabilizes Bax Bax p53->Bax upregulates Apoptosis Apoptosis Bax->Apoptosis induces

Caption: p53 activation by brominated isoindolinones.

Inhibition of Angiogenesis via VEGFR-2 Blockade

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Mechanism of Action: The isoindolinone scaffold has been explored for its potential to inhibit VEGFR-2 kinase activity. While direct evidence for brominated isoindolinones as potent VEGFR-2 inhibitors is an active area of research, the general principle involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that promote endothelial cell proliferation and migration.

VEGFR-2 Signaling Cascade

Inhibition of VEGFR-2 by small molecules like isoindolinone derivatives disrupts the signaling cascade that promotes angiogenesis.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Proliferation Cell Proliferation & Migration PLCg->Proliferation PI3K->Proliferation Brominated_Isoindolinone Brominated Isoindolinone Brominated_Isoindolinone->VEGFR2 inhibits

Caption: VEGFR-2 signaling and its inhibition.

Targeting DNA Repair Mechanisms: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair. PARP inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality.[5] The isoindolinone scaffold is a promising candidate for developing PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes.[6] This similarity facilitates competitive inhibition at the catalytic site of PARP.[6] While research into brominated isoindolinone PARP inhibitors is ongoing, the potential to combine the PARP-inhibitory properties of the isoindolinone core with the favorable pharmacokinetic characteristics imparted by bromination makes this a compelling area for future drug development.[5]

Applications in Neurodegenerative Disorders

The neuroprotective potential of brominated isoindolinone scaffolds is an emerging and exciting field of research.

Acetylcholinesterase Inhibition in Alzheimer's Disease

A hallmark of Alzheimer's disease is the decline in levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors are a mainstay of symptomatic treatment.[7]

Mechanism of Action: Isoindoline-1,3-dione derivatives have been designed as AChE inhibitors.[7] These compounds typically feature a linker that allows the isoindolinone core to interact with the peripheral anionic site (PAS) of the enzyme, while another part of the molecule engages the catalytic active site (CAS).[8] This dual-binding mode can effectively block the breakdown of acetylcholine. The inclusion of bromine on the phenyl ring of these derivatives has been shown to enhance inhibitory activity, likely by increasing lipophilicity and promoting favorable interactions within the enzyme's active site.[4]

Structure-Activity Relationship (SAR) Insights: In a study of isoindolinedione-benzamide pyridinium derivatives, a para-bromine substitution on the phenyl ring resulted in the most potent AChE inhibition, with an IC50 value of 0.26 µM.[4] This highlights the positive contribution of bromine to the inhibitory activity.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Isoindolinedione Derivatives [4]

CompoundSubstitutionAChE IC50 (µM)
7g 4-Cl0.48 ± 0.01
7i 4-Br0.26 ± 0.07
7k 4-CF31.19 ± 0.45

Mechanism of Acetylcholinesterase Inhibition

The dual-site binding of isoindolinone-based inhibitors to AChE is a key feature of their mechanism.

AChE_inhibition cluster_enzyme Acetylcholinesterase CAS Catalytic Active Site (CAS) Hydrolysis Hydrolysis CAS->Hydrolysis leads to PAS Peripheral Anionic Site (PAS) Brominated_Isoindolinone_Derivative Brominated Isoindolinone Derivative Brominated_Isoindolinone_Derivative->CAS blocks Brominated_Isoindolinone_Derivative->PAS interacts with Acetylcholine Acetylcholine Acetylcholine->CAS binds

Caption: Dual-site inhibition of acetylcholinesterase.

Modulating Ion Channels: Kv1.5 Blockade

Voltage-gated potassium channels, such as Kv1.5, play a crucial role in the repolarization phase of the cardiac action potential. Blockers of the Kv1.5 channel are being investigated as potential treatments for atrial fibrillation.[9]

Mechanism of Action: A series of isoindolinone compounds have been identified as potent blockers of the Kv1.5 ion channel.[9] While the precise binding site and mechanism are still under investigation, it is hypothesized that these compounds physically occlude the channel pore, thereby inhibiting the outward flow of potassium ions. This leads to a prolongation of the action potential duration in atrial cells, which can help to terminate and prevent arrhythmic episodes. The role of bromination in this context is an area for further exploration, with the potential to fine-tune the potency and selectivity of these channel blockers.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of brominated isoindolinone scaffolds.

Synthesis of Bromine-Enriched (S)-Tryptophanol-Derived Isoindolinones[2]

This protocol describes the synthesis of a key intermediate in the development of p53-activating brominated isoindolinones.

Step 1: N-Alkylation of the Tryptophanol-Derived Isoindolinone

  • To a solution of the starting tryptophanol-derived isoindolinone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide or propyl bromide, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Bromination of the Indole Ring

  • Dissolve the N-alkylated isoindolinone (1.0 eq) in a mixture of tetrahydrofuran (THF) and dichloromethane (DCM) (1:1) at 0 °C.

  • Add pyridinium bromide perbromide (PyHBr3, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired 2-bromo-isoindolinone derivative.

Rationale for Experimental Choices: The use of NaH, a strong base, is necessary to deprotonate the indole nitrogen, forming the corresponding anion which then acts as a nucleophile to displace the halide in the subsequent alkylation. Pyridinium bromide perbromide is a convenient and relatively mild brominating agent for electron-rich aromatic systems like indoles. The reaction is performed at low temperature to control the reactivity and minimize the formation of side products.

In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated isoindolinone compounds in culture medium. Add 100 µL of the compound solutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (the concentration that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Self-Validating System: This protocol includes both positive (untreated) and negative (vehicle) controls to ensure the validity of the results. The use of a standard reference compound with known activity against the cell line is also recommended for quality control.

Future Directions and Conclusion

The brominated isoindolinone scaffold has demonstrated significant potential across a spectrum of therapeutic areas, from oncology to neurodegenerative diseases. The strategic incorporation of bromine has proven to be a valuable tool for enhancing biological activity and improving pharmacokinetic properties.

Future research should focus on:

  • Expanding the SAR: Systematic exploration of the position and number of bromine substitutions on the isoindolinone core to further optimize potency and selectivity.

  • Elucidating Mechanisms of Action: In-depth studies to fully characterize the molecular interactions of these compounds with their biological targets.

  • In Vivo Efficacy and Safety: Advancing the most promising candidates into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

References

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A Comprehensive Guide to the Crystal Structure Analysis of Novel Isoindolinone Scaffolds: A Case Study of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the process of crystal structure analysis, tailored for researchers, scientists, and professionals in drug development. While the crystal structure of 5-Bromo-2-isopropylisoindolin-1-one is not publicly available at the time of this writing, this document will use it as a representative novel compound to illustrate the complete workflow, from synthesis to the final validation and interpretation of its three-dimensional atomic arrangement. The principles and methodologies described herein are broadly applicable to the crystallographic analysis of new small organic molecules.

Introduction: The Significance of Crystalline Structure in Drug Discovery

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a cornerstone of modern drug development.[1][2][3] For an active pharmaceutical ingredient (API), the crystalline form dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] An unambiguous understanding of the crystal structure is therefore not merely an academic exercise but a fundamental requirement for ensuring the quality, efficacy, and safety of a pharmaceutical product.[3] Furthermore, different crystalline forms, or polymorphs, of the same API can have distinct properties, making comprehensive crystallographic analysis essential for intellectual property protection and regulatory compliance.[1]

Isoindolin-1-one derivatives are a significant class of N-heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine atom and an isopropyl group, as in our target molecule this compound, can modulate its steric and electronic properties, potentially leading to novel therapeutic agents. This guide will delineate the critical steps to elucidate the crystal structure of such a novel entity.

Synthesis and Purification: The Foundation of High-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound. High purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure determination.

A plausible synthetic route to this compound involves the condensation of a suitable phthalide or phthalic anhydride derivative with isopropylamine. One common method for the synthesis of N-substituted isoindolinones is the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with an amine.[4]

Proposed Synthetic Protocol:
  • Starting Material: A potential starting material is 5-bromophthalide, which can be synthesized from phthalic imide through a multi-step process involving nitration, reduction, and diazotization-bromination reactions.[5][6]

  • Reaction: 5-Bromophthalide is reacted with isopropylamine in a suitable solvent, such as ethanol or toluene, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Synthesis_Workflow

Crystallization: From a Purified Powder to a Single Crystal

Crystallization is often considered more of an art than a science, requiring patience and experimentation.[7] The goal is to obtain a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction. The process involves dissolving the purified compound in a suitable solvent and then slowly changing the conditions to induce crystallization.[7][8][9]

Common Crystallization Techniques:
TechniqueDescriptionSuitability
Slow Evaporation The compound is dissolved in a solvent in which it is soluble, and the solvent is allowed to evaporate slowly over days or weeks.[10]A good starting point for many organic compounds. The choice of solvent is critical.
Slow Cooling A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature or below.Effective for compounds with a significant temperature-dependent solubility.
Vapor Diffusion A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.A powerful technique that allows for fine control over the rate of crystallization.
Solvent Layering Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the concentrated solution of the compound. Crystallization occurs at the interface of the two solvents.A faster alternative to vapor diffusion, though it can sometimes lead to smaller or less well-formed crystals.

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: Test the solubility of a small amount of this compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, acetonitrile). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Setup Crystallization Trials: Based on the solubility tests, set up small-scale crystallization experiments using the techniques described in the table above.

  • Observation: Monitor the trials periodically under a microscope for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD): Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[11][12] The fundamental principle is that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is dependent on the arrangement of atoms within the crystal.[13]

SCXRD_Workflow

Experimental Workflow:
  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffracted X-rays are recorded by a detector.[14]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data does not directly yield the crystal structure. The "phase problem" in crystallography means that while the intensities of the diffracted X-rays are measured, their phases are lost.[15]

Structure_Solution_Refinement

Computational Steps:
  • Structure Solution: Computational methods, such as "direct methods" or the "Patterson method," are used to estimate the initial phases and generate an initial model of the electron density, revealing the positions of the heavier atoms (like bromine).[15]

  • Structure Refinement: This is an iterative process where the atomic positions, and their thermal displacement parameters, are adjusted to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.[16][17] This is typically done using least-squares refinement.[17] Difference Fourier maps are used during this process to locate missing atoms (like hydrogens) and to identify any regions of disorder.[16]

Commonly used software for structure solution and refinement includes SHELX and Olex2.[18][19][20]

Hypothetical Crystallographic Data for this compound:
ParameterHypothetical ValueSignificance
Chemical FormulaC₁₁H₁₂BrNODefines the atomic composition.
Formula Weight254.12Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)8.5, 12.0, 10.5Dimensions of the unit cell.
α, γ (°)90Angles of the unit cell.
β (°)95.0Angle of the unit cell for a monoclinic system.
Volume (ų)1066.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ (final)< 0.05A key indicator of the quality of the refinement.
wR₂ (final)< 0.10Another indicator of the refinement quality.
Goodness-of-fit~1.0Should be close to 1 for a good refinement.

Structure Validation and Analysis: Ensuring Accuracy and Gaining Insight

Once a final structural model is obtained, it must be rigorously validated to ensure its chemical and crystallographic soundness.[21] This is a critical step to identify any potential errors in the structure determination.[21][22]

Validation Checks:
  • Geometric Parameters: Bond lengths, bond angles, and torsion angles should be within expected ranges for the types of atoms and bonds involved.

  • Atomic Displacement Parameters (ADPs): These should be physically reasonable.

  • Intermolecular Contacts: Check for any unusually short or long intermolecular distances.

  • checkCIF: A standard tool used to automatically check a Crystallographic Information File (CIF) for completeness, quality, and consistency.[21]

Advanced Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[23][24][25][26][27] It partitions the space in a crystal into regions belonging to each molecule, allowing for the mapping of properties like intermolecular close contacts onto the surface. This provides valuable insights into the packing forces that stabilize the crystal structure.[23][24][27]

Data Reporting: The Crystallographic Information File (CIF)

The standard format for reporting crystal structure data is the Crystallographic Information File (CIF).[28][29][30][31] A CIF is a text file that contains all the necessary information to describe the crystal structure and the diffraction experiment, including:[28][29][30]

  • Unit cell parameters

  • Space group

  • Atomic coordinates

  • Bond lengths and angles

  • Experimental details

CIFs are the standard format for depositing crystal structures into databases like the Cambridge Structural Database (CSD) and for publication in scientific journals.[32]

Conclusion: From a Hypothesis to a Validated Structure

The determination of a crystal structure is a multi-step process that combines synthetic chemistry, meticulous crystallization experiments, sophisticated diffraction techniques, and rigorous computational analysis. For a novel compound like this compound, this process would provide invaluable information about its molecular geometry, conformation, and the intermolecular interactions that govern its solid-state properties. This knowledge is fundamental for its potential development as a pharmaceutical agent, enabling a deeper understanding of its structure-activity relationship and providing the necessary data for formulation and regulatory processes.[3][33][34] This guide provides a robust framework for approaching the crystal structure analysis of any new small molecule, ensuring scientific integrity and producing a trustworthy and authoritative structural model.

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An In-Depth Technical Guide to the In Silico Modeling of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imperative in modern drug discovery is to accelerate the identification of viable drug candidates while mitigating the high attrition rates that plague the development pipeline. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in this endeavor, enabling the rapid, cost-effective characterization of novel chemical entities before significant resources are committed to synthesis and experimental testing.[1] This guide provides a comprehensive, technically-grounded framework for the complete in silico analysis of a novel compound, "5-Bromo-2-isopropylisoindolin-1-one." As this molecule is not extensively characterized in public literature, it serves as an ideal case study for demonstrating a robust, hypothesis-driven computational workflow. We will systematically profile its physicochemical characteristics, predict its pharmacokinetic (ADMET) profile, identify plausible biological targets, and validate a high-priority target-ligand interaction through molecular docking. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational methods to make more informed decisions in the early stages of discovery.

Strategic Framework: From Molecular Structure to Biological Hypothesis

The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas. The subject of our analysis, this compound, combines this core with specific substitutions—a bromine atom and an isopropyl group—that will modulate its properties. Our objective is to translate this 2D chemical structure into a multidimensional profile of predicted biological behavior.

The in silico workflow is a multi-stage funnel designed to progressively build a data-rich picture of the molecule. We begin with foundational property calculations, move to its likely fate in the body (ADMET), and then explore its potential mechanism of action by identifying and validating putative protein targets. This structured approach ensures that each step informs the next, creating a cohesive and scientifically rigorous assessment.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Pharmacodynamics cluster_3 Phase 4: Synthesis A SMILES String Input B 2D to 3D Conversion & Energy Minimization A->B C Physicochemical Property Prediction B->C D ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E Target Identification (Ligand & Structure-Based) D->E F Molecular Docking (Hypothesis Validation) E->F G Interaction Analysis F->G H Actionable Experimental Hypothesis G->H

Figure 1: A high-level overview of the in silico modeling workflow, from initial molecular input to the generation of a testable experimental hypothesis.

Molecular Foundation and Physicochemical Characterization

Before any biological activity can be predicted, the molecule must be accurately represented in a three-dimensional, energetically favorable state. This foundational step is critical, as all subsequent calculations, particularly structure-based methods like docking, depend on a valid molecular conformation.

Protocol 2.1: 2D to 3D Structure Generation and Optimization
  • Input Representation: The molecule is first defined using a canonical representation, typically the Simplified Molecular Input Line Entry System (SMILES). For this compound, the SMILES string is CC(C)N1CC2=C(C1=O)C=C(Br)C=C2.

  • 3D Conformation Generation: The 2D SMILES string is converted into an initial 3D structure using a computational chemistry software package (e.g., Avogadro, ChemDraw 3D). This process generates a plausible, albeit energetically unrefined, 3D arrangement of the atoms.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This iterative process adjusts bond lengths, angles, and torsions to find a low-energy, stable conformation. This step is crucial for removing steric clashes and ensuring the geometry is physically realistic, which is a prerequisite for meaningful biological modeling.[2]

Data Presentation 2.1: Predicted Physicochemical and Drug-Likeness Properties

These properties are fundamental to a molecule's potential as a drug. They are calculated from the 2D structure and are strong indicators of oral bioavailability and overall developability. Many in silico tools can rapidly generate these descriptors.[3]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C11H12BrNODefines the elemental composition.
Molecular Weight 254.12 g/mol Influences diffusion and transport across membranes. (Within Lipinski's Rule <500).
logP (Lipophilicity) 2.45Measures water/octanol partition. Key for permeability and solubility balance.
Topological Polar Surface Area (TPSA) 29.1 ŲEstimates surface area of polar atoms. Correlates with membrane permeability.
Hydrogen Bond Donors 0Number of N-H or O-H bonds. Influences binding and solubility.
Hydrogen Bond Acceptors 1Number of N or O atoms. Influences binding and solubility.
Molar Refractivity 63.5 cm³Relates to molecular volume and polarizability.
Rotatable Bonds 1Indicates molecular flexibility. Fewer bonds often lead to better oral bioavailability.
Lipinski's Rule of Five Violations 0A widely used filter for "drug-likeness" based on MW, logP, and H-bond counts.[4]

In Silico Pharmacokinetic (ADMET) Profiling

A significant reason for late-stage drug failure is an unfavorable pharmacokinetic or toxicity profile.[5] In silico ADMET prediction provides an early warning system, highlighting potential liabilities and guiding molecular optimization before synthesis.[6][7] These predictions are typically generated using Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of experimental results.[8]

Protocol 3.1: Generating an ADMET Profile
  • Platform Selection: Utilize a validated in silico ADMET prediction tool or web server (e.g., SwissADME, ADMETlab 2.0, pkCSM). The accuracy of these tools depends heavily on the quality and domain of their underlying training data.[3][5]

  • Structure Input: Provide the energy-minimized 3D structure or SMILES string of the molecule as input.

  • Execution and Analysis: The platform runs the input structure through a battery of predictive models for various ADMET endpoints. The results are then analyzed for potential red flags.

Data Presentation 3.1: Predicted ADMET Profile Summary
ADMET ParameterCategoryPredictionImplication
Absorption GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesThe molecule is predicted to cross the blood-brain barrier, suggesting potential for CNS activity.
Distribution P-gp SubstrateNoNot likely to be actively effluxed by P-glycoprotein, which can improve bioavailability.
Metabolism CYP1A2 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP2C19 InhibitorYesPotential for drug-drug interactions with drugs metabolized by CYP2C19.
CYP2C9 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Excretion Total Clearance0.45 log(ml/min/kg)Provides an estimate of the rate at which the drug is removed from the body.
Toxicity hERG I InhibitionLow ProbabilityReduced risk of cardiotoxicity, a major safety concern.
AMES ToxicityNoPredicted to be non-mutagenic.
Skin SensitizationNoLow probability of causing an allergic skin reaction.

Target Identification and Pharmacodynamic Exploration

With a favorable physicochemical and ADMET profile, the next critical question is: what is the molecule's biological target? When the target is unknown, computational methods can generate compelling hypotheses to guide experimental validation.[9][10]

G cluster_0 Ligand-Based Methods cluster_1 Structure-Based Methods Molecule 5-Bromo-2-isopropyl- isoindolin-1-one L1 2D/3D Similarity Search Molecule->L1 L2 Pharmacophore Screening Molecule->L2 S1 Reverse Docking Molecule->S1 Hypo_L Hypothesized Targets (e.g., Kinase A, GPCR B) L1->Hypo_L Finds molecules with similar structures L2->Hypo_L Finds molecules with similar interaction features Hypo_S Hypothesized Targets (e.g., Protease C, Kinase D) S1->Hypo_S Docks ligand against a panel of proteins

Figure 2: Conceptual diagram of computational strategies for identifying the unknown biological targets of a novel small molecule.

Protocol 4.1: Ligand-Based Target Prediction (Chemical Similarity)

This approach is based on the principle that structurally similar molecules often have similar biological activities.[11]

  • Tool Selection: Use a web server like SwissTargetPrediction or TargetNet.[12]

  • Similarity Search: The tool compares the 2D and 3D structure of our query molecule against a database of known ligands with annotated biological targets (e.g., ChEMBL).

  • Hypothesis Generation: The output is a ranked list of potential protein targets, prioritized by the similarity score between our molecule and the known ligands for each target. For a molecule like this, targets might include kinases, proteases, or nuclear receptors.

Protocol 4.2: Structure-Based Target Fishing (Reverse Docking)

Reverse docking inverts the typical screening process: instead of screening a library of ligands against one target, we screen one ligand against a library of many protein binding sites.[11]

  • Target Panel: A curated collection of 3D protein structures representing diverse, druggable protein families is used.

  • Docking Simulation: The query molecule is computationally docked into the binding site of every protein in the panel.

  • Ranking: The results are ranked based on the predicted binding affinity (docking score). Proteins with the most favorable scores emerge as high-priority hypothetical targets.

Hypothesis Validation via Molecular Docking

Based on the target identification step and literature precedence for similar scaffolds[13][14], let us hypothesize that a plausible target is Human Topoisomerase IIα (htopoIIα) , an enzyme critical for DNA replication and a validated anti-cancer target. We can now use molecular docking to predict if and how our molecule might bind to this target, providing a structural basis for the hypothesis.[15]

Protocol 5.1: Molecular Docking Simulation

This protocol simulates the interaction between our ligand (this compound) and our selected receptor (htopoIIα).[16]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of htopoIIα from the Protein Data Bank (PDB).

    • Using modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. This ensures the protein is in a chemically correct state for docking.[4]

  • Ligand Preparation:

    • Use the energy-minimized 3D structure of this compound generated in Protocol 2.1.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • Binding Site Definition (Grid Generation):

    • Define a 3D grid box that encompasses the known ATP-binding site of the enzyme. This box defines the search space for the docking algorithm, focusing the computation on the area of interest.

  • Execution of Docking Algorithm:

    • Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm, which is employed in tools like AutoDock.[4] This algorithm explores many possible binding poses (conformations and orientations) of the ligand within the binding site, searching for the one with the most favorable binding energy.[17]

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by their scoring function, which estimates the Gibbs free energy of binding (ΔG). The lower the energy, the more stable the predicted complex.[15]

    • Visualize the top-ranked pose to identify specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein's amino acid residues. This provides a structural rationale for the predicted binding.

Data Presentation 5.1: Hypothetical Molecular Docking Results
ParameterResultInterpretation
Hypothetical Target Human Topoisomerase IIα (ATP-binding site)A validated anti-cancer drug target.
Predicted Binding Affinity -7.8 kcal/molA strong predicted binding energy, suggesting a stable interaction is plausible.
Key Interacting Residues ASN-91, LYS-128, ILE-141, PHE-142Specific amino acids predicted to form stabilizing contacts with the ligand.
Observed Interactions Hydrogen bond with ASN-91; Hydrophobic interactions with ILE-141; π-π stacking with PHE-142.These interactions anchor the ligand in the binding pocket and provide a structural basis for its potential inhibitory activity.

Synthesis of Findings and Future Directions

The comprehensive in silico analysis of this compound has successfully translated a simple chemical structure into a rich, multi-faceted profile.

Summary of In Silico Profile:

  • The molecule exhibits excellent "drug-like" physicochemical properties, adhering to Lipinski's Rule of Five, with good predicted oral absorption and CNS penetration.

  • The ADMET profile is largely favorable, with a low risk for major toxicities like cardiotoxicity (hERG) or mutagenicity. A potential for interaction with the CYP2C19 metabolic enzyme is noted, which should be considered in future studies.

  • Computational target fishing suggests multiple plausible targets, with a strong hypothesis for Human Topoisomerase IIα based on docking simulations that predict high-affinity binding to the ATP site, stabilized by specific hydrogen bonds and hydrophobic interactions.

Actionable Experimental Hypotheses:

  • Synthesis and Characterization: The molecule should be synthesized and its physicochemical properties (solubility, logP) should be experimentally verified.

  • In Vitro Target Validation: The primary hypothesis should be tested directly. An in vitro enzymatic assay should be performed to measure the IC50 of this compound against Human Topoisomerase IIα.

  • Cellular Activity: Based on the predicted anti-cancer target, the compound should be tested for its cytotoxic effects against a panel of human cancer cell lines.

  • Pharmacokinetic Assessment: If the compound shows potent biological activity, in vitro ADME assays (e.g., Caco-2 for permeability, microsomal stability for metabolism) should be conducted to validate the computational predictions.

This guide demonstrates a logical and powerful workflow for leveraging in silico tools to de-risk and accelerate early-stage drug discovery. By building a robust computational foundation, we can prioritize resources, design more intelligent experiments, and ultimately increase the probability of success in the complex journey of developing new medicines.

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The Isoindolinone Core: A Technical Guide to its Serendipitous Discovery, Tragic History, and Rational Re-engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoindolinone scaffold, a bicyclic fused γ-lactam, occupies a unique and paradoxical position in medicinal chemistry.[1] Its history is a compelling narrative that begins with the synthesis of thalidomide, a compound that precipitated one of the greatest medical tragedies of the 20th century, leading to a revolution in drug safety and regulation.[2][3] Decades later, a scientific renaissance revealed thalidomide's potent immunomodulatory and anti-angiogenic properties, spurring its repurposing and the rational design of safer, more potent analogs.[4] This guide provides an in-depth technical exploration of the substituted isoindolinones, from the initial discovery and tragic lessons of thalidomide to the development of its successors, lenalidomide and pomalidomide. We will dissect the groundbreaking discovery of their mechanism of action as "molecular glue" degraders that hijack the cell's ubiquitin-proteasome system, explore key synthetic methodologies for accessing the core scaffold, and discuss its expanding role in modern drug discovery, including its use as a versatile E3 ligase handle in Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Dual Legacy of a Privileged Scaffold

The isoindolinone nucleus is a structural motif characterized by the fusion of a γ-lactam ring to a benzene ring.[1] This "privileged structure" is found in a variety of naturally occurring alkaloids and fungal metabolites, many of which exhibit a wide range of biological properties.[1][5][6][7] However, the scaffold's notoriety and scientific importance stem not from nature, but from a synthetic derivative that would forever change the landscape of pharmacology and drug development.

The story of substituted isoindolinones is inextricably linked to thalidomide. Initially lauded as a remarkably safe sedative, its legacy was cemented by its devastating teratogenicity.[8] Yet, from this tragedy arose a deeper scientific understanding that enabled the rational re-engineering of the isoindolinone core, transforming it from a pariah into a cornerstone of modern oncology and targeted protein degradation.

The Thalidomide Saga: A Paradigm Shift in Drug Development

Synthesis and Initial Marketing as a "Safe" Sedative

Thalidomide was first synthesized in 1954 by scientists at the German pharmaceutical company Chemie Grünenthal.[9] Following animal testing that suggested a high safety profile—indeed, a lethal dose could not be established in rodent models—it was introduced to the market in 1957 as Contergan.[2][3] It was marketed as a non-barbiturate sedative and hypnotic, praised for its ability to induce sleep without the hangover or risk of dependency associated with other sedatives of the era.[3] Its efficacy in alleviating morning sickness soon made it a popular choice for pregnant women.[8]

The Teratogenic Crisis: Unveiling a Catastrophe

In the late 1950s and early 1960s, a sharp increase in infants born with severe congenital malformations was observed. A distinct pattern of defects, most notably phocomelia (severe limb malformations), began to emerge.[2] In 1961, Dr. Widukind Lenz in Germany and Dr. William McBride in Australia independently made the connection between the maternal use of thalidomide during early pregnancy and these devastating birth defects. It was discovered that even a single dose taken during a critical window of gestation could cause severe harm.[2] The drug was subsequently withdrawn from the market in late 1961, but not before causing an estimated 10,000 to 20,000 severely affected infants worldwide, of whom only about half survived.[2]

The Aftermath: Revolutionizing Drug Regulation and Safety Testing

The thalidomide disaster served as a brutal catalyst for change. At the time, drug regulations did not mandate testing for teratogenic effects.[2] The crisis exposed the profound inadequacy of existing pharmaceutical testing protocols and led to the implementation of far more stringent drug laws and regulatory bodies across the globe. In the United States, the tragedy was largely averted due to the diligence of FDA reviewer Dr. Frances Kelsey, who withheld approval despite corporate pressure. This event directly led to the passage of the Kefauver-Harris Amendment in 1962, which required drug manufacturers to provide proof of both safety and efficacy before approval.

A Scientific Renaissance: Repurposing and Rational Design

For decades, thalidomide remained a symbol of pharmaceutical failure. However, its story took a remarkable turn in the 1990s with the serendipitous discovery of its profound biological activities, leading to its repurposing and the development of a new class of drugs known as Immunomodulatory Drugs (IMiDs®).

Serendipitous Discovery of Anti-Inflammatory and Anti-Angiogenic Properties

In 1965, thalidomide was observed to be highly effective in treating erythema nodosum leprosum (ENL), a painful inflammatory complication of leprosy.[3] This discovery provided the first clue to its powerful immunomodulatory effects. Later research in the 1990s revealed that thalidomide inhibits the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, and possesses potent anti-angiogenic properties, preventing the formation of new blood vessels.[10] These findings opened the door to its investigation as an anti-cancer agent, culminating in its FDA approval in 2006 for the treatment of multiple myeloma.[8]

The Birth of Immunomodulatory Drugs (IMiDs®): Lenalidomide and Pomalidomide

The clinical success of thalidomide in oncology, tempered by its significant side effects (including teratogenicity and peripheral neuropathy), drove the rational design of analogs with improved potency and safety profiles.[4] Researchers at Celgene systematically modified the thalidomide structure, leading to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).[10][11]

  • Lenalidomide: An amino group was added to the 4-position of the isoindolinone ring. This modification significantly enhances its immunomodulatory and anti-myeloma activity compared to thalidomide.[12]

  • Pomalidomide: In addition to the 4-amino group, a carbonyl group on the glutarimide ring was removed. Pomalidomide is even more potent than lenalidomide and is effective in patients who have become resistant to other treatments.[13][14]

These second and third-generation IMiDs have become a cornerstone of therapy for multiple myeloma and other hematological malignancies.[11][15]

Structure-Activity Relationship (SAR) of Clinically Relevant Isoindolinones

The evolution from thalidomide to pomalidomide illustrates a clear SAR. Modifications to the isoindolinone and glutarimide rings directly impact Cereblon binding, neosubstrate degradation efficiency, and ultimately, clinical potency.

CompoundKey Structural Feature(s)Relative Potency (Anti-Myeloma)Key Neosubstrates Degraded
Thalidomide Unsubstituted isoindolinone1xIKZF1, IKZF3, SALL4
Lenalidomide 4-amino on isoindolinone ring~100xIKZF1, IKZF3, CK1α
Pomalidomide 4-amino on isoindolinone ring~1000xIKZF1, IKZF3, ARID2

Data compiled from multiple sources to show relative trends.[14][16][17]

The Mechanism Unveiled: Cereblon and the Molecular Glue Concept

For years, the precise mechanism of action of thalidomide and its analogs remained elusive. A major breakthrough occurred with the identification of Cereblon (CRBN) as the direct molecular target.[17] This discovery redefined the understanding of these drugs, revealing that they function not as inhibitors, but as "molecular glues" that co-opt the cell's own protein disposal machinery.

The Discovery of Cereblon (CRBN) as the Primary Target

In 2010, researchers discovered that thalidomide binds directly to Cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[17] This binding event was found to be essential for the drug's teratogenic effects and its therapeutic activity.[17] Cereblon itself is part of a multi-protein complex (CRL4^CRBN^) that tags proteins with ubiquitin, marking them for destruction by the proteasome.[16]

The CRL4-CRBN E3 Ubiquitin Ligase Complex: Hijacking the Cell's Disposal System

The isoindolinone-based drugs act by altering the substrate specificity of the CRL4^CRBN^ complex. The drug's glutarimide ring docks into a hydrophobic pocket on the surface of Cereblon.[16] This binding creates a new, composite surface on the E3 ligase that can now recognize and bind proteins it would not normally interact with.[16] These newly recognized proteins are termed "neosubstrates."

Neosubstrate Degradation: Ikaros (IKZF1) and Aiolos (IKZF3)

Once a neosubstrate is recruited to the CRL4^CRBN^ complex by the drug, the E3 ligase machinery transfers ubiquitin molecules to the neosubstrate. This polyubiquitination serves as a degradation signal, targeting the neosubstrate for destruction by the 26S proteasome.

In multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[17] These proteins are critical for myeloma cell survival. Their degradation leads to the downregulation of key oncogenes like MYC and IRF4, ultimately triggering cancer cell death.[17] This targeted degradation is the primary mechanism behind the potent anti-myeloma activity of lenalidomide and pomalidomide.

G cluster_complex CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 IMiD Isoindolinone Drug (e.g., Lenalidomide) IMiD->CRBN 1. Drug Binds (Molecular Glue) IKZF1 Neosubstrate (e.g., Ikaros) IKZF1->CRBN 2. Neosubstrate Recruitment Proteasome Proteasome IKZF1->Proteasome 4. Degradation Ub Ubiquitin Ub->IKZF1 3. Polyubiquitination

Caption: Mechanism of action of isoindolinone-based IMiDs.

Synthetic Strategies for the Isoindolinone Core

The construction of the 3-substituted isoindolinone core is of significant interest due to its prevalence in biologically active molecules.[1][18] Methodologies have evolved from classical multi-step procedures to highly efficient modern catalytic strategies.

Classical and Modern Catalytic Methodologies

Early approaches often involved the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries to induce asymmetry.[1] While effective, these methods can be inefficient. Modern synthetic chemistry has provided a host of more elegant and atom-economical solutions:

  • Reductive Amination/Amidation: A common and robust method involves the condensation of a primary amine with 2-formylbenzoic acid or its derivatives, followed by intramolecular cyclization.[19]

  • Transition Metal-Catalyzed Reactions: Palladium, rhodium, and copper-catalyzed reactions, including C-H activation, carbonylation, and cross-coupling reactions, have enabled the synthesis of a wide array of substituted isoindolinones from readily available starting materials.[20][21]

  • Organocatalysis: Chiral phosphoric acids and other organocatalysts have been successfully employed to catalyze the enantioselective synthesis of isoindolinones, providing access to chiral compounds with high stereocontrol under mild conditions.[18][22]

G start1 2-Formylbenzoic Acid + Amine method1 Reductive Lactamization start1->method1 start2 o-Alkynylbenzamides method2 Aza-Wacker/ Michael Addition start2->method2 start3 N-Alkyl Benzamides method3 C-H Activation/ Annulation start3->method3 product Substituted Isoindolinone Core method1->product method2->product method3->product

Caption: Common synthetic workflows to the isoindolinone core.

Experimental Protocol: Asymmetric Synthesis of a 3-Substituted Isoindolinone via Chiral Auxiliary

This protocol is adapted from a reported method for the diastereoselective alkylation of an N-tert-butylsulfinyl-isoindolinone, a reliable method for establishing chirality at the C3 position.[23]

Objective: To synthesize a chiral 3-alkyl-substituted isoindolinone.

Materials:

  • (S)-2-(tert-butylsulfinyl)-isoindolin-1-one

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., Benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-2-(tert-butylsulfinyl)-isoindolin-1-one (1.0 equiv). Dissolve in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 equiv) dropwise via syringe over 10 minutes. The solution should turn a deep color, indicating anion formation. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the solution at -78 °C. Allow the reaction to stir at this temperature for 3-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

  • Workup: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-substituted isoindolinone as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[23]

The Isoindolinone Scaffold in Modern Drug Discovery

The deep mechanistic understanding of IMiDs has propelled the isoindolinone scaffold into new and exciting areas of drug discovery, far beyond its initial application.

Beyond IMiDs: Applications as Enzyme Inhibitors and Other Modalities

The rigid, planar structure of the isoindolinone core makes it an attractive scaffold for designing inhibitors of various enzymes. Derivatives have been investigated as potent inhibitors of histone deacetylases (HDACs), carbonic anhydrases, and poly (ADP-ribose) polymerase (PARP), showing promise in oncology and other therapeutic areas.[24][25][26]

The Isoindolinone Moiety in PROTACs: A Versatile E3 Ligase Handle

The most significant recent evolution for the isoindolinone scaffold is its use as a foundational "handle" in Proteolysis-Targeting Chimeras (PROTACs).[27] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. By simultaneously binding the target protein and an E3 ligase, the PROTAC induces the ubiquitination and degradation of the target. The thalidomide-like isoindolinone core is one of the most widely used E3 ligase handles, serving to recruit Cereblon to degrade proteins of interest in cancer, neurodegeneration, and inflammatory diseases.[28]

Conclusion and Future Perspectives

The journey of the substituted isoindolinones is a powerful lesson in the complexities of drug discovery. It is a story of tragedy and redemption, of serendipity and rational design. The initial catastrophe of thalidomide gave birth to modern pharmacovigilance and regulatory science. The subsequent scientific investigation into its mechanism of action not only delivered a new class of life-saving cancer therapies but also unlocked a revolutionary therapeutic modality: targeted protein degradation. Today, the isoindolinone core is no longer defined by its tragic past but is celebrated as a versatile and powerful tool in the medicinal chemist's arsenal, enabling the development of next-generation therapeutics that promise to tackle diseases once thought undruggable. The continued exploration of new Cereblon ligands and their application in novel drug constructs ensures that the legacy of the isoindolinone scaffold is still being written.

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Sources

A Multi-Faceted Strategy for Elucidating the Mechanism of Action of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this core structure are known to exhibit diverse biological properties, including anticancer, anti-inflammatory, and antihypertensive activities.[4][5] Given this chemical versatility, the introduction of a novel derivative, 5-Bromo-2-isopropylisoindolin-1-one, presents a compelling challenge: to accurately predict and validate its specific mechanism of action (MoA). This guide presents a comprehensive, multi-pronged approach for drug development professionals to systematically unravel the biological targets and cellular pathways modulated by this compound. By integrating in silico predictive methodologies with robust in vitro and cellular validation assays, we provide a self-validating workflow designed to build a high-confidence MoA hypothesis, thereby accelerating its potential journey from discovery to clinical relevance.

Introduction: The Isoindolinone Core and the Quest for a Mechanism

The isoindolinone heterocyclic system is a fundamental pharmacophore that has been successfully incorporated into numerous clinical drugs for indications ranging from multiple myeloma to hypertension.[4] Its rigid bicyclic structure provides an excellent framework for the spatial presentation of various functional groups to engage with biological targets. The diverse bioactivities reported for this class, including the inhibition of enzymes like histone deacetylases (HDACs) and carbonic anhydrases, underscore the scaffold's broad therapeutic potential.[1][6]

This compound is a novel entity within this chemical space. While its synthesis is established, its biological activity remains uncharacterized.[7][8] Elucidating the MoA is a critical step in the drug discovery pipeline, essential for rationalizing phenotypic observations and anticipating potential side effects.[9] This document outlines a logical and technically rigorous pathway to move from an unknown compound to a well-supported MoA hypothesis.

Phase I: In Silico Target Prediction - Generating Testable Hypotheses

The initial phase of MoA elucidation leverages computational power to generate educated hypotheses about potential biological targets, a cost-effective and rapid starting point.[10][11] This in silico approach uses the chemical structure of this compound to predict its interactions with a vast library of known protein structures.

Rationale for In Silico Screening

Computational screening is predicated on the principle that a molecule's structure dictates its function. By comparing the topology, electrostatic potential, and pharmacophoric features of our compound to databases of ligands with known targets, we can identify proteins it is likely to bind.[10][11] This process narrows the field of potential targets from thousands to a manageable number for experimental validation.

Recommended In Silico Workflow

A robust computational workflow involves both ligand-based and structure-based methods to increase the confidence of predictions.

  • Ligand-Based Similarity Searching: Tools like SwissTargetPrediction can be used to identify proteins known to bind molecules structurally similar to our query compound.[12] This method does not require a known 3D structure of the target.

  • Structure-Based Virtual Screening (SB-VLS): This involves docking the 3D conformer of this compound into the crystal structures of a panel of potential targets identified from similarity searching or literature precedent on isoindolinones (e.g., kinases, HDACs, carbonic anhydrases).[11] The goal is to predict the binding affinity and pose.

G cluster_input Input Data cluster_workflow In Silico Prediction Workflow cluster_output Output Input 2D Structure of This compound LigandBased Ligand-Based Screening (e.g., SwissTargetPrediction) Input->LigandBased SMILES String StructureBased Structure-Based Docking (e.g., AutoDock, Glide) Input->StructureBased 3D Conformer TargetList Prioritized Target List LigandBased->TargetList Generates initial target classes StructureBased->TargetList Refines & scores targets TargetList->StructureBased Provides docking targets Hypothesis Top 5-10 Predicted Biological Targets TargetList->Hypothesis

Hypothetical In Silico Prediction Results

For the purpose of this guide, let's assume the in silico workflow predicted the following top-ranking potential targets for this compound, based on favorable docking scores and structural similarity to known inhibitors.

RankPredicted TargetTarget ClassDocking Score (kcal/mol)Rationale
1Histone Deacetylase 2 (HDAC2)Enzyme-9.8Isoindolinone is a known HDAC inhibitor scaffold.[6]
2Carbonic Anhydrase II (CA-II)Enzyme-9.2Sulfonamide-related scaffolds show activity.[1]
3Cyclooxygenase-2 (COX-2)Enzyme-8.7Common target for anti-inflammatory compounds.
4Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Kinase-8.5A known target for some bromo-indolinone derivatives.[13]
5p38 Mitogen-Activated Protein Kinase (p38 MAPK)Kinase-8.1General inflammation and stress response target.

Phase II: In Vitro Target Validation - Confirming Direct Engagement

With a prioritized list of putative targets, the next crucial step is to experimentally confirm a direct physical interaction between this compound and these proteins. This phase moves from prediction to empirical evidence.

Biochemical Assays: Measuring Functional Inhibition

The most direct way to validate an enzyme target is to measure the compound's effect on its catalytic activity.

Protocol: HDAC2 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), recombinant human HDAC2 enzyme, a fluorogenic HDAC2 substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution.

  • Compound Dilution: Create a serial dilution of this compound in DMSO, typically from 100 µM to 1 nM.

  • Assay Plate Setup: In a 96-well black plate, add 5 µL of diluted compound, 35 µL of HDAC2 enzyme solution, and let it incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.

  • Reaction Development: Incubate for 30 minutes at 37°C. Stop the reaction by adding 50 µL of the developer solution.

  • Data Acquisition: Read the fluorescence (Excitation: 360 nm, Emission: 460 nm) on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in a Cellular Context

CETSA is a powerful biophysical method to verify that a compound binds its target within the complex environment of a living cell.[14][15][16] The principle is that ligand binding increases the thermal stability of the target protein.[16]

Protocol: CETSA for HDAC2 Target Validation

  • Cell Treatment: Culture a relevant human cell line (e.g., A549 lung carcinoma) and treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 20 µM) of this compound for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble HDAC2 remaining at each temperature using Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the amount of soluble HDAC2 as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

G cluster_input Input cluster_workflow In Vitro Validation Workflow cluster_output Output TargetList Prioritized Target List (from In Silico) Biochem Biochemical Assays (e.g., Enzyme Inhibition) TargetList->Biochem Test for functional modulation CETSA Cellular Thermal Shift Assay (CETSA) TargetList->CETSA Test for intracellular binding Validation Confirmation of Direct Binding Biochem->Validation CETSA->Validation ValidatedTarget Validated Biological Target (e.g., HDAC2) Validation->ValidatedTarget

Phase III: Cellular Pathway Analysis - Mapping the Downstream Consequences

Confirming a direct target is a milestone, but understanding the compound's broader impact on cellular signaling is essential for a complete MoA. This phase investigates the downstream functional consequences of target engagement.

Phosphoproteomics: A Snapshot of Kinase Signaling

If the validated target is a kinase (like VEGFR-2 or p38 MAPK) or if the target modulates a kinase pathway, phosphoproteomics is an invaluable tool. It provides a global, unbiased snapshot of the phosphorylation changes across the proteome following compound treatment, revealing which signaling pathways are activated or inhibited.[17][18][19][20]

Protocol: Phosphoproteomic Analysis via LC-MS/MS

  • Cell Culture and Treatment: Treat a relevant cell line with this compound at its EC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest into peptides using trypsin.

  • Phosphopeptide Enrichment: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use software (e.g., MaxQuant) to identify and quantify thousands of phosphosites. Compare treated vs. control samples to identify significantly up- or down-regulated phosphorylation events.

  • Pathway Analysis: Use tools like Ingenuity Pathway Analysis (IPA) or DAVID to map the regulated phosphoproteins to specific canonical signaling pathways.

Transcriptomics (RNA-Seq): Unveiling Gene Expression Signatures

RNA sequencing (RNA-Seq) provides a comprehensive view of the transcriptional changes induced by the compound.[21][22] This can reveal the cellular response to target modulation and help identify biomarkers of activity.[23][24][25]

Protocol: Differential Gene Expression Analysis via RNA-Seq

  • Cell Treatment and RNA Extraction: Treat cells as in the phosphoproteomics protocol. Lyse cells and extract total RNA using a high-purity kit.

  • Library Preparation: Prepare sequencing libraries from the RNA, which typically involves poly(A) selection (for mRNA), cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

  • Data Analysis: Align sequencing reads to a reference genome, count the reads per gene, and perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon treatment.

  • Signature and Pathway Analysis: Use Gene Set Enrichment Analysis (GSEA) or other pathway tools to determine which biological processes and pathways are enriched among the differentially expressed genes.

G cluster_input Input cluster_pathway Hypothetical Downstream Pathway ValidatedTarget Validated Target: HDAC2 HDAC2 HDAC2 Compound 5-Bromo-2-isopropyl- isoindolin-1-one Histones Histones p21 p21 (CDKN1A) Rb Rb E2F E2F CellCycle Cell Cycle Progression

Conclusion: Synthesizing a Coherent Mechanism of Action

By systematically progressing through these three phases, we construct a cohesive and evidence-based narrative for the MoA of this compound. The in silico predictions provided a ranked list of testable hypotheses. Biochemical and biophysical assays, such as the HDAC inhibition assay and CETSA, confirmed direct target engagement with HDAC2. Finally, downstream pathway analyses via phosphoproteomics and RNA-Seq would reveal the functional consequences of this engagement—likely showing changes in histone acetylation, altered expression of cell cycle regulators like p21, and a resultant cell cycle arrest. This integrated data provides a strong, self-validating foundation for further preclinical and clinical development.

References

  • Güneş, H. S., & Tanç, M. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

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  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindolin-1-one structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2][3] This guide provides a comprehensive, two-step synthetic protocol for the preparation of 5-Bromo-2-isopropylisoindolin-1-one , a valuable intermediate for drug discovery and development. The synthesis commences with the condensation of 4-bromophthalic anhydride and isopropylamine to form an N-substituted phthalimide, followed by a selective reduction of one carbonyl group to yield the target lactam. This document furnishes detailed mechanistic insights, step-by-step experimental procedures, characterization guidelines, and practical troubleshooting advice tailored for researchers in organic synthesis and pharmaceutical development.

Introduction: The Synthetic Strategy

The synthesis of N-substituted isoindolin-1-ones from phthalic anhydrides is a robust and versatile transformation. The strategy outlined herein involves two distinct and high-yielding steps:

  • Imide Formation: A condensation reaction between 4-bromophthalic anhydride and a primary amine (isopropylamine). This reaction proceeds through a phthalamic acid intermediate, which upon heating, undergoes intramolecular cyclization and dehydration to form the stable N-isopropyl-4-bromophthalimide.[4][5]

  • Selective Carbonyl Reduction: The resulting phthalimide possesses two electrophilic carbonyl carbons within the imide ring. To achieve the target isoindolin-1-one (a lactam), one of these carbonyls must be selectively reduced to a methylene group. This is effectively accomplished using a mild reducing agent like sodium borohydride (NaBH₄), which demonstrates chemoselectivity for the imide carbonyls.

This two-step approach ensures high purity of the intermediate and allows for controlled reduction to the final product, avoiding over-reduction or side reactions.

Overall Reaction Scheme:

(Self-generated image for illustrative purposes)

Part 1: Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.

Step 1: N-isopropyl-4-bromophthalimide Formation

The formation of the imide is a classic nucleophilic acyl substitution followed by a dehydration cyclization.

  • Nucleophilic Attack: The primary amine (isopropylamine), acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the 4-bromophthalic anhydride. This breaks the C=O π-bond and opens the anhydride ring.[6][7]

  • Intermediate Formation: This ring-opening step forms a tetrahedral intermediate which quickly collapses to yield a phthalamic acid derivative (2-(isopropylcarbamoyl)-4-bromobenzoic acid). This intermediate contains both a carboxylic acid and an amide functional group.

  • Cyclization and Dehydration: Upon heating in a solvent like glacial acetic acid, the nucleophilic nitrogen of the amide attacks the carboxylic acid's carbonyl carbon. This intramolecular reaction forms a new five-membered ring and eliminates a molecule of water, yielding the thermodynamically stable N-isopropyl-4-bromophthalimide.[5][8]

Step 2: Selective Reduction to this compound

The selective reduction of one imide carbonyl is the key to forming the desired lactam.

  • Hydride Attack: Sodium borohydride (NaBH₄) serves as a source of hydride ions (H⁻). The hydride attacks one of the electrophilic imide carbonyls, forming a tetrahedral intermediate.

  • Intermediate Stabilization: This intermediate, a hemiaminal alkoxide, is stabilized by the solvent.

  • Workup and Lactam Formation: Upon aqueous workup (quenching), the intermediate is protonated and subsequently eliminates a molecule of water to form an N-acyliminium ion. A second hydride equivalent then reduces this iminium ion to the final methylene group, yielding the stable isoindolin-1-one lactam. The use of a controlled amount of NaBH₄ at low temperatures is crucial to prevent over-reduction to the corresponding diamine.

Part 2: Detailed Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Synthesis of N-isopropyl-4-bromophthalimide (Intermediate)

This protocol details the condensation reaction to form the phthalimide intermediate.

Materials and Reagents

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
4-Bromophthalic AnhydrideC₈H₃BrO₃227.0122.01.05.00 g
IsopropylamineC₃H₉N59.1124.21.12.25 mL
Glacial Acetic AcidCH₃COOH60.05--50 mL

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophthalic anhydride (5.00 g, 22.0 mmol).

  • Reagent Addition: Add glacial acetic acid (50 mL) to the flask. Stir the suspension to ensure mixing.

  • Amine Addition: While stirring, carefully add isopropylamine (2.25 mL, 24.2 mmol) dropwise to the suspension. An initial exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting anhydride spot disappears.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water while stirring.

  • Precipitation: A white or off-white precipitate of N-isopropyl-4-bromophthalimide will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid.

  • Drying: Dry the product under vacuum at 50-60 °C overnight. The product is typically of sufficient purity for the next step. Expected yield: >90%.

Protocol B: Synthesis of this compound (Final Product)

This protocol describes the selective reduction of the phthalimide intermediate.

Materials and Reagents

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmount
N-isopropyl-4-bromophthalimideC₁₁H₁₀BrNO₂268.1118.61.05.00 g
Sodium Borohydride (NaBH₄)NaBH₄37.8337.22.01.41 g
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11--80 mL
Methanol (MeOH), AnhydrousCH₃OH32.04--20 mL
Saturated NH₄Cl (aq)NH₄Cl---~50 mL
Ethyl AcetateC₄H₈O₂---For extraction
BrineNaCl (aq)---For washing
Anhydrous MgSO₄ or Na₂SO₄----For drying

Step-by-Step Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-isopropyl-4-bromophthalimide (5.00 g, 18.6 mmol).

  • Dissolution: Add anhydrous THF (80 mL) and anhydrous methanol (20 mL). Stir the mixture until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reducing Agent Addition: While maintaining the temperature at 0 °C, add sodium borohydride (1.41 g, 37.2 mmol) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) may occur, so add slowly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess sodium borohydride until gas evolution ceases.

  • Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically an oil or semi-solid. Purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to afford the pure this compound as a white solid or pale oil.

Part 3: Workflow Visualization and Data Presentation
Synthetic Workflow Diagram

The following diagram illustrates the complete process from starting materials to the purified final product.

Synthesis_Workflow cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Selective Reduction A 4-Bromophthalic Anhydride + Isopropylamine + Acetic Acid B Reaction Vessel 1: Condensation at Reflux (4-6 hours) A->B C Workup 1: Pour into Ice Water & Vacuum Filtration B->C D Intermediate: N-isopropyl-4-bromophthalimide C->D E Intermediate (D) + NaBH4 + THF/MeOH D->E F Reaction Vessel 2: Reduction at 0°C to RT (5-7 hours) E->F G Workup 2: Quench (NH4Cl), Extraction (EtOAc) F->G H Purification: Flash Chromatography G->H I Final Product: This compound H->I

Caption: Workflow for the two-step synthesis of this compound.

Expected Data and Characterization

While actual results will vary, the following provides a guide for product characterization.

CompoundAppearanceExpected Yield¹H NMR (CDCl₃, δ ppm) - Key Signals¹³C NMR (CDCl₃, δ ppm) - Key Signals
N-isopropyl-4-bromophthalimide White to off-white solid>90%7.8-8.0 (m, 3H, Ar-H), 4.5-4.7 (septet, 1H, CH), 1.4-1.5 (d, 6H, CH₃)~167 (C=O), 130-135 (Ar-C), ~43 (CH), ~21 (CH₃)
This compound White solid or pale oil60-80% (after purification)7.4-7.7 (m, 3H, Ar-H), 4.6-4.8 (septet, 1H, CH), 4.3 (s, 2H, CH₂), 1.3-1.4 (d, 6H, CH₃)~168 (C=O), 125-145 (Ar-C), ~51 (CH₂), ~46 (CH), ~20 (CH₃)
References
  • Physics Forums. (2010). How does a primary amine react with phthalic anhydride to form an imide?[Link]

  • National Institutes of Health (NIH). (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • PubMed. (2012). Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as catalysts. [Link]

  • ACS Omega. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. [Link]

  • MDPI. (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • Organic Letters. (2015). Intramolecular Formal [4+2] Cycloadditions: Synthesis of Spiro Iso- indolinone Derivatives and Related Molecules. [Link]

  • RSC Publishing. (2022). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. [Link]

  • RSC Publishing. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

  • MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Journal of Pharmaceutical Research International. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

  • Quora. (2015). What is the mechanism of phthalimide synthesis from phthalic anhydride and urea?[Link]

  • Google Patents. (1990).
  • Google Patents. (2016). CN105399712A - Preparation method of 4-bromo phthalic anhydride.
  • PrepChem.com. Synthesis of 4-bromophthalic anhydride. [Link]

  • ResearchGate. (2021). (PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. [Link]

  • International Journal of ChemTech Research. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]

  • Google Patents. (2004).
  • PrepChem.com. Synthesis of 5-bromo indane-1,3-dione. [Link]

  • European Patent Office. (1991). EP 0429040 A2 - Process for the preparation of 4-bromophthalic anhydride. [Link]

  • MDPI. (2025). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. [Link]

  • NASA Technical Reports Server. (1995). Synthesis of 4-bromophthalic anhydride. [Link]

  • MDPI. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

  • PubChem. 4-Bromophthalic anhydride. [Link]

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  • ResearchGate. (2025). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. [Link]

  • Google Patents. (1999). EP0913381B1 - Method for purifying a bromine compound.
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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-Bromo-2-isopropylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged structural motif prevalent in a wide array of natural products and synthetic compounds with significant biological and pharmaceutical activities.[1][2] Its presence in molecules of therapeutic interest has driven considerable research into efficient and versatile synthetic methodologies for accessing this heterocyclic skeleton.[2] Palladium-catalyzed reactions have emerged as a powerful tool in this endeavor, offering mild and selective routes to construct the isoindolinone framework.[3][4] This document provides a detailed guide to the synthesis of 5-Bromo-2-isopropylisoindolin-1-one, a key intermediate for further chemical elaboration, focusing on the principles and practical application of palladium-catalyzed intramolecular C-H amination.

Mechanistic Rationale: The Power of Palladium in C-N Bond Formation

The formation of the central lactam ring in isoindolinones can be efficiently achieved through palladium-catalyzed intramolecular C-H amination. This strategy offers an atom-economical and direct approach, avoiding the need for pre-functionalized starting materials often required in classical methods.[5] The catalytic cycle, while complex and influenced by the specific ligand and reaction conditions, generally proceeds through a series of well-defined steps.

A plausible mechanistic pathway for the palladium-catalyzed intramolecular C-H amination to form an isoindolinone is depicted below. The reaction is initiated by the coordination of the palladium catalyst to the amide. A crucial C-H activation step then occurs at the benzylic position, forming a palladacycle intermediate.[6] Subsequent reductive elimination from this intermediate forges the desired C-N bond and regenerates the active palladium catalyst, allowing the cycle to continue.[7][8] The choice of ligand is critical in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[9] Bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency.[9]

Palladium-Catalyzed C-H Amination Cycle Pd(0) Catalyst Pd(0) Catalyst Palladacycle Intermediate Palladacycle Intermediate Pd(0) Catalyst->Palladacycle Intermediate C-H Activation Oxidative Addition Oxidative Addition Isoindolinone Product Isoindolinone Product Palladacycle Intermediate->Isoindolinone Product Reductive Elimination C-H Activation C-H Activation N-H Deprotonation N-H Deprotonation Reductive Elimination Reductive Elimination Isoindolinone Product->Pd(0) Catalyst Catalyst Regeneration Starting Amide Starting Amide Starting Amide->Pd(0) Catalyst Coordination Synthesis_Workflow cluster_0 Part 1: Amide Formation cluster_1 Part 2: Pd-Catalyzed Cyclization Start1 5-Bromo-2-methylbenzoyl chloride + Isopropylamine Step1_1 Dissolve in DCM Start1->Step1_1 Step1_2 Add Et3N and Isopropylamine at 0°C Step1_1->Step1_2 Step1_3 Stir at RT for 2h Step1_2->Step1_3 Step1_4 Workup and Purification Step1_3->Step1_4 Product1 N-isopropyl-5-bromo-2-methylbenzamide Step1_4->Product1 Start2 Amide Precursor + Pd(OAc)2, XPhos, KOAc Product1->Start2 Use as starting material Step2_1 Add Toluene under Argon Start2->Step2_1 Step2_2 Heat at 120°C for 24h Step2_1->Step2_2 Step2_3 Workup and Purification Step2_2->Step2_3 FinalProduct This compound Step2_3->FinalProduct

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoindolinone Scaffolds and the Suzuki Coupling Reaction

The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The functionalization of this core is paramount to exploring the chemical space and optimizing pharmacological properties. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction enables the coupling of organoboron compounds with organic halides, offering a mild and efficient route to biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[4][5]

This application note provides a comprehensive guide to performing Suzuki coupling reactions with a specific and valuable building block: 5-Bromo-2-isopropylisoindolin-1-one . We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and provide insights into troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting suboptimal outcomes. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the organic halide is a critical factor, with the general trend being I > Br > Cl.[2][7]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[2][7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Suzuki_Mechanism cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (this compound) PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product Ar-R RedElim->Product center center->Pd0  Regeneration of Pd(0) caption_node A simplified representation of the key steps in the palladium-catalyzed Suzuki coupling reaction.

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])[3]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Add [Pd(dppf)Cl₂] (0.03 equiv) to the flask.

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction). The use of aqueous conditions can be beneficial for many Suzuki couplings.[4]

    • The reaction mixture should be a suspension.

  • Reaction:

    • Stir the mixture vigorously and heat to 80-90 °C using a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-2-isopropylisoindolin-1-one.

Experimental_Workflow cluster_caption Experimental Workflow start Start setup 1. Reaction Setup - Add reagents to Schlenk flask - Inert atmosphere (Ar/N₂) start->setup solvents 2. Solvent Addition - Anhydrous Dioxane - Degassed Water setup->solvents reaction 3. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS solvents->reaction workup 4. Workup - Cool and dilute - Liquid-liquid extraction reaction->workup purification 5. Purification - Flash column chromatography workup->purification end End (Pure Product) purification->end caption_node Step-by-step workflow for the Suzuki coupling of this compound.

Caption: Experimental Workflow Diagram

Scope and Optimization

The provided protocol is a general starting point and can be adapted for a variety of boronic acids. The table below outlines expected reactivity trends and potential adjustments.

Boronic Acid TypeExpected ReactivityPotential Adjustments
Electron-rich Arylboronic AcidsHighShorter reaction times may be sufficient.
Electron-deficient Arylboronic AcidsModerate to HighMay require slightly longer reaction times or slightly higher catalyst loading.
Heteroarylboronic AcidsVariableCan be prone to protodeboronation. Use of a stronger base (e.g., K₃PO₄) or anhydrous conditions may be beneficial.[6]
Vinylboronic AcidsHighGenerally couple efficiently under standard conditions.
Alkylboronic Acids/EstersLowerOften require specialized ligands (e.g., SPhos, XPhos) and stronger bases.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of catalyst.- Ensure proper degassing of solvents and purging of the reaction vessel.- Use anhydrous solvents and high-purity reagents.
Protodeboronation of Boronic Acid - Presence of excess water or acid- Instability of the boronic acid (especially some heteroaryls)- Use anhydrous conditions.- Use a milder base (e.g., Na₂CO₃) or a non-aqueous base.- Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[6]
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and maintain a strict inert atmosphere.
Formation of Impurities - Side reactions due to high temperatures- Catalyst decomposition- Lower the reaction temperature and extend the reaction time.- Screen different palladium catalysts and ligands.

Safety Precautions

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Pressurized Systems: If performing reactions in sealed vessels, ensure they are designed to withstand the expected pressure at the reaction temperature.

Characterization of Products

The successful synthesis of the coupled product can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product, showing the disappearance of the C-Br bond and the appearance of signals corresponding to the newly introduced aryl or vinyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups, such as the lactam carbonyl.

References

  • Time in Pasuruan, ID. Google Search.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones.
  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Royal Society of Chemistry.
  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines.
  • Palladium catalyzed cross coupling reactions.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.

Sources

Application Notes and Protocols for 5-Bromoisoindolin-1-one Scaffolds as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the 5-Bromoisoindolin-1-one Core in Medicinal Chemistry

The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. The introduction of a bromine atom at the 5-position, yielding 5-bromoisoindolin-1-one, significantly enhances the synthetic utility of this core structure. The bromine atom serves as a versatile synthetic handle, enabling a diverse range of cross-coupling reactions to introduce molecular complexity and modulate the pharmacological properties of the resulting derivatives. This makes 5-bromoisoindolin-1-one and its N-substituted analogues, such as the conceptual "5-Bromo-2-isopropylisoindolin-1-one," valuable intermediates in the synthesis of novel therapeutic agents.[1]

These intermediates are particularly relevant in the development of drugs targeting neurological disorders and in the synthesis of bioactive molecules with potential anti-cancer and anti-inflammatory properties.[1] The strategic placement of the bromine atom allows for late-stage functionalization, a highly desirable feature in modern drug discovery programs.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the physicochemical properties and safe handling procedures is paramount for the effective utilization of any chemical intermediate.

Table 1: General Physicochemical Properties of 5-Bromoisoindolin-1-one

PropertyValueSource
Molecular Formula C₈H₆BrNO[1]
Molecular Weight 212.05 g/mol [1]
Appearance Off-white to light yellow powder[1]
Purity ≥ 98.5% (HPLC)[1]
Storage Conditions Store at 0 - 8 °C[1]

Safety and Handling Precautions:

While specific toxicity data for "this compound" is unavailable due to its limited documentation, general precautions for halogenated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3][5]

  • Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[3][6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation or other symptoms persist.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]

Synthetic Pathways and Key Reactions

The true value of the 5-bromoisoindolin-1-one scaffold lies in its synthetic tractability. The bromine atom is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Core Synthesis of 5-Bromoisoindolin-1-one Derivatives

5-Bromoisoindolin-1-one 5-Bromoisoindolin-1-one Reaction_Vessel N-Alkylation (e.g., in DMF) 5-Bromoisoindolin-1-one->Reaction_Vessel Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction_Vessel Isopropyl Halide (e.g., 2-iodopropane) Isopropyl Halide (e.g., 2-iodopropane) Isopropyl Halide (e.g., 2-iodopropane)->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Start Start Combine_Reactants Combine 5-bromo- isoindolinone, boronic acid, catalyst, and base Start->Combine_Reactants Add_Solvent Add anhydrous solvent Combine_Reactants->Add_Solvent Heat_Stir Heat and stir under inert atmosphere Add_Solvent->Heat_Stir Monitor_Reaction Monitor by TLC/LC-MS Heat_Stir->Monitor_Reaction Workup Cool, dilute, and perform aqueous workup Monitor_Reaction->Workup Reaction Complete Purify Purify by column chromatography Workup->Purify End Final Product Purify->End

Sources

Application Note: The Strategic Use of 5-Bromo-2-isopropylisoindolin-1-one as a Versatile Scaffold for CNS Drug Candidate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoindolin-1-one core is a recognized privileged scaffold in neuropharmacology, forming the basis of numerous compounds targeting the central nervous system (CNS).[1][2] This application note provides an in-depth guide to the strategic utilization of a key derivative, 5-Bromo-2-isopropylisoindolin-1-one , as a versatile starting material for the synthesis of novel CNS drug candidates. We will explore the rationale behind the specific substitutions on this scaffold, detail a robust protocol for its diversification via Suzuki-Miyaura cross-coupling, and explain the causality behind the experimental choices. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Part 1: The Isoindolin-1-one Scaffold in Neuropharmacology

The isoindolin-1-one framework, a benzo-fused γ-lactam, is of significant interest in medicinal chemistry due to its rigid, bicyclic structure that can effectively mimic peptide turns and present substituents in a well-defined three-dimensional space. This structural feature allows for precise interactions with a variety of biological targets within the CNS. Derivatives of this scaffold have been successfully developed as modulators for critical CNS targets, including:

  • GABAᴀ Receptors: Novel isoindolin-1-one derivatives have been identified as potent positive allosteric modulators (PAMs) of GABAᴀ receptors, demonstrating potential for new antiepileptic agents.[3]

  • Metabotropic Glutamate Receptors (mGluRs): The scaffold is integral to the design of mGluR PAMs, which are promising for treating a range of psychiatric and neurodegenerative disorders.[4]

  • Enzyme Inhibitors: Certain derivatives have shown inhibitory activity against enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]

The inherent drug-like properties of the isoindolin-1-one core, combined with its synthetic tractability, make it an ideal starting point for CNS-focused compound library synthesis.

Part 2: Strategic Role of Bromine and Isopropyl Substituents

The specific functionalization of the isoindolin-1-one core in This compound is a deliberate design choice aimed at maximizing its utility as a synthetic intermediate.

The 5-Bromo Group: A Versatile Synthetic Handle

The bromine atom at the C5 position is not typically incorporated for direct biological activity but rather serves as a highly versatile functional group for late-stage diversification. Its primary role is to enable a wide array of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkyne moieties, which is critical for exploring the structure-activity relationship (SAR) of new chemical entities. Furthermore, halogenation, particularly with bromine, can block a potential site of metabolism, thereby enhancing the metabolic stability and pharmacokinetic profile of the final compounds.[6]

The 2-Isopropyl Group: Modulator of Physicochemical Properties

The N-isopropyl group serves several key functions. It provides sufficient steric bulk to influence the conformation of the molecule while modulating its physicochemical properties. Specifically, it enhances lipophilicity, which can be crucial for blood-brain barrier (BBB) penetration—a prerequisite for any CNS-active drug.[3] It also improves the solubility of the scaffold in organic solvents commonly used in synthesis, facilitating its use in a broader range of reaction conditions.

The combination of these two groups makes this compound a powerful platform for generating diverse libraries of drug-like molecules with high potential for CNS activity.

G Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (R2NH) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Cyanation Cyanation (Zn(CN)2) Start->Cyanation Pd Catalyst End1 5-Aryl Derivatives Suzuki->End1 End2 5-Amino Derivatives Buchwald->End2 End3 5-Alkynyl Derivatives Sonogashira->End3 End4 5-Cyano Derivatives Cyanation->End4

Caption: Synthetic utility of the 5-bromo substituent.

Part 3: Application Protocol — Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, to synthesize a 5-aryl-2-isopropylisoindolin-1-one derivative. This reaction is chosen for its reliability, broad functional group tolerance, and high yields.

Objective: To couple a generic arylboronic acid to the C5 position of this compound.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
This compound254.13254 mg1.01.0
Arylboronic Acid (generic)Varies1.2 mmol1.21.2
Pd(dppf)Cl₂ · CH₂Cl₂816.6441 mg0.050.05
Potassium Carbonate (K₂CO₃)138.21276 mg2.02.0
1,4-Dioxane-8 mL--
Water-2 mL--
Nitrogen (gas)----
Round-bottom flask, condenser, magnetic stirrer----
Experimental Protocol

G A 1. Setup B 2. Add Solids A->B Combine reactants in flask C 3. Degas B->C Evacuate & backfill with N₂ (3x) D 4. Add Solvents C->D Add Dioxane/H₂O E 5. Reaction D->E Heat to 90°C for 4-12h (monitor by TLC/LCMS) F 6. Quench & Extract E->F Cool to RT, add H₂O, extract with EtOAc G 7. Purify F->G Dry organic layer, concentrate, column chromatography H Final Product G->H

Caption: Workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Causality: The flask must be dry to prevent unwanted side reactions. K₂CO₃ is a mild base essential for activating the boronic acid in the catalytic cycle. Using 2.0 equivalents ensures the reaction proceeds to completion.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂ · CH₂Cl₂, 41 mg, 0.05 mmol), to the flask.

    • Causality: Pd(dppf)Cl₂ is an excellent, air-stable catalyst for Suzuki couplings involving aryl bromides. The dppf ligand is bulky and electron-rich, promoting the crucial reductive elimination step and preventing β-hydride elimination. 5 mol% is a standard catalytic loading for efficient conversion.

  • Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a manifold. Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times.

    • Causality: The palladium catalyst in its active Pd(0) state is sensitive to oxygen. Removing air and maintaining an inert nitrogen atmosphere is critical to prevent catalyst degradation and ensure a high yield.

  • Solvent Addition: Using syringes, add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Causality: The dioxane/water solvent system is effective for Suzuki reactions as it solubilizes both the organic starting materials and the inorganic base. Water is essential for the transmetalation step of the catalytic cycle.

  • Reaction: Place the flask in a pre-heated oil bath at 90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

    • Causality: Heating accelerates the reaction rate. 90°C is an optimal temperature for this catalyst and substrate combination, providing a balance between reaction speed and catalyst stability.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The quench with water dissolves the inorganic salts. Extraction with ethyl acetate, an organic solvent immiscible with water, isolates the desired product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-isopropylisoindolin-1-one product.

    • Causality: The brine wash removes residual water from the organic phase. Drying with Na₂SO₄ removes all traces of water. Flash chromatography is a standard technique to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.

Part 4: Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and the successful formation of the new carbon-carbon bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

This compound is a high-value, strategically designed building block for CNS drug discovery. Its 5-bromo position provides a reliable handle for introducing molecular diversity through robust and well-established synthetic methods like the Suzuki-Miyaura coupling detailed herein. The N-isopropyl group aids in achieving favorable drug-like properties. By following this detailed protocol, which emphasizes the rationale behind each step, researchers can efficiently generate novel libraries of isoindolin-1-one derivatives for screening against a wide range of neurological targets, accelerating the path toward new CNS therapeutics.

References

  • Novel Isoindolin-1-one Derivatives as Metabotropic Glutamate Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. 4

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. National Institutes of Health (PMC).6

  • Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. PubMed.3

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.5

  • Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate.7

  • 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia via ScienceDirect.1

  • Examples of biologically active isoindolinone derivatives. ResearchGate.2

Sources

Application Note & Protocol: N-isopropylation of 5-bromoisoindolinone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic N-isopropylation of the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The functionalization of the nitrogen atom of the isoindolinone ring system is a critical step in the synthesis of many pharmaceutical candidates, as the N-substituent can significantly influence the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

This document provides a detailed protocol for the N-isopropylation of 5-bromoisoindolinone, a key synthetic intermediate. The introduction of the isopropyl group can enhance lipophilicity and modulate the steric and electronic properties of the molecule. The protocol is designed to be robust and reproducible, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure a high yield of the desired product while minimizing common side reactions.

Reaction Principle: Nucleophilic Substitution at the Isoindolinone Nitrogen

The N-isopropylation of 5-bromoisoindolinone is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the weakly acidic N-H bond of the isoindolinone by a suitable base to form a nucleophilic nitrogen anion. This anion then attacks the electrophilic carbon of an isopropyl halide, displacing the halide and forming the N-isopropylated product.

A critical consideration in this specific transformation is the potential for a competing E2 elimination reaction, as a secondary alkyl halide (2-halopropane) is used with a base.[1][2][3][4] The choice of base, solvent, and temperature is therefore crucial to favor the desired SN2 substitution over elimination.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
5-bromoisoindolinone≥97%Sigma-AldrichStarting material.
Sodium hydride (NaH)60% dispersion in mineral oilSigma-AldrichStrong, non-nucleophilic base. Handle with care under inert atmosphere.
2-Iodopropane≥98%Alfa AesarAlkylating agent. Preferred over 2-bromopropane to favor substitution.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Acros OrganicsPolar aprotic solvent. Ensure it is dry.
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)--For quenching the reaction.
Brine (saturated aqueous NaCl)--For washing during workup.
Anhydrous sodium sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic layer.
Silica gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Protocol

Reaction Setup and Execution
  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromoisoindolinone (1.0 eq, e.g., 2.12 g, 10 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a dry, inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Dissolution: Add anhydrous DMF (40 mL) to the flask via a syringe. Stir the mixture at room temperature until the 5-bromoisoindolinone is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil, e.g., 0.48 g, 12 mmol) to the stirred solution in small portions.

    • Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the isoindolinone nitrogen.[5] Using a slight excess ensures complete formation of the nucleophilic anion. Conducting this step at 0 °C helps to control the exothermic reaction and prevent potential side reactions. The evolution of hydrogen gas will be observed.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The cessation of gas evolution is an indicator of complete reaction.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add 2-iodopropane (1.5 eq, e.g., 1.5 mL, 15 mmol) dropwise via syringe.

    • Rationale: 2-Iodopropane is chosen over 2-bromopropane because iodide is a better leaving group, which generally favors the SN2 pathway over E2 elimination.[6] A moderate excess of the alkylating agent is used to drive the reaction to completion. The addition is performed at 0 °C to further minimize the competing elimination reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting 5-bromoisoindolinone spot is no longer visible.

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction: Dilute the mixture with water (100 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes) is typically effective.

    • Fraction Collection: Collect the fractions containing the desired product (as determined by TLC) and combine them.

    • Final Product: Concentrate the pure fractions under reduced pressure to yield N-isopropyl-5-bromoisoindolinone as a solid or oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of the isopropyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (if solid): To assess purity.

Visualizing the Workflow

N_isopropylation_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification start Dissolve 5-bromoisoindolinone in anhydrous DMF add_base Add NaH at 0°C start->add_base stir Stir to form anion add_base->stir add_alkyl_halide Add 2-iodopropane at 0°C stir->add_alkyl_halide react Stir at RT for 12-24h add_alkyl_halide->react monitor Monitor by TLC react->monitor quench Quench with NH4Cl monitor->quench extract Extract with EtOAc quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end end purify->end Characterize Product

Caption: Experimental workflow for the N-isopropylation of 5-bromoisoindolinone.

Mechanism: SN2 vs. E2

reaction_mechanism cluster_sn2 S_N_2 Pathway (Favored) cluster_e2 E2 Pathway (Minimized) anion Isoindolinone Anion product N-isopropyl-5-bromoisoindolinone anion->product Nucleophilic Attack halide 2-Iodopropane halide->product base Isoindolinone Anion (as base) propene Propene base->propene Proton Abstraction halide2 2-Iodopropane halide2->propene start Reactants start->anion start->halide start->base start->halide2

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride and the isoindolinone anion. Incomplete deprotonation can also lead to low yields; ensure sufficient time is allowed for this step.

  • Presence of Propene (Elimination Product): If significant elimination is observed (detectable by NMR of the crude product), consider running the reaction at a lower temperature for a longer period. Using a less hindered base could be an alternative, but may require harsher conditions.

  • Multiple Products: While over-alkylation is not possible at the nitrogen in this case, impurities in the starting material can lead to side products. Ensure the purity of the 5-bromoisoindolinone before starting.

Conclusion

This protocol provides a reliable method for the N-isopropylation of 5-bromoisoindolinone. By carefully controlling the reaction conditions, particularly the choice of base, alkylating agent, and temperature, the desired SN2 product can be obtained in good yield while minimizing the competing E2 elimination pathway. This transformation is a valuable tool for the synthesis of novel isoindolinone derivatives for applications in drug discovery and development.

References

  • This is a synthesized protocol based on general principles of N-alkylation of amides and lactams, and as such, a direct literature precedent for this exact transformation may not be available.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Relevant research articles on the N-alkylation of amides, lactams, and related heterocycles would be cited here.

    • A paper describing the N-alkylation of amides under basic conditions.[7]

    • A study on the alkylation of indoles or other N-heterocycles.[5]

    • A publication detailing strategies to avoid elimination reactions with secondary halides.[1][2]

Sources

Application Note: 5-Bromo-2-isopropylisoindolin-1-one as a Versatile Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoindolinone Core

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry that allows for precise orientation of substituents to interact with biological targets. Notably, the isoindolinone moiety is a key component in a class of targeted anticancer agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ facilitates competitive inhibition at the PARP enzyme's catalytic site.[1] This has established the isoindolinone structure as a highly promising scaffold for the development of novel therapeutics, particularly in oncology.[1][4]

5-Bromo-2-isopropylisoindolin-1-one emerges as a strategically important building block for drug discovery and development. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group at the 2-position enhances solubility and modulates the electronic properties of the scaffold. This application note provides an in-depth guide to the use of this compound in the synthesis of complex molecules, with a focus on detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.12 g/mol
CAS Number 340913-75-3
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, Dioxane, THF, and CH₂Cl₂

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS).

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] The bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[5][8][9] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.[9]

Mechanistic Insights: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:[7][8][10]

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, regenerating the Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Mechanism A Pd(0) Catalyst B Oxidative Addition + R-X A->B C R-Pd(II)-X B->C D Transmetalation + R'-B(OR)₂ C->D E R-Pd(II)-R' D->E F Reductive Elimination E->F F->A G R-R' Product F->G

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Suzuki_Workflow reagents Combine Reagents: - this compound - 4-Methoxyphenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O reaction Heat to 90°C (2-4 h under N₂) reagents->reaction workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: 5-(4-methoxyphenyl)-2- isopropylisoindolin-1-one purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq, 254 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expertise & Causality: The choice of Pd(PPh₃)₄ as the catalyst is based on its general effectiveness for a wide range of Suzuki couplings. The dioxane/water solvent system is crucial for dissolving both the organic and inorganic reagents. K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12] This reaction has broad utility in pharmaceutical synthesis, as the aniline and related arylamine moieties are present in a vast number of drugs.[11]

Mechanistic Insights: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] A key feature is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which promote both the oxidative addition and the final reductive elimination steps, allowing for the coupling of a wide range of amines and aryl halides.

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Workflow reagents Combine Reagents: - this compound - Morpholine - Pd₂(dba)₃ - XPhos - NaOᵗBu - Toluene reaction Heat to 100°C (4-8 h under N₂) reagents->reaction workup Aqueous Work-up: - Cool to RT - Filter through Celite - Concentrate - Partition between EtOAc/H₂O reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Final Product: 2-isopropyl-5-morpholino isoindolin-1-one purification->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 eq, 254 mg, 1.0 mmol)

  • Morpholine (1.2 eq, 105 mg, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq, 14 mg, 0.015 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq, 14 mg, 0.03 mmol)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 eq, 135 mg, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃, XPhos, and NaOᵗBu to a flame-dried Schlenk tube.

  • Add this compound and toluene.

  • Add morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Trustworthiness & Self-Validation: The use of a strong, non-nucleophilic base like NaOᵗBu is critical for the deprotonation of the amine, facilitating its coordination to the palladium center. The ligand-to-palladium ratio is important; a 2:1 ratio of XPhos to Pd is often optimal. The reaction should be run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Application Example: Synthetic Approach to a PARP Inhibitor Analog Core

The strategic application of this compound can be illustrated in a synthetic sequence targeting the core structure of a PARP inhibitor analog, inspired by the structure of Talazoparib.[13][14][15]

PARP_Inhibitor_Synthesis start 5-Bromo-2-isopropyl isoindolin-1-one step1 Suzuki Coupling (e.g., with 4-fluorophenyl boronic acid) start->step1 intermediate1 5-(4-fluorophenyl)-2-isopropyl isoindolin-1-one step1->intermediate1 step2 Further Functionalization (e.g., C-H activation, cyclization) intermediate1->step2 product PARP Inhibitor Analog Core step2->product

Caption: Synthetic pathway to a PARP inhibitor analog core.

This hypothetical pathway demonstrates how a Suzuki-Miyaura coupling can be employed in the initial step to install a key aryl substituent. Subsequent functionalization steps could then be used to construct the full, complex architecture of the target molecule. The choice of the 4-fluorophenyl group is illustrative and is a common feature in many PARP inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility is primarily derived from the strategic placement of a bromine atom on the medicinally important isoindolinone scaffold, which allows for facile diversification through robust and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The detailed protocols and mechanistic insights provided in this application note are intended to enable researchers, scientists, and drug development professionals to effectively incorporate this building block into their synthetic strategies, accelerating the discovery of novel therapeutics.

References

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed. (2022-11-18).
  • Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC - PubMed Central. (2025-07-24). Retrieved from [Link]

  • 5-Bromo-1-methylindolin-2-one - PMC - NIH. Retrieved from [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PMC. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity - ResearchGate. Retrieved from [Link]

  • Synthesis of parpinhibitor talazoparib - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed. (2024-06-03). Retrieved from [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - MDPI. Retrieved from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC - NIH. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025-04-03). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024-09-16). Retrieved from [Link]

  • Synthesis of 5-bromo-indoline - PrepChem.com. Retrieved from [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF - ResearchGate. Retrieved from [Link]

  • 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8BrNO | CID 21865472 - PubChem. Retrieved from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Retrieved from [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. Retrieved from [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed. Retrieved from [Link]

  • Suzuki Coupling Mechanism - YouTube. (2022-06-18). Retrieved from [Link]

  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Retrieved from [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed. (2021-05-18). Retrieved from [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. - ResearchGate. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Building-Blocks - 1Click Chemistry. Retrieved from [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH. (2014-09-16). Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of the Aromatic Ring of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindolinone Core - A Privileged Scaffold in Medicinal Chemistry

The isoindolinone structural motif is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, enabling precise interactions with biological targets. Derivatives of isoindolinone have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3]

The strategic functionalization of the isoindolinone scaffold is paramount in drug discovery efforts, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The starting material, 5-Bromo-2-isopropylisoindolin-1-one , represents a versatile platform for such molecular elaboration. The bromine atom at the C5 position is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse chemical space of novel isoindolinone derivatives.

This comprehensive guide provides detailed protocols and expert insights into the four major palladium-catalyzed cross-coupling reactions for the functionalization of the aromatic ring of this compound: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, the Heck Reaction, and the Sonogashira Coupling.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4][5] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[6]

Causality Behind Experimental Choices

The choice of palladium precursor, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. A common and effective combination for aryl bromides is a Pd(II) salt like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. These ligands promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination to form the product. An aqueous base, typically a carbonate or phosphate, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[7]

Detailed Protocol: Synthesis of 5-Aryl-2-isopropylisoindolin-1-one

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, to achieve a substrate concentration of ~0.1 M).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-isopropylisoindolin-1-one.[6]

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1004>90 (expected)
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Toluene/H₂O906>85 (expected)
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)DME/H₂O8512>80 (expected)

Yields are estimations based on similar reactions reported in the literature and may vary.

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[10]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are crucial for facilitating the catalytic cycle.[11] These ligands promote both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and generate the active palladium-amido complex.[9]

Detailed Protocol: Synthesis of 5-Amino-2-isopropylisoindolin-1-one Derivatives

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • XPhos or RuPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography.[12][13]

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene11012>90 (expected)
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane10018>85 (expected)
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.8)THF8024>80 (expected)

Yields are estimations based on similar reactions reported in the literature and may vary.

III. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] It provides a direct method for the arylation of alkenes, leading to the synthesis of substituted olefins.[13]

Causality Behind Experimental Choices

The Heck reaction typically proceeds via a neutral or cationic palladium catalytic cycle. For aryl bromides, a phosphine-ligated palladium catalyst is often employed. The choice of base is crucial; weaker bases like triethylamine or potassium carbonate are commonly used to regenerate the active Pd(0) catalyst. Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally preferred. In some cases, phosphine-free conditions with a palladium salt like Pd(OAc)₂ can be effective, particularly with electron-deficient alkenes.

Detailed Protocol: Synthesis of 5-Vinyl-2-isopropylisoindolin-1-one Derivatives

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 - 2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent and Solvent Addition: Add the alkene (1.5 eq), triethylamine (2.0 eq), and anhydrous DMF.

  • Reaction Execution: Seal the tube and heat the mixture to 100-140 °C. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-48 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[16][17]

Data Presentation: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (2)DMF12024>80 (expected)
2StyrenePdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.5)MeCN10036>75 (expected)
34-VinylpyridinePd(OAc)₂ (2)-NaOAc (3)DMA14018>70 (expected)

Yields are estimations based on similar reactions reported in the literature and may vary.

IV. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, providing a reliable route to substituted alkynes.[18] This reaction typically employs a copper(I) co-catalyst.[19]

Causality Behind Experimental Choices

The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the alkyne product.[20] An amine base, such as triethylamine or diisopropylamine, is used both as a base and as a solvent.

Detailed Protocol: Synthesis of 5-Alkynyl-2-isopropylisoindolin-1-one

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (e.g., 2:1).

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-12 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography.[21]

Data Presentation: Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606>90 (expected)
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF2512>85 (expected)
3Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF508>80 (expected)

Yields are estimations based on similar reactions reported in the literature and may vary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Flame-Dried Glassware under Inert Atmosphere (Ar/N2) reagents->setup catalyst Prepare Catalyst System: - Pd Precursor - Ligand (if needed) catalyst->setup addition Add Reagents, Catalysts, and Degassed Solvents setup->addition heating Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) addition->heating quench Cool and Quench Reaction heating->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Characterized Final Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-N(H)R¹R²(L_n)]⁺X⁻ OxAdd->AmineCoord Amine Coordination (R¹R²NH) Deprotonation Ar-Pd(II)-NR¹R²(L_n) AmineCoord->Deprotonation Deprotonation (Base) RedElim Ar-NR¹R² Deprotonation->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 5-Bromo-2-isopropylisoindolin-1-one. As a key intermediate in pharmaceutical development, achieving high purity and yield is critical.[1] This document provides in-depth troubleshooting for common side reactions and impurities encountered during its synthesis, presented in a practical question-and-answer format.

Troubleshooting Guide & FAQs

The synthesis of this compound is typically a two-step process: formation of the 5-bromoisoindolin-1-one core, followed by N-alkylation with an isopropyl group. Problems can arise at either stage.

cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation A Starting Material (e.g., 2-Formylbenzoic Acid derivative) B Bromination & Cyclization A->B C 5-Bromoisoindolin-1-one B->C D 5-Bromoisoindolin-1-one E Base + Isopropyl Halide D->E F Target Product: This compound E->F cluster_main Desired Sₙ2 Pathway cluster_side Side Reaction (E2) Reactants Isoindolinone Anion Isopropyl Halide Product Target Product (N-Alkylation) Reactants:n->Product Nucleophilic Attack SideProduct Propene + Halide Salt Reactants:iso->SideProduct Base-induced Elimination

Caption: Competing Sₙ2 (desired) and E2 (side reaction) pathways.

Q2: I've isolated my product, but I see a significant impurity with a mass corresponding to the loss of bromine (M-79 or M-81 Da). What is this and how can I prevent it?

A2: This impurity is almost certainly 2-isopropylisoindolin-1-one , the dehalogenated analog of your target molecule.

Causality & Mechanism: Aryl bromides can be susceptible to reductive dehalogenation, where the C-Br bond is cleaved and replaced with a C-H bond. This is a common side reaction in palladium-catalyzed processes but can also occur under other reductive conditions. [2][3][4] Potential Sources & Troubleshooting:

  • Palladium Contamination: If the 5-bromoisoindolin-1-one precursor was synthesized or purified using a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig), trace amounts of residual palladium may remain. In the presence of a hydrogen source (e.g., trace water, solvent, or the isopropyl group itself acting as a hydride donor under certain conditions), this can catalytically reduce the aryl bromide. [5] * Solution: Ensure the 5-bromoisoindolin-1-one starting material is rigorously purified to remove heavy metal contaminants. Recrystallization or silica gel chromatography are effective methods.

  • Reductive Quench/Workup: Using certain reagents to quench the reaction can inadvertently cause reduction.

    • Solution: Use a simple, non-reductive quench, such as the slow addition of water or a saturated ammonium chloride solution.

  • Strong Base/High Temperature: In some cases, prolonged heating with strong bases can promote dehalogenation, although this is less common than catalytic pathways.

    • Solution: Use the mildest conditions (temperature, reaction time) necessary to drive the N-alkylation to completion.

Q3: My final product is a persistent oil or sticky solid that is difficult to purify by crystallization. Why is this happening?

A3: This is a common physical chemistry problem in purification, often caused by residual high-boiling solvents or the presence of impurities that disrupt the crystal lattice formation. [6] Troubleshooting Steps:

  • Complete Removal of High-Boiling Solvents: Solvents like DMF and DMSO are notoriously difficult to remove completely and can act as "oiling-out" agents.

    • Protocol:

      • After the aqueous workup, extract the product into a solvent like ethyl acetate or dichloromethane.

      • Wash the combined organic layers multiple times with water and then with brine to pull out as much residual DMF/DMSO as possible.

      • If DMF persists, consider adding toluene to the organic solution and concentrating it on a rotary evaporator. Toluene forms a higher-boiling azeotrope with DMF, aiding its removal.

      • Finally, dry the product under a high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C) if the product is stable.

  • Trituration to Induce Crystallization: If the product is an oil due to minor impurities, trituration can help.

    • Protocol: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). [6]Stir or sonicate the mixture. The desired product should solidify, while the impurities may remain dissolved in the solvent. The solid can then be collected by filtration.

  • Chromatographic Purification: If trituration fails, column chromatography is the next logical step to remove impurities that may be inhibiting crystallization.

Q4: Besides the 5-bromo isomer, I'm detecting other brominated isoindolinone impurities. Where do they come from?

A4: These impurities likely originate from the synthesis of the 5-bromoisoindolin-1-one starting material.

Causality & Mechanism: The electrophilic bromination of the isoindolinone core or its precursor is a directed aromatic substitution. While the existing functional groups direct the incoming bromine to the 5-position, this regioselectivity is rarely perfect. Small amounts of the 4-, 6-, and 7-bromo isomers can form. Additionally, over-bromination can lead to di-brominated species.

Prevention & Mitigation:

  • Control of Bromination Conditions: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS), temperature, and reaction time to minimize the formation of isomers and di-brominated byproducts.

  • Purification of the Intermediate: It is crucial to purify the 5-bromoisoindolin-1-one intermediate before the N-alkylation step. These isomers are often difficult to separate from the final product as they have very similar polarities. A careful recrystallization or column chromatography of the intermediate can save significant purification challenges later.

Summary of Key Parameters and Troubleshooting
Issue Potential Cause Recommended Action
Low Yield / Incomplete Reaction E2 elimination of isopropyl halide; Insufficient base; Low reactivity of alkylating agent.Use isopropyl iodide or add catalytic KI with isopropyl bromide. Use NaH in THF/DMF. Maintain moderate temperature.
Dehalogenated Impurity (M-Br) Trace palladium catalyst contamination; Reductive workup conditions.Purify starting material to remove metals. Use a non-reductive quench (H₂O, NH₄Cl).
Product is an Oil / Won't Crystallize Residual high-boiling solvent (DMF, DMSO); Presence of minor impurities.Perform thorough aqueous workup; Use azeotropic removal with toluene; Dry under high vacuum; Triturate with a non-polar solvent.
Presence of Bromo-Isomers Non-selective bromination during precursor synthesis.Carefully control bromination conditions. Purify the 5-bromoisoindolin-1-one intermediate before N-alkylation.
References
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]

  • 5-Bromoisoindolin-1-one. Chem-Impex. Available at: [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at: [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude "5-Bromo-2-isopropylisoindolin-1-one." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a step-by-step troubleshooting workflow, grounded in chemical principles.

Issue 1: Persistent Oily Residue After Initial Extraction

Question: I've performed an aqueous workup of my reaction mixture, but the crude product is a persistent, dark oil instead of a solid. What's causing this and how can I isolate a solid product?

Plausible Causes & Solutions:

  • Incomplete Reaction or Presence of Low-Melting Impurities: The oily nature often indicates the presence of unreacted starting materials or low-melting point byproducts.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO used in the synthesis can be difficult to remove and may keep the product oily.

Troubleshooting Workflow:

  • Confirm Reaction Completion:

    • Action: Analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) against the starting materials. .

  • Solvent Removal:

    • Action: If residual high-boiling solvents are suspected, perform a co-evaporation. Dissolve the oil in a volatile solvent like dichloromethane (DCM) or ethyl acetate, and then evaporate the solvent under reduced pressure. Repeat this process 2-3 times.

    • Rationale: The volatile solvent helps to azeotropically remove the higher-boiling point solvent.

  • Induce Crystallization:

    • Action: If the oil persists, attempt to induce crystallization. This can be achieved by:

      • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface.

      • Seeding: If available, add a small crystal of pure this compound.

      • Solvent Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes or pentane) and stir vigorously. This may encourage the product to precipitate as a solid.

  • Liquid-Liquid Extraction Optimization:

    • Action: If the issue persists, revisit the extraction protocol. Perform sequential washes of the organic layer with:

      • Dilute acid (e.g., 1M HCl) to remove any basic impurities.

      • Dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

      • Brine to remove residual water and some polar impurities.

    • Rationale: These washes can remove impurities that may be acting as eutectic melting point depressants.

Issue 2: Poor Separation During Column Chromatography

Question: I'm trying to purify my crude this compound using silica gel chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?

Plausible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from the impurity.

  • Column Overloading: Too much crude material has been loaded onto the column, leading to band broadening and poor separation.

  • Improper Column Packing: An improperly packed column will have channels, leading to uneven solvent flow and poor separation.

Troubleshooting Workflow:

  • Optimize the Eluent System with TLC:

    • Action: Before running the column, systematically test different solvent systems using TLC. Aim for a retention factor (Rf) of ~0.3 for the desired product. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or DCM).

    • Rationale: A well-chosen solvent system will maximize the difference in affinity of the product and impurities for the stationary phase, leading to better separation.

  • Gradient Elution:

    • Action: If an isocratic system (constant solvent ratio) fails, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Rationale: This technique helps to first elute the non-polar impurities and then sharpen the band of the desired product as it moves down the column.

  • Column Loading and Packing:

    • Action:

      • Loading: As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel. Dissolve the crude material in a minimal amount of the initial eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

      • Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for achieving good separation.

  • Consider a Different Stationary Phase:

    • Action: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or a reverse-phase silica gel (C18).

    • Rationale: Different stationary phases offer different selectivities based on the chemical nature of the compounds being separated.

Issue 3: Product Decomposes During Purification

Question: My product seems to be degrading during purification, as evidenced by the appearance of new spots on TLC or a decrease in yield. What could be causing this instability and how can I prevent it?

Plausible Causes & Solutions:

  • Acid or Base Sensitivity: The isoindolinone core may be susceptible to hydrolysis or other degradation pathways in the presence of strong acids or bases.

  • Thermal Instability: Prolonged heating can lead to decomposition.

  • Photochemical Decomposition: Some brominated aromatic compounds can be light-sensitive.

Troubleshooting Workflow:

  • Maintain Neutral pH:

    • Action: During extractions and chromatography, use neutral water and avoid prolonged contact with acidic or basic solutions. If an acid or base wash is necessary, perform it quickly and immediately follow with a water wash to neutralize.

    • Rationale: Minimizing exposure to harsh pH conditions can prevent degradation of the lactam ring.

  • Avoid Excessive Heat:

    • Action: When evaporating solvents, use a rotary evaporator with a water bath temperature kept below 40-50°C. Avoid leaving the dry product under high vacuum for extended periods at elevated temperatures.

    • Rationale: Lowering the temperature reduces the rate of potential thermal decomposition reactions.

  • Protect from Light:

    • Action: Wrap the reaction flask, chromatography column, and collection flasks with aluminum foil to protect the compound from light.

    • Rationale: This prevents photochemical reactions that can be initiated by UV or visible light, which may lead to debromination or other side reactions.

  • Work Expeditiously:

    • Action: Plan your purification workflow to be as efficient as possible. Do not leave the compound in solution or on a chromatography column for longer than necessary.

    • Rationale: Reducing the time the compound is exposed to potentially destabilizing conditions minimizes the opportunity for degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

PropertyExpected ValueSource
Physical FormSolid[1]
Storage TemperatureRoom Temperature, sealed in dry conditions[1]

Q2: What are the common impurities I should expect in my crude this compound?

Common impurities often stem from the synthetic route. For instance, in syntheses involving the cyclization of a brominated phthalate derivative with isopropylamine, you might encounter:

  • Unreacted Starting Materials: Such as the brominated phthalate derivative or excess isopropylamine.

  • Byproducts of Bromination: If bromination is part of the synthesis, you may have regioisomers or poly-brominated species.

  • Hydrolysis Products: The isoindolinone ring can be susceptible to hydrolysis, leading to the corresponding amino acid.

Q3: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For isoindolinone derivatives, a good starting point for solvent screening would be:

  • Alcohols: Ethanol or isopropanol.

  • Esters: Ethyl acetate.

  • Hydrocarbon/Ester Mixtures: Hexanes/ethyl acetate or heptane/ethyl acetate.

A systematic approach is to test the solubility of a small amount of your crude material in various solvents, both at room temperature and with gentle heating.

Q4: How should I store the purified this compound?

Based on recommendations for similar compounds, purified this compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature.[1][2] For long-term storage, refrigeration (-20°C to -80°C) in a desiccated environment is advisable.[2]

III. Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for purifying crude this compound using flash column chromatography.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing. Add more eluent as needed to keep the silica bed wet.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel and evaporate the solvent to dryness. Carefully add the solid material to the top of the column.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol provides a general method for recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

IV. Visualized Workflows

Purification Workflow Diagram

PurificationWorkflow crude Crude Product (Oil or Solid) extraction Aqueous Workup (Acid/Base Washes) crude->extraction Initial Cleanup rotovap1 Solvent Removal (Rotary Evaporation) extraction->rotovap1 Concentration column Flash Column Chromatography rotovap1->column Primary Purification recrystallization Recrystallization column->recrystallization Final Polishing pure_product Pure Product recrystallization->pure_product Isolation ChromatographyTroubleshooting start Poor Separation in Column check_tlc Optimize Eluent with TLC? start->check_tlc check_tlc->start No, Re-evaluate adjust_gradient Implement Gradient Elution? check_tlc->adjust_gradient Yes adjust_gradient->check_tlc No check_loading Reduce Column Loading? adjust_gradient->check_loading Yes check_loading->adjust_gradient No change_stationary_phase Change Stationary Phase? check_loading->change_stationary_phase Yes change_stationary_phase->check_loading No success Improved Separation change_stationary_phase->success Yes

Sources

Optimizing reaction conditions for "5-Bromo-2-isopropylisoindolin-1-one" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Bromo-2-isopropylisoindolin-1-one. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this multi-step synthesis. Our approach is grounded in established chemical principles to ensure scientific integrity and reproducibility.

I. Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial formation of the core isoindolinone structure, followed by the introduction of the isopropyl group onto the nitrogen atom.

Step 1: Synthesis of 5-Bromoisoindolin-1-one The initial step focuses on the construction of the heterocyclic core, 5-bromoisoindolin-1-one, from a commercially available starting material, 4-bromophthalic anhydride. This is achieved through a nucleophilic acyl substitution reaction with ammonia.

Step 2: N-Isopropylation of 5-Bromoisoindolin-1-one The second step involves the alkylation of the nitrogen atom of the newly formed lactam with an isopropyl group to yield the final product, this compound.

Below is a visual representation of the overall synthetic workflow:

Synthesis_Workflow Start 4-Bromophthalic Anhydride Intermediate 5-Bromoisoindolin-1-one Start->Intermediate Step 1: Amidation FinalProduct This compound Intermediate->FinalProduct Step 2: N-Isopropylation Reagent1 Ammonia Reagent1->Intermediate Reagent2 Isopropyl Bromide Reagent2->FinalProduct Base Base (e.g., NaH, K2CO3) Base->FinalProduct

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromoisoindolin-1-one from 4-Bromophthalic Anhydride

This procedure is based on the established reaction of acid anhydrides with ammonia to form amides[1][2].

Materials:

  • 4-Bromophthalic anhydride

  • Aqueous ammonia (28-30%)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromophthalic anhydride (1.0 eq) in glacial acetic acid.

  • To this suspension, add aqueous ammonia (2.0-3.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure 5-bromoisoindolin-1-one as a solid.

Step 2: N-Isopropylation of 5-Bromoisoindolin-1-one

This procedure utilizes a standard N-alkylation of a lactam, which can be achieved under various basic conditions.

Materials:

  • 5-Bromoisoindolin-1-one

  • Isopropyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Add a solution of 5-bromoisoindolin-1-one (1.0 eq) in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add isopropyl bromide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 5-Bromoisoindolin-1-one Incomplete reaction.Increase the reflux time and monitor by TLC until the starting material is consumed. Ensure a sufficient excess of ammonia is used.
Product loss during workup.Ensure the reaction mixture is thoroughly cooled before precipitation in ice-water. Use minimal solvent for recrystallization.
Step 1: Product is impure after recrystallization Incomplete removal of acetic acid.Wash the filtered product extensively with cold water until the filtrate is neutral before recrystallization.
Presence of unreacted starting material or byproducts.Optimize the reaction time and stoichiometry. Consider a second recrystallization or purification by column chromatography.
Step 2: Low yield of this compound Incomplete deprotonation of the lactam.Ensure the sodium hydride is fresh and the solvent is anhydrous. Allow sufficient time for the deprotonation to complete before adding the alkylating agent.
Sluggish alkylation reaction.The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate. Consider using a more reactive alkylating agent like isopropyl iodide, which can be generated in situ by adding a catalytic amount of potassium iodide.
Side reactions, such as elimination of HBr from isopropyl bromide.Maintain a controlled temperature during the addition of isopropyl bromide and throughout the reaction. Avoid excessive heating.
Step 2: Multiple spots on TLC, difficult purification O-alkylation as a side reaction.While less common for lactams, it can occur. Ensure complete deprotonation to favor N-alkylation.
Unreacted starting material.Increase the equivalents of base and alkylating agent, and/or increase the reaction time.
Decomposition of solvent (DMF) at high temperatures with base.[3]If heating is necessary, consider using an alternative high-boiling aprotic solvent like DMSO or NMP, being mindful of their own potential for side reactions.[4]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the N-isopropylation step?

A1: Yes, other bases can be used. Potassium carbonate (K₂CO₃) is a milder and safer alternative to sodium hydride, though it may require higher temperatures and longer reaction times. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. The choice of base will depend on the reactivity of your substrate and your experimental setup.

Q2: Why is anhydrous DMF used as the solvent in the N-alkylation step?

A2: Anhydrous DMF is a polar aprotic solvent that is excellent for Sₙ2 reactions like this N-alkylation. It effectively dissolves the lactam and its corresponding anion, facilitating the reaction with the alkyl halide. The absence of water is critical when using strong bases like sodium hydride, which would otherwise be quenched.

Q3: The N-isopropylation is slow. What can I do to speed it up?

A3: Besides gentle heating, you can add a catalytic amount of potassium iodide (KI). The iodide ion will displace the bromide on the isopropyl group in an equilibrium reaction, forming the more reactive isopropyl iodide in situ, which will then alkylate the lactam nitrogen more rapidly.

Q4: How do I know when the reaction is complete?

A4: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material. The reaction is complete when the spot corresponding to the starting material has disappeared and a new, typically less polar, spot for the product has appeared and is no longer increasing in intensity.

Q5: What are the key safety precautions for these reactions?

A5: In Step 1, be cautious with the exothermic reaction when adding ammonia to acetic acid. In Step 2, sodium hydride is highly flammable and reacts violently with water, releasing hydrogen gas. It should be handled under an inert atmosphere and away from any moisture. Isopropyl bromide is a volatile and potentially harmful alkylating agent and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

V. References

  • CN105399712A - Preparation method of 4-bromo phthalic anhydride. Google Patents.

  • PubChem. 4-Bromophthalic anhydride. National Center for Biotechnology Information.

  • PrepChem. Synthesis of 4-bromophthalic anhydride.

  • Difficulties with N-Alkylations using alkyl bromides. Reddit.

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.

  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 81, 98.

  • WO2004089924A1 - Process for the preparation of 5-bromophthalide. Google Patents.

  • Clark, J. (2015). THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide.

  • American Chemical Society. Green Criteria for N alkylation at sp3 carbon.

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.

  • LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides.

  • Help with N-Alkylation gone wrong. Reddit.

  • ChemicalBook. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method.

  • Khan, I., et al. (2015). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. De Gruyter.

  • Gadhwal, S., & Boruah, R. C. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(9), 333-336.

  • Schmidt, B., et al. (2020). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry, 16, 139-148.

  • Yu, M., Stevenson, K., & Zhou, G. (2014). N-alkylation of lactams with secondary heterobenzylic bromides. Tetrahedron Letters, 55(41), 5591-5594.

  • Chem-Impex. 5-Bromoisoindolin-1-one.

Sources

Overcoming low yield in the synthesis of N-substituted isoindolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges in the synthesis of N-substituted isoindolinones. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this important class of heterocyclic compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to improve your reaction yields and purity.

Introduction

N-substituted isoindolinones are a prevalent structural motif in a wide array of biologically active molecules and pharmaceuticals.[1] Their synthesis, while achievable through numerous methods, is often plagued by issues of low yield, side-product formation, and catalyst deactivation. This guide provides a structured approach to troubleshooting these common problems, grounded in mechanistic understanding and field-proven solutions.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the synthesis of N-substituted isoindolinones in a practical question-and-answer format.

Question 1: My palladium-catalyzed C-H activation/amination reaction is sluggish or failing completely. What are the likely causes and how can I fix it?

Answer:

Low or no yield in palladium-catalyzed reactions for isoindolinone synthesis is a frequent problem that can often be traced back to the catalyst's activity, the reaction conditions, or the purity of your reagents.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation/Poisoning: The active Pd(0) species is susceptible to oxidation and poisoning by impurities.

    • Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst decomposition to elemental palladium, which is inactive for this transformation.[2]

    • Troubleshooting Steps:

      • Use Fresh Catalyst & Pre-catalysts: Ensure your palladium source, especially Pd(OAc)₂, is fresh. Consider using more stable and readily activated pre-catalysts.[3]

      • Ligand Choice is Crucial: Phosphine ligands are essential for stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can dramatically impact yield. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.

      • Inert Atmosphere: Rigorously degas your solvents and maintain a robust inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands.[2]

      • Reagent Purity: Trace impurities in starting materials or solvents (e.g., water, oxidizing agents, or sulfur compounds) can poison the catalyst.[2] Ensure all reagents are of high purity.

  • Sub-optimal Reaction Conditions: The interplay of base, solvent, and temperature is critical for a successful reaction.

    • Base Selection: The base is required to deprotonate the amine or amide precursor. Weak bases may not be strong enough to facilitate the catalytic cycle, while overly strong bases can lead to side reactions. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK. The choice depends on the specific reaction and substrates.

    • Solvent Effects: The solvent's polarity can influence the solubility of reagents and stabilize intermediates in the catalytic cycle. Toluene is a common choice, but ethers like dioxane or THF are also frequently used.

    • Temperature Control: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.[4] It is crucial to find the optimal temperature that promotes the reaction without degrading the catalyst.

Question 2: I am attempting a one-pot synthesis from a 2-formylbenzoic acid and a primary amine via reductive amination, but the yield is poor. What are the common pitfalls?

Answer:

Reductive amination is a powerful method for synthesizing N-substituted isoindolinones.[5][6][7] However, low yields often stem from issues with imine formation, competing side reactions, or the choice of reducing agent.

Root Cause Analysis & Solutions:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine intermediate can be a reversible and sometimes slow step.

    • Troubleshooting Steps:

      • pH Control: The pH of the reaction medium is critical. Mildly acidic conditions can catalyze imine formation. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.

      • Water Removal: The condensation reaction produces water. In some cases, removing water (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium towards imine formation.

  • Side Reactions: The starting materials and intermediates can undergo undesired reactions.

    • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to an alcohol, competing with the reduction of the imine.

    • Over-alkylation: The newly formed isoindolinone can sometimes react further, leading to byproducts.[8][9]

    • Troubleshooting Steps:

      • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason.[10] Sodium cyanoborohydride is also effective but is more toxic.

      • Stepwise vs. One-Pot: If side reactions are significant, consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, sometimes without isolating the imine.[10]

Workflow for Optimizing Reductive Amination

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine imine_ok Imine Forms Efficiently check_imine->imine_ok Yes imine_poor Poor/No Imine Formation check_imine->imine_poor No check_side_products Analyze Side Products (NMR/MS) imine_ok->check_side_products adjust_ph Adjust pH (e.g., add Acetic Acid) imine_poor->adjust_ph remove_water Remove Water (e.g., Mol. Sieves) imine_poor->remove_water adjust_ph->check_imine remove_water->check_imine aldehyde_reduction Aldehyde Reduction Observed check_side_products->aldehyde_reduction Aldehyde Reduction other_byproducts Other Byproducts check_side_products->other_byproducts Other change_reductant Switch to Milder Reducing Agent (e.g., STAB) aldehyde_reduction->change_reductant stepwise_procedure Consider Stepwise Procedure other_byproducts->stepwise_procedure optimize_temp Optimize Temperature other_byproducts->optimize_temp success Improved Yield change_reductant->success stepwise_procedure->success optimize_temp->success

Caption: Troubleshooting workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q1: Can the choice of solvent significantly impact the yield of my isoindolinone synthesis?

A1: Absolutely. The solvent plays multiple roles: it dissolves reactants, influences reaction rates, and can stabilize reactive intermediates. For instance, in metal-catalyzed reactions, polar aprotic solvents like DMF or DMSO can sometimes be beneficial for solubility but may also coordinate to the metal center and inhibit catalysis. Non-polar solvents like toluene are very common for cross-coupling reactions.[3] Some modern, greener protocols have even demonstrated high yields in water.[11] It is often necessary to screen a range of solvents to find the optimal conditions for your specific substrate combination.[1]

Q2: My reaction works well on a small scale, but the yield drops significantly upon scale-up. Why does this happen?

A2: This is a common challenge in process chemistry.[4] Several factors contribute to this issue:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions and decomposition.[4] The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.

  • Extended Reaction Times: Larger scale reactions often run for longer periods, exposing sensitive products or intermediates to harsh conditions for an extended time.[4]

  • Impurity Accumulation: Trace impurities that are negligible on a small scale can have a significant cumulative effect in a large batch, potentially inhibiting the catalyst.[4]

Q3: I am using a 2-halobenzamide derivative as a starting material. Does the choice of halogen (I, Br, Cl) matter?

A3: Yes, the choice of halogen is very important as it affects the rate of oxidative addition to the metal catalyst (a key step in many cross-coupling reactions). The reactivity generally follows the trend I > Br > Cl. Aryl iodides are the most reactive but are also more expensive and sometimes less stable.[12] Aryl chlorides are economically attractive but are the least reactive, often requiring more specialized and active catalyst systems (e.g., palladium complexes with bulky, electron-rich phosphine ligands) to achieve good yields.[13]

Data & Protocols

Table 1: Comparison of Conditions for Isoindolinone Synthesis
MethodStarting MaterialsCatalyst/ReagentSolventTemp (°C)Yield (%)Reference
Reductive Amination2-Carboxybenzaldehyde, Primary AminePt Nanowires, H₂ (1 bar)Ethanol6090-99[7]
C-H ActivationN-Substituted Benzamide, Allylic Alcohol[{RuCl₂(p-cymene)}₂], AgSbF₆DCE11046-72[1]
Lithiation-CyclizationN'-Benzyl-N,N-dimethylurea, Electrophilet-BuLiTHF0High[14][15]
Catalyst-Freeo-Formylbenzoic acid, Primary Amine, AcetophenoneNoneWater70up to 93[11]
Nickel-MediatedN-Alkyl-2-bromobenzamideNi(cod)₂THFRTGood[13]
Experimental Protocol: High-Yield, Catalyst-Free Synthesis in Water

This protocol is adapted from a method demonstrating an environmentally friendly synthesis of isoindolinone derivatives.[11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-formylbenzoic acid (1.0 mmol), the primary amine (1.2 mmol), and the acetophenone derivative (1.0 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the flask.

  • Reaction: Heat the mixture to 70 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the aqueous solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry it under vacuum to obtain the pure N-substituted isoindolinone.

Diagram: Generalized Catalytic Cycle for Pd-Catalyzed Amination

G cluster_product pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) amine_complex Ar-Pd(II)(NHR')L₂⁺X⁻ pd_complex->amine_complex Amine Coordination & Deprotonation (+ R'NH₂, Base) amine_complex->pd0 Reductive Elimination product Ar-NHR' amine_complex->product product_complex Ar(NHR')Pd(II)L₂

Caption: Key steps in the Buchwald-Hartwig amination cycle.

References

  • Synthesis of 2-Benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one Derivatives in Water under Catalyst-Free Conditions. Thieme E-Books & E-Journals.
  • Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols.
  • N-Capping of Primary Amines with 2-Acyl- benzaldehydes To Give Isoindolinones. Journal of Organic Chemistry.
  • Application Notes and Protocols: Synthesis and Utility of N-Substituted Isoindolinones. Benchchem.
  • Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • An Acid-Mediated Multicomponent Domino Reaction for the Synthesis of N-Substituted Isoindolinones. MDPI.
  • Synthesis of isoindolinones. Organic Chemistry Portal.
  • Is there any interesting method to synthesize isoindolinones in good yields?.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. PubMed Central.
  • Highly efficient synthesis of N-substituted isoindolinones and phthalazinones using Pt nanowires as c
  • Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Str
  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
  • optimization of reaction conditions for isoindolinone synthesis. Benchchem.
  • Common challenges in the scale-up of isoindole production. Benchchem.
  • Nickel-Mediated Synthesis of Isoindolinones at Room Temper
  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. PubMed.
  • What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Amine synthesis by reductive amination (reductive alkyl

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Improving the solubility of "5-Bromo-2-isopropylisoindolin-1-one" for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenge with 5-Bromo-2-isopropylisoindolin-1-one

Welcome to the technical support center for "this compound." As a novel isoindolinone derivative, this compound presents exciting opportunities for drug discovery and biological research. However, like many heterocyclic small molecules, its hydrophobic nature can pose a significant challenge to achieving the aqueous solubility required for robust and reproducible biological assays. Low solubility can lead to a host of experimental artifacts, including underestimated compound potency, poor dose-response curves, and precipitation in assay media, which can be mistaken for cytotoxicity.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive set of tools and methodologies to systematically address and overcome the solubility issues associated with "this compound." By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined below, you can ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, "this compound," precipitating when I add it to my aqueous assay buffer?

A1: This is a common issue for hydrophobic compounds. "this compound," with its brominated aromatic ring and isopropyl group, is predicted to have low water solubility. When a concentrated stock solution, typically in a solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate out of solution.[3][4] This is often referred to as "crashing out."

Q2: I've dissolved the compound in 100% DMSO. Isn't that sufficient?

A2: While DMSO is an excellent solvent for many nonpolar compounds and is a standard first choice for creating high-concentration stock solutions, its ability to keep a compound dissolved diminishes significantly when diluted into an aqueous medium.[5][6] The final concentration of DMSO in your assay is a critical factor; as the percentage of water increases, the solvent properties of the mixture change dramatically, reducing its capacity to solubilize hydrophobic molecules.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line specific and depends on the duration of the assay.[7] As a general rule, it is recommended to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less to avoid solvent-induced artifacts or cytotoxicity.[7][8][9] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the effect of the solvent on your specific biological system.[10]

Q4: Can I just heat the solution to get the compound to dissolve?

A4: Gentle warming (e.g., to 37°C) can sometimes help dissolve a compound in the initial stock solution.[4][6] However, this is not a universal solution. Some compounds may degrade with heat. Furthermore, if the compound precipitates upon cooling to the assay temperature, this approach will not solve the problem. Any use of heat should be done cautiously and its impact on compound stability should be considered.

Q5: Are there alternatives to DMSO for the initial stock solution?

A5: Yes, other organic solvents like ethanol, N,N-dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc) can be used.[11][12] The choice of solvent depends on the specific compound's solubility. However, like DMSO, these solvents also have cytotoxic potential and their final concentration in the assay must be carefully controlled.[13]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

If you are encountering precipitation or suspect poor solubility of "this compound," follow this systematic troubleshooting workflow.

Workflow for Optimizing Compound Solubility

Solubility_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Dilution & Assay Preparation A 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) B 2. Observe Solubility Does it fully dissolve? A->B C Yes B->C Yes D No B->D No H Proceed to Phase 2 C->H E Aid dissolution: - Gentle vortexing - Sonication - Brief, gentle warming (37°C) D->E F Still not dissolved? E->F G Try alternative solvents: - Ethanol - DMF - DMAc F->G Yes F->H No, now dissolved G->H I 3. Dilute Stock into Aqueous Assay Medium H->I J 4. Observe for Precipitation (visual, light scatter) I->J K No Precipitation J->K No L Precipitation Occurs J->L Yes M Proceed with Assay (Ensure vehicle control is run) K->M N Go to Troubleshooting Strategies (Phase 3) L->N

Caption: Systematic workflow for preparing and troubleshooting stock solutions.

Phase 3: Advanced Troubleshooting Strategies

If precipitation occurs upon dilution into your aqueous assay medium, implement one or more of the following strategies. It is recommended to test these on a small scale before preparing large volumes.

The principle here is to add a less volatile, water-miscible organic solvent to your assay medium to increase the overall solvent capacity for your hydrophobic compound.

Protocol:

  • Prepare an intermediate dilution: Instead of diluting your 100% DMSO stock directly into the final assay medium, create an intermediate stock in a mixture of DMSO and another co-solvent like PEG 400 or ethanol.

  • Test different co-solvents: Polyethylene glycols (PEGs), particularly PEG 300 or PEG 400, are effective co-solvents.[5] Ethanol can also be used.

  • Optimize the final concentration: The goal is to keep the final concentration of all organic solvents as low as possible. For example, a final assay condition might contain 0.5% DMSO and 1% PEG 400.

  • Validate with controls: Always test the final co-solvent mixture (without your compound) on your cells or assay system to ensure it does not cause adverse effects.

Co-SolventRecommended Starting Concentration (Final Assay)Notes
DMSO < 0.5%Standard primary solvent. Cell line sensitivity varies.[8][9]
Ethanol < 0.5%Can be effective but is more volatile than DMSO.
PEG 400 1 - 5%Good for increasing solubility of hydrophobic compounds.[5]
Glycerol 1 - 5%Can help solubilize and is generally well-tolerated by proteins.[5]

Surfactants can solubilize hydrophobic compounds by forming micelles. Non-ionic surfactants are generally preferred for biological assays due to their lower cytotoxicity.

Protocol:

  • Select a surfactant: Tween® 80 (Polysorbate 80) is a commonly used and effective non-ionic surfactant.[14][15]

  • Prepare a surfactant-containing assay buffer: Add a small amount of the surfactant to your final assay buffer. A typical starting concentration for Tween® 80 is 0.01% to 0.1% (w/v).

  • Add the compound stock: Slowly add your DMSO stock solution to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

  • Verify compatibility: Ensure the surfactant concentration used is not cytotoxic to your cells and does not interfere with your assay's readout.[16] Tween 80 is generally considered to have low cytotoxicity.[16]

The solubility of compounds with ionizable groups can be significantly influenced by pH. The isoindolinone core contains a lactam (a cyclic amide) and an amine function within the isoindoline structure, which can be protonated.

Underlying Principle: The solubility of a basic compound (like one containing an amine group) increases as the pH of the solution becomes more acidic, due to the formation of the more soluble protonated salt form.[17][18]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Make a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Test solubility: Add a small, consistent amount of your DMSO stock of "this compound" to each buffer.

  • Observe: Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at your assay temperature.

  • Select optimal pH: If the compound shows significantly better solubility at a slightly acidic or basic pH, consider if your biological assay can be performed under these conditions without compromising its integrity.

decision_tree start Precipitation Observed in Standard Assay Buffer (pH 7.4) q1 Is your assay sensitive to pH changes? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No strat1 Strategy 1: Try Co-solvents (e.g., PEG 400) a1_yes->strat1 strat3 Strategy 3: Test pH Modification (e.g., pH 6.5 buffer) a1_no->strat3 strat2 Strategy 2: Try Surfactants (e.g., Tween® 80) strat1->strat2 end_solve Problem Solved: Proceed with Assay strat2->end_solve Success end_complex Consider Advanced Formulation (e.g., Cyclodextrins, Lipid-based) strat2->end_complex Failure strat3->strat1 Failure strat3->end_solve Success

Caption: Decision tree for selecting a solubility enhancement strategy.

Best Practices for Stock Solution Preparation and Handling

Adherence to best practices for preparing and storing your stock solutions is critical for experimental reproducibility.[19]

  • Accurate Weighing and Measurement: Use a calibrated analytical balance and volumetric flasks to prepare your primary stock solution. This ensures you know the exact concentration.[20]

  • Use High-Quality Solvents: Use anhydrous, high-purity DMSO or other organic solvents to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

  • Sonication: If a compound is slow to dissolve, use a bath sonicator to provide energy to break up the crystal lattice.[6]

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] Freeze-thaw cycles can lead to water absorption and compound precipitation over time.

  • Serial Dilutions: When preparing a dose-response curve, perform serial dilutions in 100% DMSO first.[6] Then, make the final dilution of each concentration into the assay medium. This ensures that the final concentration of DMSO is consistent across all test conditions.

By employing these systematic troubleshooting and best practice guidelines, researchers can confidently work with challenging compounds like "this compound," ensuring that the biological data generated is accurate, reliable, and a true reflection of the compound's activity.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Chogale, M. M., & Ghodake, V. N. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays? ResearchGate. Retrieved from [Link]

  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? Reddit. Retrieved from [Link]

  • Sá, F. A., & Sarmento, B. (2020).
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Purdue University. (n.d.).
  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]

  • Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. Z. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 929-933.
  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2560.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Various Authors. (2020, January 24). How do we choose a proper concentration for the stock solution? ResearchGate. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Xie, B., et al. (2022). Solubilization techniques used for poorly water-soluble drugs.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Various Authors. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]

  • Rice University. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Fotia, C., et al. (2000). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Simonsen, U., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Planta Medica, 82(S 01), S1-S381.
  • G-Biosciences. (2020, March 10). The Role of Tween 80 in Protein Solubilization and Stabilization. Retrieved from [Link]

  • Various Authors. (2013, October 26). How to dissolve hydrophobic drug....... ResearchGate. Retrieved from [Link]

  • Patel, J. R., & Patel, M. M. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 31-37.
  • Clark, J. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Various Authors. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • G-Biosciences. (2020, January 14). What's the Difference Between Tween 20 and Tween 80?. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022).
  • Various Authors. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Various Authors. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.

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Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Reactions with 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-isopropylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, ensuring robust and reproducible synthetic outcomes. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Q1: My reaction with this compound is sluggish or stalls at low conversion. What are the likely initial causes?

A1: Low reactivity with this substrate often points to two primary, interconnected issues: steric hindrance and catalyst inhibition. The N-isopropyl group presents significant steric bulk around the reactive center, which can impede the oxidative addition of the aryl bromide to the palladium(0) catalyst. Additionally, the lactam nitrogen of the isoindolinone core can act as a Lewis base and coordinate to the palladium center, leading to catalyst poisoning or the formation of off-cycle, inactive species.[1][2]

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, ligated palladium(0) species aggregates into inactive, bulk palladium metal.[3] For a substrate like this compound, this is often triggered by the dissociation of phosphine ligands from the palladium center. This can be exacerbated by high temperatures, improper choice of a sterically or electronically mismatched ligand, or the presence of impurities. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can often stabilize the monoligated palladium(0) species and prevent this aggregation.

Q3: Are there specific ligands that are recommended for sterically hindered and potentially coordinating substrates like this compound?

A3: Yes, for substrates with these characteristics, the choice of ligand is critical. Bulky, electron-rich monophosphine ligands are generally the preferred choice. Ligands like SPhos, XPhos, and RuPhos have demonstrated great success in stabilizing the palladium catalyst and promoting efficient turnover in reactions with sterically demanding and heteroatom-containing aryl halides.[4] These ligands create a sterically crowded coordination sphere around the palladium, which can disfavor coordination of the lactam nitrogen and promote the desired oxidative addition and reductive elimination steps.

Q4: Can the lactam functionality of the isoindolinone ring participate in side reactions?

A4: While direct participation is less common than with more acidic protons, the possibility of enolate formation under strongly basic conditions cannot be entirely ruled out, especially at elevated temperatures. This could lead to undesired side products or interfere with the catalytic cycle. Careful selection of the base is therefore important. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often milder than strong organic bases like sodium tert-butoxide (NaOtBu) and may be a better starting point.

Part 2: In-Depth Troubleshooting Guide

This guide is structured by observable experimental issues, providing a logical workflow for diagnosing and resolving catalyst deactivation.

Issue 1: Low or Stalled Conversion

Symptom: The reaction proceeds slowly or stops before the starting material is fully consumed, as monitored by TLC, GC, or LC-MS.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocols & Explanations:

  • Step 1: Verify Reagent Purity and Reaction Inertness

    • Causality: Impurities, particularly water and oxygen, can rapidly deactivate the palladium catalyst. Water can hydrolyze phosphine ligands and interfere with the base, while oxygen can oxidize the active Pd(0) to inactive Pd(II).

    • Protocol:

      • Ensure this compound is pure and free of any acidic impurities from its synthesis.

      • Use freshly dried and degassed solvents. A common method is to sparge with argon or nitrogen for 30-60 minutes.

      • Use a fresh, dry base. If using potassium carbonate, consider grinding it to a fine powder to increase its surface area.

      • Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Step 2: Optimize the Phosphine Ligand

    • Causality: The ligand is crucial for stabilizing the catalyst and tuning its reactivity. For a sterically hindered and potentially coordinating substrate, a bulky, electron-rich ligand is necessary to promote oxidative addition and prevent catalyst inhibition.[4]

    • Recommended Ligand Screening:

LigandKey CharacteristicsRecommended Starting Pd:Ligand Ratio
SPhos Bulky, electron-rich, good for C-C and C-N couplings.1 : 1.5
XPhos More sterically demanding than SPhos, excellent for challenging aryl chlorides and hindered substrates.1 : 1.5
RuPhos Highly active for Buchwald-Hartwig aminations, often effective at lower temperatures.1 : 1.5
  • Step 3: Adjust Reaction Conditions

    • Causality: The choice of base, solvent, and temperature can significantly impact catalyst stability and reaction rate. A solvent with appropriate polarity can affect the solubility of intermediates and the stability of the catalyst.[5] The base is critical for the transmetalation step in Suzuki couplings and deprotonation in Buchwald-Hartwig reactions.

    • Protocol:

      • Base Screening: Test a range of bases from milder (e.g., K₃PO₄, K₂CO₃) to stronger (e.g., NaOtBu), being mindful of potential side reactions with the lactam.

      • Solvent Screening: Evaluate common non-polar aprotic solvents like toluene, 1,4-dioxane, and cyclopentyl methyl ether (CPME).

      • Temperature Optimization: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase the temperature (e.g., to 100-110 °C), while monitoring for catalyst decomposition.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Symptom: A black precipitate forms during the reaction, often accompanied by a stall in conversion.

Diagnostic and Resolution Workflow:

cluster_ligand Step 1: Ligand Choice cluster_concentration Step 2: Concentration Effects cluster_temp Step 3: Temperature Control cluster_precatalyst Step 4: Catalyst Source start Palladium Black Observed ligand_stability Assess Ligand Stability start->ligand_stability catalyst_concentration Evaluate Catalyst Loading ligand_stability->catalyst_concentration Ligand is Appropriate temperature_effect Investigate Thermal Stability catalyst_concentration->temperature_effect Loading is Optimal use_precatalyst Switch to a Pre-catalyst temperature_effect->use_precatalyst Decomposition Persists resolution Stable Catalytic System use_precatalyst->resolution ligand_details - Use bulkier ligands (e.g., XPhos, GPhos) - Increase ligand ratio slightly (e.g., 1:2 Pd:L) concentration_details - Lower catalyst loading (e.g., from 2 mol% to 1 mol%) - Ensure adequate solvent volume temp_details - Run reaction at the lowest effective temperature - Monitor for decomposition upon heating precatalyst_details - Employ Buchwald G3 or G4 palladacycles for reliable Pd(0) generation

Caption: Workflow to address palladium black formation.

Detailed Protocols & Explanations:

  • Step 1: Re-evaluate the Ligand

    • Causality: Palladium black formation is a direct result of the active Pd(0)L species losing its stabilizing ligand. A ligand that is not sterically bulky or electron-donating enough may not bind strongly enough, especially at higher temperatures.

    • Protocol:

      • If using a less bulky ligand, switch to a more sterically demanding one like XPhos or a related Buchwald-type ligand.

      • Slightly increase the ligand stoichiometry (e.g., from 1:1.2 to 1:2 Pd:Ligand) to favor the formation of the ligated palladium species.

  • Step 2: Lower the Catalyst Concentration

    • Causality: At higher concentrations, the bimolecular decomposition of the catalyst to form palladium black can be more favorable.

    • Protocol:

      • If the reaction is being run at a high catalyst loading (e.g., >2 mol%), try reducing it to 0.5-1 mol%.

      • Ensure the reaction is not overly concentrated in general, as this can also promote aggregation.

  • Step 3: Use a Well-Defined Pre-catalyst

    • Causality: In-situ generation of the active Pd(0) catalyst from a Pd(II) source like Pd(OAc)₂ can sometimes be inefficient or lead to the formation of palladium nanoparticles if the reduction is not clean and rapid. Well-defined palladacycle pre-catalysts are designed to cleanly and quantitatively generate the active L-Pd(0) species under the reaction conditions.

    • Protocol:

      • Replace the combination of a Pd(II) source and a ligand with a commercially available Buchwald G3 or G4 pre-catalyst. These are often more reliable and give more consistent results.

Diagnostic Experiment: Testing for Substrate-Induced Deactivation

This experiment can help determine if the this compound substrate itself is poisoning the catalyst.

Protocol:

  • Run a Control Reaction: Perform a well-established cross-coupling reaction (e.g., Suzuki coupling of 4-bromotoluene with phenylboronic acid) using your standard catalyst system (Pd source, ligand, base, solvent). This reaction should proceed to completion under known conditions.

  • Run a Spiked Reaction: Set up an identical reaction to the control, but at the start of the reaction, add 0.2 equivalents of this compound.

  • Compare the Results:

    • If the spiked reaction stalls or shows significantly lower conversion than the control: This is strong evidence that your substrate is acting as a catalyst poison. The troubleshooting should focus on ligand optimization to shield the palladium center from coordination by the lactam nitrogen.

    • If both reactions proceed similarly: The issue is less likely to be direct poisoning by the substrate and more likely related to the inherent difficulty of the oxidative addition step due to sterics, or general catalyst instability under the chosen conditions.

Part 3: References

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Retrieved from [Link]

  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Retrieved from [Link]

  • Scribd. (n.d.). Catalyst Test Procedure Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Retrieved from [Link]

Sources

Recrystallization techniques for high purity "5-Bromo-2-isopropylisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Recrystallization of 5-Bromo-2-isopropylisoindolin-1-one

Welcome to the Technical Support Center for the purification of this compound. As a Senior Application Scientist, I understand that achieving high purity for critical pharmaceutical intermediates is paramount. Recrystallization, while a fundamental technique, is often a nuanced process requiring careful optimization.[1] This guide is structured to provide you with not just procedural steps, but the underlying scientific principles and troubleshooting logic to empower you to resolve challenges you may encounter in the lab.

The core principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[2][3] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the target compound's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[4][5]

Troubleshooting Unsuccessful Recrystallizations

This section addresses the most common failure modes encountered during the recrystallization of this compound and provides a logical, step-by-step approach to resolving them.

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// Nodes start [label="Recrystallization Unsuccessful", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prob1 [label="Problem: No Crystals Form Upon Cooling", fillcolor="#FBBC05", fontcolor="#202124"]; prob2 [label="Problem: Compound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; prob3 [label="Problem: Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; prob4 [label="Problem: Poor Purity / Discoloration", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for No Crystals sol1a [label="Diagnosis: Solution is not saturated (Too much solvent).[6][7]\n\nAction: Boil off a portion of the solvent and allow to cool again.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; sol1b [label="Diagnosis: Solution is supersaturated.[6]\n\nAction 1: Scratch the inner wall of the flask with a glass rod at the solution's surface.\nAction 2: Add a 'seed crystal' of pure compound.[7]\nAction 3: Cool further in an ice bath.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Solutions for Oiling Out sol2a [label="Diagnosis: Compound's melting point is below the solvent's boiling point OR cooling is too rapid.\n\nAction 1: Re-heat to dissolve the oil, add a small amount of additional solvent to lower saturation.[6]\nAction 2: Ensure slow cooling by insulating the flask.\nAction 3: Consider a lower-boiling point solvent or a mixed-solvent system.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Solutions for Low Yield sol3a [label="Diagnosis: Too much solvent was used, leaving a significant amount of product in the mother liquor.[7]\n\nAction: Concentrate the mother liquor and cool to recover a second crop of crystals. Check purity separately.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; sol3b [label="Diagnosis: Premature crystallization during hot filtration.\n\nAction: Use a heated filter funnel or add a small excess of hot solvent before filtering. Minimize the amount of solvent used for washing crystals.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Solutions for Poor Purity sol4a [label="Diagnosis: Impurities co-crystallized due to rapid cooling.[7]\n\nAction: Re-dissolve and allow the solution to cool more slowly. An ideal crystallization should take 15-20 minutes to fully form.[7]", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; sol4b [label="Diagnosis: Colored impurities present in crude material.[2]\n\nAction: After dissolving the crude solid, add a small amount of activated charcoal, boil for a few minutes, and perform hot gravity filtration to remove it before cooling.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; sol4c [label="Diagnosis: Solvent is trapped (occluded) in the crystals.\n\nAction: Ensure crystals are completely dry. If the issue persists, a different solvent system may be required.", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges start -> {prob1, prob2, prob3, prob4} [color="#4285F4"]; prob1 -> {sol1a, sol1b} [color="#34A853"]; prob2 -> sol2a [color="#34A853"]; prob3 -> {sol3a, sol3b} [color="#34A853"]; prob4 -> {sol4a, sol4b, sol4c} [color="#34A853"]; }

Figure 1. A troubleshooting workflow for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[3][4] Given the structure of this compound (a moderately polar lactam with a nonpolar isopropyl group and a polarizable bromine atom), solvents like ethanol, methanol, isopropanol, ethyl acetate, or toluene are excellent starting points. A systematic approach is best:

  • Small-Scale Testing: Place ~20-30 mg of your crude material into several test tubes.

  • Solvent Addition: Add a small amount (e.g., 0.5 mL) of a single solvent to each tube at room temperature. Observe solubility. A good candidate solvent will not dissolve the compound at this stage.[4]

  • Heating: Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent.

If no single solvent is ideal, a two-solvent (mixed) system is an excellent alternative.[4] In this method, you dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (turbid).[5] Gentle heating should clarify the solution, which can then be cooled slowly to induce crystallization. A common pairing is Ethanol/Water or Ethyl Acetate/Hexane.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities typically originate from the synthetic route. For brominated heterocyclic compounds, common process-related impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the isoindolinone ring or the isopropyl group.

  • Over-brominated Species: Formation of dibromo- or other polybrominated isoindolinones can occur if bromination conditions are not carefully controlled.[8]

  • Isomeric Byproducts: While bromination may be regioselective, small amounts of other bromo-isomers can form.[8]

  • Hydrolysis Products: The lactam ring could potentially hydrolyze under harsh acidic or basic conditions used during workup.

  • Oxidized Species: Exposure of crude material to air can sometimes lead to colored impurities.[8]

Recrystallization is effective at removing impurities that have different solubility profiles from your target compound.

Q3: My compound is still impure after one recrystallization. What should I do?

A3: A single recrystallization may not be sufficient if the crude material is less than ~80% pure or if an impurity has very similar solubility characteristics.[1] You have two primary options:

  • Second Recrystallization: Perform the procedure again, ensuring slow crystal growth to maximize purity.[7] A small amount of product is lost with each recrystallization step, so this may impact your overall yield.[1]

  • Alternative Purification: If impurities persist, they may have a very similar structure and polarity. In this case, an orthogonal purification method like flash column chromatography may be necessary to isolate the desired compound before a final recrystallization step.

Q4: Can I put my hot solution directly into the ice bath to speed things up?

A4: This is strongly discouraged.[4] Rapid cooling, or "crashing out," causes the solid to precipitate quickly and non-selectively.[7] This process traps impurities within the crystal lattice, defeating the purpose of the purification.[7] Slow, undisturbed cooling is essential for the formation of large, pure crystals as molecules of the same type selectively integrate into the growing crystal lattice.[4]

Experimental Protocol: Solvent Screening and Recrystallization

This protocol provides a self-validating method to determine the optimal solvent system and purify your compound.

Part 1: Solvent Screening

  • Preparation: Arrange 6-8 small, labeled test tubes. Add approximately 25 mg of crude this compound to each.

  • Solvent Addition (Room Temp): Add 0.5 mL of a different candidate solvent (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water) to each tube.

  • Observation (Room Temp): Agitate and observe. Note whether the compound is insoluble, partially soluble, or fully soluble. Record your observations in a table.

  • Heating: For tubes where the compound was insoluble or partially soluble, heat gently in a water or sand bath. Add solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. If crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: Assess the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

Table 1: Solubility Screening Data for this compound

This table should be populated with your experimental observations.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon CoolingNotes / Recommendation
MethanolRecord observationRecord observationRecord observation
EthanolRecord observationRecord observationRecord observation
IsopropanolRecord observationRecord observationRecord observation
Ethyl AcetateRecord observationRecord observationRecord observation
TolueneRecord observationRecord observationRecord observation
AcetoneRecord observationRecord observationRecord observation
Heptane/HexaneRecord observationRecord observationRecord observationLikely candidate for anti-solvent
WaterRecord observationRecord observationRecord observationLikely candidate for anti-solvent

Part 2: Bulk Recrystallization Procedure

  • Dissolution: Place your crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[2][4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal growth should ideally begin within 5-20 minutes.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter under vacuum. For final drying, they can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

By following this guide, you will be well-equipped to systematically approach the purification of this compound, troubleshoot common issues with a scientific rationale, and ultimately obtain a product of high purity.

References

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 21, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 21, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recrystallization (chemistry). (2023, December 22). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved January 21, 2026, from [Link]

  • Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Recrystallisation Help. (2020, October 30). Reddit. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (2015). Zanco Journal of Pure and Applied Sciences, 27(2). Retrieved from ResearchGate. [Link]

  • Synthesis method of 6-bromoisoindolinyl-1-one. (2015).
  • Brominated isoindolines: Precursors to functionalised nitroxides. (2008). Australian Journal of Chemistry, 61(8), 628-632. Retrieved from ResearchGate. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2022). ACS Omega, 7(33), 29339–29348. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega, 7(30), 26796–26804. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(21), 5199. [Link]

  • Method for purifying a bromine compound. (2004).

Sources

Alternative reagents for the synthesis of "5-Bromo-2-isopropylisoindolin-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-isopropylisoindolin-1-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis of this compound. Moving beyond standard protocols, this document explores alternative reagents and methodologies designed to enhance safety, improve efficiency, and address common experimental challenges. The information is presented in a practical question-and-answer format, grounded in mechanistic principles and supported by detailed protocols.

Overview of a Classical Synthetic Approach

The synthesis of this compound can be logically approached in a sequence of discrete chemical transformations. A common and reliable method involves a three-step process starting from phthalimide. This classical route, while effective, utilizes reagents and conditions for which modern, more efficient, or safer alternatives exist. Understanding this baseline is crucial for appreciating the advantages of the alternative methods discussed later in this guide.

G A Phthalimide B Electrophilic Aromatic Bromination A->B Br₂ / H₂SO₄ C 4-Bromophthalimide B->C D Selective Reduction of one carbonyl C->D Zn(Hg) / HCl or NaBH₄ E 5-Bromoisoindolin-1-one (CAS: 552330-86-6) D->E F N-Alkylation with Isopropyl Halide E->F 2-Bromopropane, NaH, DMF G This compound (CAS: 864866-47-7) F->G

Caption: Classical three-step synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section directly addresses common issues and questions encountered during the synthesis, providing detailed explanations and alternative protocols.

Q1: Handling elemental bromine (Br₂) is a significant safety concern. What are safer, validated alternatives for the aromatic bromination step?

A1: Elemental bromine is highly corrosive, toxic, and difficult to handle. The most common and effective alternative for aromatic bromination is N-Bromosuccinimide (NBS) . It is a crystalline solid that is significantly easier and safer to handle than liquid bromine.

Causality: NBS serves as a source of an electrophilic bromine atom (Br+). In the presence of a strong acid catalyst like sulfuric acid, it protonates on the carbonyl oxygen, making the N-Br bond highly polarized and susceptible to cleavage, releasing a Br+ equivalent for electrophilic attack on the aromatic ring. For substrates that are less reactive, NBS often requires a catalyst, whereas highly reactive substrates may not.

Another excellent alternative is 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) , which offers a higher bromine content by weight and is also a stable, solid reagent.

ReagentFormulaFormHazardsKey Advantages
Elemental Bromine Br₂Fuming liquidHighly toxic, corrosive, severe burnsHigh reactivity
N-Bromosuccinimide C₄H₄BrNO₂SolidIrritant, moisture sensitiveEasy to handle, high selectivity
DBDMH C₅H₆Br₂N₂O₂SolidIrritant, oxidizerHigh bromine content, cost-effective

Recommended Protocol: See Protocol 1 for a detailed procedure using NBS.

Q2: My N-alkylation with 2-bromopropane is low-yielding due to side reactions and difficult purifications. How can I improve the N-isopropylation step?

A2: Direct alkylation with secondary halides like 2-bromopropane can be problematic. The reaction conditions (strong base, elevated temperature) can promote a competing elimination reaction (E2), forming propene and leaving unreacted starting material. Furthermore, strong, hazardous bases like sodium hydride (NaH) require careful handling. Two superior alternative strategies are Reductive Amination and Catalytic Hydrogen Autotransfer .

1. Reductive Amination: This is a robust and high-yielding alternative. The isoindolinone nitrogen first forms an iminium ion intermediate with acetone, which is then immediately reduced in situ to the isopropyl group. This method avoids harsh bases and alkyl halides entirely.

2. Hydrogen Autotransfer (or Borrowing Hydrogen): This is a highly "green" and atom-economical method.[1] A transition metal catalyst (e.g., based on Iridium or Iron) temporarily "borrows" hydrogen from isopropyl alcohol to form acetone and a metal-hydride complex. The isoindolinone condenses with the in-situ-generated acetone to form an enamine or iminium intermediate, which is then reduced by the metal-hydride to yield the final product, regenerating the catalyst and releasing water as the only byproduct.[1]

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination cluster_2 Hydrogen Autotransfer A 5-Bromoisoindolin-1-one C Target Product A->C B 2-Bromopropane + Strong Base (NaH) B->C D Propene (E2 Side Product) B->D E 5-Bromoisoindolin-1-one G Target Product E->G F Acetone + Reducing Agent (e.g., NaBH(OAc)₃) F->G H 5-Bromoisoindolin-1-one J Target Product + H₂O byproduct H->J I Isopropyl Alcohol + Metal Catalyst I->J

Caption: Comparison of N-isopropylation strategies.

Recommended Protocol: See Protocol 2 for a detailed procedure on Reductive Amination.

Q3: Can I streamline the synthesis to be more efficient than a multi-step linear sequence?

A3: Yes, a convergent, one-pot approach can significantly improve efficiency by reducing the number of isolation and purification steps. A highly effective strategy is the reductive lactamization of a suitably substituted benzoic acid derivative.[2]

In this approach, you would start with 4-Bromo-2-formylbenzoic acid . This single molecule contains both the aldehyde functionality needed for imine formation and the carboxylic acid required for the final lactam ring closure. By reacting this starting material with isopropylamine, an imine is formed, which is then reduced and cyclized in the same pot using a suitable reducing agent or catalyst system. This elegant method builds the entire N-isopropylisoindolinone core in a single, efficient operation.

G A 4-Bromo-2-formylbenzoic acid + Isopropylamine B One-Pot Reductive Lactamization A->B Ir or Pt Catalyst, H₂ or Chemical Reductant C Intermediate (Iminium Ion) B->C D Reduction & Intramolecular Amidation/Cyclization C->D E This compound D->E

Caption: Workflow for a one-pot convergent synthesis.

Detailed Experimental Protocols

Protocol 1: Aromatic Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 5-Bromoisoindolin-1-one from isoindolin-1-one using a safer brominating agent.

Materials:

  • Isoindolin-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold water

  • Sodium thiosulfate solution (10% w/v)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add isoindolin-1-one.

  • Carefully add concentrated sulfuric acid at 0 °C (ice bath) with stirring until all the solid is dissolved.

  • In small portions, add N-Bromosuccinimide (1.05 eq) to the solution, ensuring the temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with ice-cold water until the filtrate is neutral (pH ~7).

  • To remove any residual bromine, wash the solid with a small amount of cold 10% sodium thiosulfate solution, followed by more cold water.

  • Dry the collected solid (5-Bromoisoindolin-1-one) under vacuum. The product can be further purified by recrystallization if necessary.

Protocol 2: N-isopropylation via Reductive Amination

Objective: To synthesize this compound from 5-Bromoisoindolin-1-one using acetone and a reducing agent.

Materials:

  • 5-Bromoisoindolin-1-one (1.0 eq)

  • Acetone (serves as reagent and solvent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 5-Bromoisoindolin-1-one in DCM (or DCE), add an excess of acetone (at least 10 eq).

  • Stir the mixture at room temperature for 30 minutes. A small amount of acetic acid can be added as a catalyst for iminium formation, but it is often not necessary.

  • In portions, carefully add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may gently effervesce.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

References

  • Karu, S. K., Veludandi, M., & Malapaka, C. (2024). An Acid-Mediated Multicomponent Domino Reaction for the Synthesis of N-Substituted Isoindolinones. Synlett. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Smith, K., El-Hiti, G. A., & Hegazy, A. S. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas. Chemical Communications, 46(15), 2790-2792. [Link]

  • O'Donovan, D. H., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Beilstein Journal of Organic Chemistry, 13, 1686-1692. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

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  • ChemRxiv. (2020). Green Synthesis: A Novel Method for Bromination of 7-Amino-Phthalide. ChemRxiv. [Link]

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  • Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules, 30(8), 1-15. [Link]

  • ResearchGate. (2019). Optimization of the isoindoline synthesis. ResearchGate. [Link]

  • ResearchGate. (2020). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate. [Link]

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  • ResearchGate. (2025). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

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Validation & Comparative

An In Vitro Comparative Analysis of 5-Bromo- and 5-Chloro-2-isopropylisoindolin-1-one: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the isoindolinone scaffold is a cornerstone, recognized for its broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The strategic modification of this core structure, particularly through halogenation, offers a powerful tool to modulate physicochemical properties and, consequently, biological activity. This guide provides a forward-looking in vitro comparison of two closely related isoindolinone derivatives: 5-Bromo-2-isopropylisoindolin-1-one and 5-chloro-2-isopropylisoindolin-1-one.

While direct comparative experimental data for these specific compounds is not yet available in the public domain, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) derived from related halogenated molecules to offer a predictive framework for their in vitro performance. This guide is intended to assist researchers in designing experimental strategies and anticipating potential differences in the biological profiles of these compounds.

Physicochemical Properties: The Halogen Effect

The substitution of a bromine atom versus a chlorine atom at the 5-position of the 2-isopropylisoindolin-1-one core is anticipated to induce subtle yet significant alterations in the molecule's physicochemical characteristics. These differences, summarized in the table below, are foundational to predicting their behavior in in vitro systems.

PropertyThis compound (Predicted)5-Chloro-2-isopropylisoindolin-1-one (Predicted)Rationale for Prediction
Molecular Weight ~268.14 g/mol ~223.69 g/mol Based on the atomic weights of Bromine (79.904 u) and Chlorine (35.453 u).
Lipophilicity (logP) HigherLowerBromine is generally more lipophilic than chlorine, which can influence membrane permeability and interaction with hydrophobic pockets of target proteins.[1]
Polarizability HigherLowerThe larger electron cloud of bromine makes it more polarizable than chlorine, potentially leading to stronger van der Waals interactions with biological targets.[3]
Halogen Bonding Potential StrongerWeakerThe strength of halogen bonding typically increases down the halogen group (I > Br > Cl > F), which could influence ligand-receptor interactions.[3]
Chemical Reactivity Potentially higher in reactions involving C-X bond cleavageLowerThe Carbon-Bromine bond is generally weaker than the Carbon-Chlorine bond, which could be a factor in certain biological reactions or metabolic pathways.[4]

These predicted differences in physicochemical properties are the primary drivers for the anticipated variations in their in vitro biological activities.

Predicted In Vitro Performance: A Comparative Outlook

Based on the differing physicochemical properties, we can extrapolate potential differences in the in vitro performance of 5-bromo- and 5-chloro-2-isopropylisoindolin-1-one in key assays.

Antimicrobial Activity

In the context of antimicrobial screening, the choice of halogen can significantly impact the spectrum and potency of activity. Some studies have shown that bromine substitution, as compared to chlorine, can enhance activity against Gram-negative bacteria.[1] This is often attributed to the increased lipophilicity of brominated compounds, which may facilitate passage through the outer membrane of Gram-negative organisms. Conversely, for Gram-positive bacteria, the steric bulk of bromine could potentially hinder binding to the target site.[1]

Interestingly, studies on N-halogenated compounds have demonstrated that N-bromine derivatives possess superior bactericidal activity compared to their N-chlorine counterparts in the absence of organic load.[2] However, this advantage can be reversed in the presence of proteins, where the reactivity of bromine may lead to faster consumption.[2]

Anticancer and Cytotoxicity Assays

For anticancer activity, the increased polarizability and stronger halogen bonding potential of the 5-bromo derivative could lead to enhanced binding affinity for target proteins, such as kinases, which are often implicated in cancer signaling pathways. This could translate to lower IC50 values in cell proliferation and cytotoxicity assays. However, the precise impact will be highly dependent on the specific topology of the target's binding site.

Enzyme Inhibition Assays

In enzyme inhibition assays, the nature of the halogen can influence both the potency and the mechanism of inhibition. The stronger halogen bonding capability of bromine may contribute to a more stable ligand-enzyme complex.[3] The choice of halogen can also affect the overall electronic properties of the isoindolinone ring, which may be crucial for interactions with key residues in the active site.

Experimental Protocols

To empirically determine the in vitro profiles of these two compounds, the following detailed experimental protocols are recommended.

MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and 5-chloro-2-isopropylisoindolin-1-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Step-by-Step Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., E. coli for Gram-negative, S. aureus for Gram-positive) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Preparation: Prepare stock solutions of the bromo- and chloro-isoindolinone derivatives in DMSO. Prepare serial two-fold dilutions of each compound in Mueller-Hinton Broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

  • Minimum Bactericidal Concentration (MBC) (Optional): To determine if the compound is bactericidal or bacteriostatic, an aliquot from the wells showing no growth can be plated on agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental process and potential biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis plate Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds treat Treat cells with compounds compound_prep->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 read_plate->analyze

Caption: Workflow for a typical in vitro cell viability assay.

G compound 5-Halo-isoindolinone (Bromo or Chloro) receptor Kinase (e.g., VEGFR, EGFR) compound->receptor p_substrate Phosphorylated Substrate receptor->p_substrate  ATP -> ADP inhibition Inhibition receptor->inhibition atp ATP atp->receptor substrate Substrate Protein substrate->receptor downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream phosphorylation Phosphorylation

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

The comparative analysis of this compound and 5-chloro-2-isopropylisoindolin-1-one presents a compelling case for the nuanced role of halogen substitution in modulating the in vitro activity of isoindolinone derivatives. While this guide offers a predictive framework based on established chemical principles, it underscores the critical need for direct experimental evaluation. The provided protocols offer a robust starting point for researchers to elucidate the specific biological profiles of these compounds and to further refine our understanding of structure-activity relationships within this important class of molecules. The insights gained from such studies will be invaluable for the rational design of next-generation isoindolinone-based therapeutics.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Nagaj, J., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(4), 976-985. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI. Available at: [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. Available at: [Link]

  • Zadrazilova, I., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. Available at: [Link]

  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. Google Patents.
  • Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. ResearchGate. Available at: [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. Available at: [Link]

  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35967-35981. Available at: [Link]

  • Process for efficient synthesis of 5-bromoindole. Google Patents.
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  • Zadrazilova, I., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. Available at: [Link]

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A Comparative Guide to 5-Halo-Isoindolinones: Structure-Activity Relationship in PARP Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the isoindolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Its structural resemblance to the nicotinamide moiety of NAD+ makes it a particularly compelling starting point for the development of inhibitors targeting NAD+-dependent enzymes, such as poly(ADP-ribose) polymerase (PARP).[1][2] PARP inhibitors have revolutionized the treatment of cancers characterized by deficiencies in homologous recombination repair, establishing a new paradigm in targeted cancer therapy.[3][4]

This guide provides an in-depth comparison of 5-halo-isoindolinone derivatives, focusing on their structure-activity relationship (SAR) as PARP inhibitors. By examining the influence of halogen substitution at the 5-position of the isoindolinone core, we aim to furnish researchers and drug development professionals with actionable insights to guide future optimization efforts.

The Critical Role of Halogenation in Modulating Bioactivity

Halogenation is a cornerstone of medicinal chemistry, employed to enhance a molecule's pharmacological profile. The introduction of a halogen atom can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of 5-halo-isoindolinones, the nature of the halogen substituent—be it fluorine, chlorine, bromine, or iodine—can dictate the potency and selectivity of PARP inhibition.

Comparative Analysis of 5-Halo-Isoindolinones as PARP Inhibitors

Halogen at 5-PositionPredicted PARP1 IC50 RangeKey Considerations
Fluorine (F) Potentially low nMThe small size and high electronegativity of fluorine can lead to favorable polar interactions with the enzyme's active site. It can also enhance metabolic stability and cell permeability.
Chlorine (Cl) Potentially low to mid nMChlorine offers a balance of size, electronegativity, and lipophilicity. It can occupy small hydrophobic pockets and form favorable interactions.
Bromine (Br) Potentially mid to high nMThe larger size of bromine may introduce steric hindrance, potentially reducing binding affinity. However, it can also form halogen bonds, which may contribute to potency.
Iodine (I) Potentially high nM to µMIodine's large size is most likely to cause steric clashes within the binding site, which could significantly decrease inhibitory activity. However, its potential for strong halogen bonding could counteract this effect in some cases.

Note: The predicted IC50 ranges are hypothetical and intended to illustrate the general trends observed with halogen substitutions in drug design. Actual values would be highly dependent on the specific substitutions at other positions of the isoindolinone scaffold.

Mechanistic Insights and the Rationale Behind Experimental Design

The isoindolinone core acts as a mimic of the nicotinamide portion of NAD+, competing for the NAD+ binding site on PARP enzymes.[1] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks.[6] In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[3][4]

The strategic placement of a halogen atom at the 5-position of the isoindolinone ring is intended to probe and exploit specific interactions within the PARP active site. The varying sizes and electronic properties of the halogens allow for a systematic exploration of the steric and electronic requirements for optimal binding.

Experimental Protocols

To empirically determine the structure-activity relationship of 5-halo-isoindolinones, the following experimental workflow is essential.

I. Synthesis of 5-Halo-Isoindolinone Derivatives

A general synthetic route to 5-halo-isoindolinones can be achieved through a multi-step process starting from the corresponding halogenated phthalic anhydrides or benzoic acids.

Example Synthetic Pathway:

Synthesis A 5-Halophthalic Anhydride B Amidation A->B Amine (R-NH2) C Phthalamic Acid Intermediate B->C D Reductive Cyclization C->D Reducing Agent (e.g., NaBH4) E 5-Halo-isoindolinone D->E

Caption: General synthetic workflow for 5-halo-isoindolinones.

Step-by-Step Protocol:

  • Amidation: React the starting 5-halophthalic anhydride with a primary amine in a suitable solvent (e.g., acetic acid) at elevated temperatures to form the corresponding phthalamic acid intermediate.

  • Reductive Cyclization: The phthalamic acid is then subjected to a reducing agent, such as sodium borohydride, to effect the cyclization to the final 5-halo-isoindolinone product.

  • Purification: The crude product is purified using standard techniques, such as column chromatography or recrystallization, to yield the desired compound with high purity.

  • Characterization: The structure of the synthesized compound is confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro PARP1 Inhibition Assay

The inhibitory potency of the synthesized 5-halo-isoindolinones against PARP1 is determined using a biochemical assay.

Protocol:

  • Assay Principle: A common method involves a 96-well plate-based assay that measures the incorporation of biotinylated ADP-ribose onto a histone substrate.

  • Reagents: Recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, histone-coated plates, and a detection system (e.g., streptavidin-horseradish peroxidase and a colorimetric substrate).

  • Procedure:

    • The 5-halo-isoindolinone compounds are serially diluted to various concentrations.

    • The compounds are incubated with the PARP1 enzyme, activated DNA, and histones.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • After a set incubation period, the reaction is stopped, and the amount of biotinylated ADP-ribose incorporated onto the histones is quantified using the detection system.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzymatic activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the key structural features of a 5-halo-isoindolinone and their influence on PARP1 inhibition.

SAR cluster_0 5-Halo-isoindolinone Core Core Lactam Lactam Carbonyl (H-bonds with Gly, Ser) Core->Lactam Essential for binding (Nicotinamide mimic) Aromatic Aromatic Ring (π-π stacking with Tyr) Core->Aromatic Enhances affinity Position5 5-Position (Probes hydrophobic pocket) Core->Position5 Modulates potency & selectivity

Caption: Key SAR features of 5-halo-isoindolinones for PARP1 inhibition.

Conclusion and Future Directions

The 5-halo-isoindolinone scaffold represents a promising starting point for the development of novel and potent PARP inhibitors. The systematic variation of the halogen substituent at the 5-position provides a powerful tool to fine-tune the pharmacological properties of these compounds. While this guide offers a predictive framework based on established medicinal chemistry principles, the empirical determination of the SAR through synthesis and biological testing is paramount.

Future research should focus on obtaining a complete set of comparative data for the 5-halo series against multiple PARP isoforms to not only understand the SAR for potency but also for selectivity. Furthermore, the evaluation of these compounds in cellular assays and in vivo models will be crucial to translate the biochemical potency into therapeutic efficacy. The insights gained from such studies will undoubtedly accelerate the development of the next generation of PARP inhibitors with improved clinical profiles.

References

  • Jain PG, Patel BD. Medicinal chemistry approaches of poly ADP-Ribose polymerase 1 (PARP1)
  • Zhou X, Liang SH.
  • Lord CJ, Ashworth A. PARP inhibitors: Synthetic lethality in the clinic. Science. 2017;355(6330):1152-1158.
  • Previtali V, Bagnolini G, Ciamarone A, et al. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives. J Med Chem. 2024;67(14):11488-11525.
  • Bai YR, Yang WG, Jia R, et al. The recent advance and prospect of poly(ADP-ribose) polymerase inhibitors for the treatment of cancer. Med Res Rev. 2025;45(1):214-258.
  • Wang Y, Zhang J, Wu X, et al. The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. J Med Chem. 2025;68(1):18-45.

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A Researcher's Guide to the Spectroscopic Comparison of 5-Bromo-2-isopropylisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive spectroscopic comparison of 5-Bromo-2-isopropylisoindolin-1-one and its derivatives. Aimed at researchers, scientists, and professionals in drug development, this document details the nuanced differences in their spectral data across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By presenting detailed experimental protocols, data interpretation, and supporting theoretical principles, this guide serves as a practical reference for the synthesis and characterization of this important class of heterocyclic compounds.

Introduction

Isoindolinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom and an isopropyl group, as in this compound, offers a versatile platform for further functionalization, making it a key intermediate in synthetic chemistry. Accurate and unambiguous structural confirmation of its derivatives is paramount, necessitating a thorough understanding of their spectroscopic properties.

This guide will establish a baseline spectroscopic profile for the parent compound and then explore how structural modifications impact the spectral data. We will delve into the underlying principles of each analytical technique to explain the observed shifts and patterns, providing a robust framework for the characterization of novel derivatives.

Fundamental Spectroscopic Principles

A multi-spectroscopic approach is essential for the unequivocal identification of organic molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides analogous information for the carbon skeleton.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule.[1][2] Specific bonds vibrate at characteristic frequencies, and absorbing infrared light at these frequencies allows for their identification.

  • Mass Spectrometry (MS) determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.[3][4] The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a characteristic M/M+2 isotopic pattern that is a key diagnostic feature.[5][6]

Spectroscopic Characterization of this compound (Parent Compound)

The structure of the parent compound is foundational for our comparative analysis.

Caption: Molecular structure of the parent compound.

Expected Spectroscopic Data:

Technique Expected Observations
¹H NMR Signals for the aromatic protons (typically in the 7.5-7.9 ppm range), a singlet for the CH₂ group of the isoindolinone core (around 4.4 ppm), a septet for the isopropyl CH (around 4.0 ppm), and a doublet for the isopropyl CH₃ groups (around 1.3 ppm).
¹³C NMR A signal for the carbonyl carbon (around 168 ppm), aromatic carbon signals (120-145 ppm), a signal for the CH₂ carbon (around 50 ppm), and signals for the isopropyl carbons (CH around 48 ppm, CH₃ around 20 ppm).
FT-IR A strong absorption band for the C=O (amide) stretch around 1680-1700 cm⁻¹. C-H stretching vibrations for aromatic and aliphatic groups will be observed around 3100-2850 cm⁻¹.
Mass Spec. A prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.

Comparative Spectroscopic Analysis of Derivatives

To illustrate the effect of structural modifications, we will consider two hypothetical derivatives:

  • Derivative A: Substitution of the bromine at the 5-position with a methoxy group (5-Methoxy-2-isopropylisoindolin-1-one).

  • Derivative B: Replacement of the N-isopropyl group with an N-benzyl group (5-Bromo-2-benzylisoindolin-1-one).

Caption: Structures of hypothetical derivatives for comparison.

¹H NMR Comparison
Compound Aromatic Protons (ppm) CH₂ (ppm) N-substituent Protons (ppm) Key Differences
Parent ~7.5-7.9 (3H)~4.4 (s, 2H)~4.0 (sept, 1H), ~1.3 (d, 6H)Baseline spectrum.
Derivative A ~6.9-7.7 (3H)~4.3 (s, 2H)~4.0 (sept, 1H), ~1.3 (d, 6H)Upfield shift of aromatic protons due to the electron-donating methoxy group. A new singlet around 3.8 ppm for OCH₃.
Derivative B ~7.5-7.9 (3H)~4.5 (s, 2H)~7.2-7.4 (m, 5H), ~4.8 (s, 2H)Appearance of new aromatic signals for the benzyl group. The N-CH₂ signal is a singlet around 4.8 ppm.
FT-IR Comparison
Compound C=O Stretch (cm⁻¹) Other Key Bands (cm⁻¹) Key Differences
Parent ~1690~1600 (C=C aromatic)Baseline spectrum.
Derivative A ~1685~1250 (C-O stretch)Slight shift in C=O frequency. Presence of a strong C-O stretching band for the methoxy group.
Derivative B ~1695~1600 (C=C aromatic)Minimal change in the C=O frequency. The spectrum will be more complex in the fingerprint region due to the additional aromatic ring.
Mass Spectrometry Comparison
Compound Molecular Ion (m/z) Key Fragmentation Key Differences
Parent M⁺ and M+2 (1:1 ratio)Loss of isopropyl group.Characteristic bromine isotope pattern.
Derivative A Single M⁺ peakLoss of isopropyl and/or methoxy group.Absence of the bromine isotope pattern. Lower molecular weight.
Derivative B M⁺ and M+2 (1:1 ratio)Prominent peak at m/z 91 (tropylium ion) from the benzyl group.Presence of the bromine pattern. Higher molecular weight. Characteristic benzyl fragmentation.

Experimental Protocols

Reproducible data acquisition is critical for accurate comparison.

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[7]

FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[8]

  • Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals predictable and interpretable patterns. Changes in substitution on the aromatic ring or at the nitrogen atom produce distinct shifts in NMR spectra, introduce new characteristic bands in IR spectra, and alter the fragmentation patterns in mass spectra. By understanding these correlations, researchers can confidently elucidate the structures of newly synthesized compounds in this valuable chemical class.

References

  • BenchChem. (2025). Comparative Spectroscopic Analysis of N-Substituted Isoindolinones Synthesized from Dimethyl 3-(bromomethyl)
  • New Journal of Chemistry. (2014). Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI).
  • Wiley-VCH. (2007).
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  • ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity.
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A Comparative Guide to the Efficacy of Bromo- vs. Chloro-Substituted Isoindolinones in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Anticancer Drug Design

The isoindolinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure provides an excellent framework for presenting substituents in a defined three-dimensional space, facilitating interactions with various biological targets. In the relentless pursuit of more potent and selective anticancer agents, the strategic modification of this scaffold is paramount. One of the most effective and frequently employed strategies is halogenation.

The introduction of halogen atoms—specifically bromine and chlorine—can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These changes, in turn, influence the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (target binding affinity and efficacy). While both bromine and chlorine are halogens, their subtle differences in size, electronegativity, and polarizability can lead to significant variations in biological activity. This guide provides a comprehensive comparison of the efficacy of bromo- versus chloro-substituted isoindolinones against cancer cell lines, synthesizing available data to inform future drug development efforts.

Chemical Rationale: Why Bromo- vs. Chloro- Substitution Matters

The choice between a bromine and a chlorine substituent is a critical decision in the lead optimization phase of drug discovery. The underlying causality for their differential effects stems from their distinct atomic properties:

  • Size and Steric Hindrance: Bromine is larger than chlorine (van der Waals radii: 1.85 Å for Br vs. 1.75 Å for Cl). This seemingly small difference can be decisive. A larger bromine atom may create a better fit in a spacious hydrophobic pocket of a target protein, enhancing binding affinity. Conversely, it could introduce steric hindrance that prevents the molecule from accessing a constrained binding site.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This influences the electron density of the aromatic ring, which can affect interactions with the target protein and the molecule's overall reactivity.

  • Lipophilicity and Membrane Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets. The contribution to lipophilicity (measured by the hydrophobic parameter π) is greater for bromine (π = +0.86) than for chlorine (π = +0.71). This can lead to differences in cell uptake and tissue distribution.

  • Halogen Bonding: Both chlorine and bromine can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. The strength of this interaction differs between the two, potentially leading to varied binding potencies.

These factors highlight that the superiority of one halogen over the other is not absolute but is highly context-dependent, relying on the specific topology and chemical environment of the drug target.[1]

Comparative Efficacy Analysis: A Data-Driven Overview

Direct head-to-head studies comparing the cytotoxicity of bromo- and chloro-substituted isoindolinones within the same molecular series are not extensively documented in publicly available literature. However, by synthesizing data from studies on isoindolinones and related halogenated heterocyclic compounds, we can establish a strong basis for comparison. The following table collates representative cytotoxicity data (IC50 values) to illustrate the trends.

Disclaimer: The data below is compiled from different studies investigating various molecular scaffolds. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions, cell lines, and the specific molecular backbone of the tested compounds.

Compound Class/ScaffoldHalogen SubstitutionCancer Cell LineIC50 (µM)Key Observations & Reference
Indolin-2-one Derivative 5-BromoMCF-7 (Breast)2.93 ± 0.47 In this series, the 4-(p-chlorophenyl)thiazole bearing derivative with a 5-bromo substitution on the indolinone core showed the highest potency, even surpassing the reference drug doxorubicin.[2]
Indolin-2-one Derivative 5-BromoA-549 (Lung)9.57 ± 0.62The same bromo-substituted compound showed moderate activity against lung cancer cells.[2]
Isoindoline-1,3-dione Bromoacetyl moietyRaji (Leukemia)~0.77 (0.26 µg/mL)A 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated very high potency against this leukemia cell line, inducing both apoptosis and necrosis.[3]
Isoindoline-1,3-dione Bromoacetyl moietyK562 (Leukemia)~11.3 (3.81 µg/mL)The potency of the bromoacetyl-containing compound was significantly lower in the K562 cell line compared to Raji cells.[3]
Thiazolidinone Derivative 2-Chloro moietyNCI-60 Panel1.57 (Mean GI50)A hybrid molecule containing a 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety showed potent, broad-spectrum anticancer activity across the NCI-60 cell line panel, with sub-micromolar activity against several lines.[4]
Flavone Derivative 8-Bromo-6-chloroCLB70 (Leukemia)Potent In a comparative study on halogenated flavones, the bromo-chloro-substituted derivative (BrCl-F) demonstrated the strongest cytotoxic activity, significantly increasing apoptosis.[5] This highlights that bromine can confer superior potency.
Flavone Derivative 4'-ChloroCLB70 (Leukemia)WeakerThe mono-chlorinated flavone exhibited weaker cytotoxic effects, reducing cell viability primarily at higher concentrations compared to the bromo-containing analog.[5]

Analysis of Trends:

From the available data, a recurring theme emerges: bromo-substituted compounds frequently exhibit superior or potent cytotoxic activity . For instance, the 5-bromoindolin-2-one was highly effective against MCF-7 breast cancer cells[2], and the bromoacetyl-isoindoline-1,3-dione was exceptionally potent against Raji leukemia cells.[3] Studies on other scaffolds, like flavones, also show brominated derivatives having markedly stronger activity than their chlorinated counterparts.[1] This enhanced potency may be attributed to the greater size and polarizability of the bromine atom, potentially improving target engagement.[1]

However, this is not a universal rule. The potent activity of the chloro-substituted thiazolidinone derivative demonstrates that a well-positioned chlorine atom in a suitable scaffold can lead to highly effective anticancer agents.[4] Furthermore, in some chemical series, chloro-substituted analogs have shown superior activity.[1] It is also noteworthy that while a bromo-substitution might increase potency, it can sometimes come at the cost of higher toxicity to normal cells. In one study on indoline derivatives, replacing a bromine with a chlorine atom reduced the desired activity somewhat but also significantly reduced toxicity against mammalian cells.[6]

This underscores the critical importance of the molecular backbone. The overall structure-activity relationship (SAR) is what dictates the ultimate biological effect of a specific halogen substitution.

Mechanistic Insights & Potential Signaling Pathways

Isoindolinone derivatives exert their anticancer effects through diverse mechanisms of action. The specific pathway inhibited often depends on the substitution pattern of the core scaffold. Two of the most well-documented mechanisms are:

  • Inhibition of the MDM2-p53 Interaction: The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Small molecules that block the MDM2-p53 protein-protein interaction can stabilize and reactivate p53, triggering apoptosis in cancer cells. The isoindolinone scaffold has been successfully used to design potent MDM2 inhibitors that fit into the hydrophobic pocket of MDM2, mimicking key interactions of the p53 peptide.[7][8][9] Halogen substitutions on the phenyl rings of these inhibitors are critical for optimizing this interaction.

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. Some indole and isoindolinone derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine site.[10][11][12] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.

The following diagram illustrates the p53-MDM2 pathway, a common target for isoindolinone-based anticancer agents.

MDM2_p53_Pathway cluster_0 Normal Cell Response DNA_Damage DNA Damage (Chemotherapy, Radiation) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 induces transcription of Proteasome 26S Proteasome p53->Proteasome targeted for degradation Apoptosis Apoptosis p53->Apoptosis activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest activates MDM2->p53 binds & ubiquitinates Isoindolinone Halogenated Isoindolinone (Bromo- or Chloro-) Isoindolinone->MDM2 INHIBITS interaction

Caption: Hypothesized MDM2-p53 signaling pathway inhibited by halogenated isoindolinones.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized and well-validated protocols are essential. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining drug-induced cytotoxicity. It was selected over other methods, like the MTT assay, because its endpoint is based on the measurement of total cellular protein content, which is less susceptible to interference from metabolic or redox-active compounds.[13][14]

Protocol 1: General Synthesis of Halogenated Isoindolinones

The synthesis of substituted isoindolinones can be achieved through various routes. A common and efficient method involves the reaction of a halogenated 2-formylbenzoic acid with a primary amine.

Objective: To synthesize a representative 2-substituted, halogenated isoindolinone.

Materials:

  • 5-Bromo-2-formylbenzoic acid or 5-Chloro-2-formylbenzoic acid

  • Substituted primary amine (e.g., benzylamine)

  • Toluene

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard glassware for reflux and workup

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 5-bromo-2-formylbenzoic acid (1.0 eq), the desired primary amine (1.1 eq), and toluene.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. Water formed during the imine formation and subsequent cyclization will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% ethyl acetate in hexane) to afford the pure halogenated isoindolinone.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Cell Viability Assessment via Sulforhodamine B (SRB) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on adherent cancer cell lines.[15][16]

Materials:

  • Adherent cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test compounds (bromo- and chloro-isoindolinones) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Multichannel pipette and microplate reader (540 nm)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Cell Fixation: After incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four times with slow-running tap water to remove TCA and excess medium. Tap the plates on paper towels and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the optical density (OD) at 540 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).[17]

The following diagram illustrates the comprehensive workflow from synthesis to biological evaluation.

workflow cluster_synthesis Part 1: Chemical Synthesis cluster_bio Part 2: Biological Evaluation start Halogenated 2-Formylbenzoic Acid + Amine reflux Azeotropic Reflux (Dean-Stark) start->reflux workup Extraction & Concentration reflux->workup purify Column Chromatography workup->purify product Pure Halogenated Isoindolinone purify->product treat Treat with Compound Dilutions product->treat  Test Compound seed Seed Cancer Cells (96-well plate) seed->treat incubate Incubate (48-72h) treat->incubate fix Fix with TCA incubate->fix stain Stain with SRB fix->stain read Read Absorbance (540 nm) stain->read analyze IC50 Calculation (Dose-Response Curve) read->analyze

Caption: Experimental workflow from compound synthesis to IC50 determination.

Discussion & Future Directions

The evidence, though fragmented, suggests that the choice between bromo- and chloro-substitution on the isoindolinone scaffold is a critical determinant of anticancer efficacy. Brominated derivatives often appear to confer higher potency, which may be linked to better target engagement through favorable steric and electronic properties. However, the risk of off-target effects and general toxicity must be carefully evaluated, and in some cases, a chloro-substituent may offer a better balance of activity and safety.[6]

The definitive way to resolve this question is through systematic, head-to-head comparative studies. Future research should focus on:

  • Synthesizing Paired Analogs: Create libraries of isoindolinone derivatives where the only variable is the halogen (bromo- vs. chloro-) at the same position on the scaffold.

  • Broad-Spectrum Screening: Test these paired analogs across a diverse panel of cancer cell lines (e.g., the NCI-60 panel) to identify patterns of sensitivity and resistance.

  • Mechanistic Deconvolution: For the most potent pairs, conduct detailed mechanistic studies. If the target is MDM2, for example, compare their binding affinities using techniques like Isothermal Titration Calorimetry (ITC).

  • In Vivo Evaluation: Advance the most promising candidates into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

Conclusion

The strategic halogenation of the isoindolinone scaffold is a powerful tool for developing novel anticancer agents. While the available data leans towards bromo-substitution often yielding higher in vitro potency, this is not a universal principle. The optimal choice is intrinsically linked to the specific molecular architecture and the intended biological target. The chloro-substituent remains a viable and potent option that may, in certain contexts, provide a superior therapeutic index. This guide underscores the necessity for rigorous, direct comparative studies to elucidate these nuanced structure-activity relationships, thereby paving the way for the rational design of the next generation of isoindolinone-based cancer therapeutics.

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Validating Target Engagement of 5-Bromo-2-isopropylisoindolin-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with novel molecular glues, confirming direct interaction with the intended cellular target is a cornerstone of preclinical validation. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of "5-Bromo-2-isopropylisoindolin-1-one" and its derivatives with their primary cellular target, Cereblon (CRBN). As analogues of thalidomide, these isoindolinone-based compounds are designed to modulate the activity of the CRL4CRBN E3 ubiquitin ligase complex, making rigorous target engagement validation essential for advancing therapeutic candidates.[1][2]

This guide moves beyond a simple listing of protocols to explain the causality behind experimental choices, empowering researchers to select the most appropriate assay for their specific research question. We will explore a curated selection of biochemical and cell-based assays, providing detailed, step-by-step protocols, comparative data analysis, and troubleshooting insights.

The Central Target: Cereblon (CRBN)

Cereblon is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3] Isoindolinone derivatives, like "this compound," function as "molecular glues" by binding to CRBN and inducing novel protein-protein interactions with "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[3] This mechanism underpins both the therapeutic effects and potential off-target activities of these compounds. Therefore, quantifying the direct engagement of these derivatives with CRBN is a critical first step in their development.

A Comparative Overview of Target Engagement Assays

The choice of a target engagement assay depends on several factors, including the stage of drug discovery, the desired throughput, and the specific information required (e.g., biochemical affinity vs. cellular potency). Here, we compare three widely adopted and robust methods for validating CRBN engagement.

Assay Principle Format Key Outputs Advantages Limitations
Fluorescence Polarization (FP) Competition Assay Competitive binding of the test compound against a fluorescently labeled CRBN ligand (tracer).Biochemical (in vitro)Binding affinity (Ki)High-throughput, direct measure of binding, quantitative.Requires purified protein, lacks cellular context (e.g., permeability).[1][2]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged CRBN and a fluorescent tracer.Cell-based (in-cell)Intracellular affinity (IC50), target occupancy.Live-cell format, provides data on cell permeability and intracellular engagement, high-throughput.[4][5][6]Requires genetic modification of cells, dependent on a specific tracer.
Cellular Thermal Shift Assay (CETSA®) Ligand binding-induced thermal stabilization of the target protein.Cell-based (in-cell)Target engagement in native cells and tissues, can be multiplexed with mass spectrometry.Label-free, uses endogenous protein, applicable to tissues.[7][8]Lower throughput, indirect measure of binding, not all binding events cause a thermal shift.[9]
Competitive Cellular Engagement Assay Competition of the test compound with a PROTAC for CRBN binding, measured by the rescue of PROTAC-induced target degradation.Cell-based (in-cell)Cellular potency (EC50), functional readout of CRBN engagement.Functional assay in a native cellular context, does not require genetic modification.[1][10]Indirect measure of binding, dependent on a specific PROTAC and its target.

Experimental Workflows and Protocols

The following sections provide detailed protocols for each of the compared assays. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Fluorescence Polarization (FP) Competition Assay

This biochemical assay provides a direct measure of the binding affinity of a compound for CRBN. It is based on the principle that a small, fluorescently labeled CRBN ligand (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the much larger CRBN protein, its tumbling is restricted, resulting in a high polarization value. A test compound that binds to the same site on CRBN will compete with the tracer, leading to a decrease in polarization.[11][12]

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant CRBN/DDB1 complex in assay buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).

    • Prepare a stock solution of a fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-labeled Thalidomide) in DMSO.

    • Prepare a serial dilution of the "this compound" derivative and a known CRBN binder (e.g., pomalidomide) as a positive control in DMSO.

  • Assay Setup (384-well plate):

    • Add assay buffer to all wells.

    • Add the test compound dilutions and controls to the respective wells.

    • Add the fluorescent tracer to all wells except the blank.

    • Initiate the reaction by adding the CRBN/DDB1 complex to all wells except the negative control (tracer only).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful cell-based method that measures compound binding to a target protein in living cells.[5][6] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to CRBN) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to CRBN).[4] Competition by an unlabeled compound, such as a "this compound" derivative, disrupts this energy transfer, leading to a decrease in the BRET signal.[4]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for a NanoLuc®-CRBN fusion protein. It is recommended to co-transfect with a DDB1 expression vector to ensure proper complex formation.[13]

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the "this compound" derivative and a positive control in Opti-MEM.

    • Add the compound dilutions to the cells.

  • Tracer and Substrate Addition:

    • Add the NanoBRET™ CRBN tracer to all wells.

    • Equilibrate the plate at 37°C for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement:

    • Read the plate within 20 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~450 nm and acceptor emission at ~610 nm).[14]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a label-free method that assesses target engagement in a native cellular environment.[7] It is based on the principle that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.[7][8] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

  • Cell Treatment:

    • Culture cells (e.g., a relevant cancer cell line) to confluency.

    • Treat the cells with the "this compound" derivative or vehicle control for a defined period.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured CRBN) from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble CRBN in the supernatant by Western blot or an ELISA-based method.

  • Data Analysis:

    • Generate a melting curve by plotting the percentage of soluble CRBN against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Alternatively, an isothermal dose-response can be performed by treating cells with a serial dilution of the compound and heating at a single, optimized temperature to determine a cellular EC50.

Competitive Cellular Engagement Assay

This innovative cell-based assay provides a functional readout for CRBN engagement by leveraging the mechanism of Proteolysis-Targeting Chimeras (PROTACs).[1][10] A PROTAC consisting of a CRBN ligand linked to a warhead for a different protein of interest (POI) will induce the degradation of the POI. A test compound that binds to CRBN will compete with the PROTAC for CRBN binding, thereby rescuing the POI from degradation.[1]

  • Cell Treatment:

    • Choose a cell line that expresses both CRBN and the target of a known CRBN-based PROTAC (e.g., a BRD4-targeting PROTAC like dBET6).

    • Pre-treat the cells with a serial dilution of the "this compound" derivative for 1-2 hours.

    • Add a fixed, degradation-inducing concentration of the PROTAC to the cells and incubate for an additional 4-6 hours.

  • Cell Lysis and Target Quantification:

    • Lyse the cells and quantify the level of the PROTAC's target protein (e.g., BRD4) by Western blot, in-cell ELISA, or a reporter assay.

  • Data Analysis:

    • Plot the level of the target protein against the logarithm of the test compound's concentration.

    • A dose-dependent increase in the target protein level indicates that the test compound is engaging CRBN and competing with the PROTAC.

    • Fit the data to a sigmoidal dose-response curve to determine the cellular EC50 for CRBN engagement.

Visualizing the Workflows

To further clarify the experimental designs, the following diagrams illustrate the core principles of each assay.

FP_Competition_Assay cluster_0 High Polarization cluster_1 Low Polarization CRBN CRBN Tracer Fluorescent Tracer CRBN->Tracer Binding Free_Tracer Free Tracer Test_Compound Test Compound (Isoindolinone Derivative) Test_Compound->CRBN Competition caption Fluorescence Polarization Competition Assay Workflow

Caption: Fluorescence Polarization Competition Assay Workflow

NanoBRET_Assay cluster_0 BRET Signal nLuc_CRBN NanoLuc-CRBN BRET_Tracer Fluorescent Tracer nLuc_CRBN->BRET_Tracer Energy Transfer Test_Compound Test Compound (Isoindolinone Derivative) Test_Compound->nLuc_CRBN Competition -> No BRET caption NanoBRET™ Target Engagement Assay Workflow

Caption: NanoBRET™ Target Engagement Assay Workflow

CETSA_Workflow Start Cells +/- Test Compound Heat Heat Challenge (Temperature Gradient) Start->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Supernatant Soluble Fraction (Non-denatured CRBN) Centrifugation->Supernatant Pellet Insoluble Fraction (Denatured Proteins) Centrifugation->Pellet Quantification Quantify Soluble CRBN (e.g., Western Blot) Supernatant->Quantification caption Cellular Thermal Shift Assay (CETSA®) Workflow

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow

Conclusion and Future Perspectives

Validating the target engagement of "this compound" derivatives is a multi-faceted process that requires careful consideration of the available methodologies. This guide provides a framework for selecting and implementing the most appropriate assay for your research needs.

  • For high-throughput screening and initial biochemical characterization, the Fluorescence Polarization Competition Assay offers a robust and quantitative solution.

  • To confirm intracellular target engagement and assess cell permeability, the NanoBRET™ Target Engagement Assay is the method of choice, providing real-time data in a live-cell context.

  • When working with endogenous protein in complex biological matrices like patient-derived samples, the Cellular Thermal Shift Assay (CETSA®) provides invaluable, label-free insights.

  • For a functional readout of CRBN engagement in a cellular context without the need for genetic modification, the Competitive Cellular Engagement Assay is a powerful and innovative approach.

By employing a combination of these orthogonal assays, researchers can build a comprehensive and compelling data package to validate the target engagement of novel isoindolinone-based CRBN modulators, thereby de-risking their progression through the drug discovery pipeline.

References

  • Yang, Z., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. Available from: [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP) Datasheet. Available from: [Link]

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit. Available from: [Link]

  • Zhang, T., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem. Available from: [Link]

  • Zhang, X., et al. (2022). Target engagement for PROTACs in cells. Signal Transduction and Targeted Therapy, 7(1), 163. Available from: [Link]

  • Zeng, M., et al. (2022). Competitive cereblon engagement assay for the measuring of cell permeability. RSC Chemical Biology, 3(9), 1146-1153. Available from: [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]

  • Nowak, R. P., et al. (2020). Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library. Journal of the American Chemical Society, 142(35), 15027–15039. Available from: [Link]

  • Zerfas, B., et al. (2023). Cereblon target validation using a covalent inhibitor of neosubstrate recruitment. Methods in Enzymology, 681, 149-168. Available from: [Link]

  • Donovan, K. A., et al. (2024). Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. bioRxiv. Available from: [Link]

  • Nordlund, P. (n.d.). CETSA. Available from: [Link]

  • Jones, L. H., et al. (2022). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology, 3(10), 1269-1273. Available from: [Link]

  • Wang, J., et al. (2025). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. Available from: [Link]

  • Zhang, T., et al. (2024). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem. Available from: [Link]

  • Zerfas, B., et al. (2023). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. Methods in Enzymology, 681, 169-188. Available from: [Link]

  • Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Journal of Medicinal Chemistry, 65(4), 3094–3113. Available from: [Link]

  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(4), 184-193. Available from: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • Yang, Z., et al. (2020). A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Cell Chemical Biology, 27(7), 866-876.e8. Available from: [Link]

  • Li, F., et al. (2020). Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase. bioRxiv. Available from: [Link]

  • Robers, M. B., et al. (2018). High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay. Methods in Molecular Biology, 1795, 123-137. Available from: [Link]

  • Springer Nature. (n.d.). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. Available from: [Link]

  • Kumar, A., et al. (2018). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. Biochemistry, 57(19), 2741–2745. Available from: [Link]

  • Stoddart, L. A., et al. (2022). NanoBRET and NanoBiT/BRET-Based Ligand Binding Assays Permit Quantitative Assessment of Small Molecule Ligand Binding to Smoothened. Methods in Molecular Biology, 2374, 195-204. Available from: [Link]

  • Guna, A., et al. (2022). Charting functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. bioRxiv. Available from: [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-isopropylisoindolin-1-one is a valuable building block, and the selection of an optimal synthetic route can significantly impact the overall efficiency of a drug discovery program. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering a critical analysis of their respective advantages and disadvantages, supported by detailed experimental protocols and comparative data.

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a bromine atom at the 5-position provides a handle for further functionalization, for instance, through cross-coupling reactions, making this compound a versatile intermediate for library synthesis and lead optimization. The N-isopropyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide will explore three distinct and logical synthetic strategies to access this key intermediate.

Synthetic Strategies and Methodologies

Three primary synthetic routes to this compound are proposed and analyzed below. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an evaluation of its synthetic efficiency.

Route 1: N-Alkylation of 5-Bromoisoindolin-1-one

This is a direct and convergent approach that commences with the commercially available 5-Bromoisoindolin-1-one. The core of this strategy lies in the efficient N-alkylation of the isoindolinone nitrogen with an isopropyl group.

Experimental Protocol:

Step 1: N-Isopropylation of 5-Bromoisoindolin-1-one

  • To a solution of 5-Bromoisoindolin-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Discussion of Route 1:

This route is arguably the most straightforward, leveraging the availability of the starting material, 5-Bromoisoindolin-1-one[1][2][3][4]. The N-alkylation of amides and related heterocycles is a well-established transformation. The use of a strong base like sodium hydride is necessary to deprotonate the relatively acidic N-H of the isoindolinone. The choice of DMF as a solvent is due to its polar aprotic nature, which facilitates the SN2 reaction. Potential challenges include the possibility of O-alkylation as a side reaction, although N-alkylation is generally favored for lactams. The purification of the final product is typically achieved through standard chromatographic techniques. The overall efficiency of this route is highly dependent on the yield of the single alkylation step.

Route 2: Bromination of 2-isopropylisoindolin-1-one

This approach involves the initial synthesis of the N-isopropyl substituted isoindolinone, followed by electrophilic aromatic bromination. This strategy allows for the introduction of the bromine atom at a later stage.

Experimental Protocol:

Step 1: Synthesis of 2-isopropylisoindolin-1-one

  • To a solution of phthalide (1.0 eq) in a suitable solvent, add isopropylamine (2.0 eq).

  • Heat the reaction mixture at reflux for 24-48 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-isopropylisoindolin-1-one.

Step 2: Bromination of 2-isopropylisoindolin-1-one

  • Dissolve 2-isopropylisoindolin-1-one (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq), portion-wise at room temperature. The use of a catalyst like a Lewis acid may be beneficial.

  • Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with a suitable organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford this compound.

Discussion of Route 2:

This route offers an alternative disconnection. The synthesis of N-substituted isoindolinones from phthalides and primary amines is a known transformation, although it can require harsh conditions and long reaction times. The key step is the regioselective bromination of the aromatic ring. The amide group is an ortho-, para-director. In the case of 2-isopropylisoindolin-1-one, the position para to the carbonyl group (position 5) is sterically more accessible and electronically activated, favoring bromination at this site. NBS is a convenient and milder alternative to liquid bromine. The main challenge in this route is controlling the regioselectivity of the bromination to avoid the formation of other brominated isomers.

Route 3: Reductive Amination and Cyclization

This strategy builds the isoindolinone ring from a more fundamental starting material, 2-carboxybenzaldehyde, through a reductive amination with isopropylamine, followed by intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-formylbenzoic acid

  • Brominate 2-formylbenzoic acid (1.0 eq) with a suitable brominating agent (e.g., Br2 in the presence of a catalyst, or NBS) in a suitable solvent.

  • Carefully control the reaction conditions to achieve selective monobromination at the desired position.

  • Isolate and purify the 4-Bromo-2-formylbenzoic acid.

Step 2: Reductive Amination and Lactamization

  • In a one-pot procedure, dissolve 4-Bromo-2-formylbenzoic acid (1.0 eq) and isopropylamine (1.2 eq) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reductive amination of the aldehyde forms an intermediate amino acid which undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to the lactam.

  • After the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Discussion of Route 3:

This route represents a more convergent and potentially more efficient approach in terms of step economy, as the key C-N bond formation and cyclization can often be achieved in a single step. Reductive amination is a powerful and widely used method for the synthesis of amines[5][6][7][8]. The choice of a mild reducing agent like NaBH3CN is crucial as it selectively reduces the iminium ion formed in situ without reducing the aldehyde or carboxylic acid functionalities. The intramolecular lactamization of the resulting amino acid intermediate should be facile. A key challenge in this route is the synthesis and purification of the starting material, 4-Bromo-2-formylbenzoic acid. The regioselectivity of the initial bromination step is critical.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the key parameters of each route are summarized in the table below. The values for yield and purity are estimated based on analogous reactions reported in the literature and are intended for comparative purposes.

ParameterRoute 1: N-AlkylationRoute 2: BrominationRoute 3: Reductive Amination
Starting Material 5-Bromoisoindolin-1-onePhthalide, Isopropylamine2-Formylbenzoic acid, Isopropylamine
Number of Steps 122 (potentially 1-pot)
Estimated Overall Yield 60-80%50-70%55-75%
Key Reagents NaH, 2-BromopropaneNBSNaBH3CN
Scalability GoodGoodGood
Safety & Handling NaH is flammableNBS is a lachrymatorNaBH3CN is toxic
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Visualization of Synthetic Pathways

To provide a clear visual representation of the discussed synthetic strategies, the following diagrams have been generated using Graphviz.

Route_1 start 5-Bromoisoindolin-1-one reagents 1. NaH, DMF 2. 2-Bromopropane start->reagents product This compound reagents->product caption Route 1: N-Alkylation

Caption: Synthetic pathway for Route 1.

Route_2 start1 Phthalide reagent1 Isopropylamine start1->reagent1 intermediate 2-isopropylisoindolin-1-one reagent1->intermediate reagent2 NBS intermediate->reagent2 product This compound reagent2->product caption Route 2: Late-stage Bromination

Caption: Synthetic pathway for Route 2.

Route_3 start1 2-Formylbenzoic acid reagent1 Brominating Agent start1->reagent1 intermediate 4-Bromo-2-formylbenzoic acid reagent1->intermediate reagent2 1. Isopropylamine 2. NaBH3CN intermediate->reagent2 product This compound reagent2->product caption Route 3: Reductive Amination

Caption: Synthetic pathway for Route 3.

Conclusion and Recommendations

The choice of the most efficient synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

  • Route 1 (N-Alkylation) is the most direct and likely the most efficient for small-scale synthesis, provided that 5-Bromoisoindolin-1-one is readily available. Its single step and potentially high yield make it an attractive option.

  • Route 2 (Bromination) offers flexibility, as the bromination is performed at a later stage. This could be advantageous if a variety of halogenated analogs are desired from a common intermediate. However, the regioselectivity of the bromination needs to be carefully optimized.

  • Route 3 (Reductive Amination) is a convergent and elegant approach that may be well-suited for larger-scale production due to its potential for a one-pot procedure. The efficiency of this route is contingent on the successful and regioselective synthesis of the brominated starting material.

For initial laboratory-scale synthesis and rapid access to the target compound, Route 1 is recommended due to its simplicity and high convergence. For process development and larger-scale campaigns where cost of starting materials and step economy are critical, Route 3 warrants further investigation and optimization .

References

  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. Beilstein J. Org. Chem.2011 , 7, 1196–1205. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

  • Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega2022 , 7 (2), 2039–2051. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity2023 , 20 (5), e202201170. [Link]

  • Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. J. Org. Chem.2013 , 78 (24), 12484–12492. [Link]

  • Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. J. Chem. Soc., Perkin Trans. 1, 2000 , 333-343. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. 2002 . [Link]

  • Further reactions on reductive amination products with key building... ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

  • Brominated isoindolines: Precursors to functionalised nitroxides. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthetic approaches to N- and 4-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives. Tetrahedron. 2011 , 67 (48), 9345-9352. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

  • Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. ResearchGate. [Link]

  • Synthetic approaches to N- and 4-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives. Tetrahedron. 2021 , 100, 132443. [Link]

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Comparative In Vitro ADME Profiling of 5-Bromo-2-isopropylisoindolin-1-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early ADME Assessment in the Isoindolinone Scaffold

The isoindolinone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1] Its derivatives have demonstrated significant potential across various biological targets.[2] Our lead compound, 5-Bromo-2-isopropylisoindolin-1-one (Cmpd-A) , has shown promising initial potency. However, early-stage drug discovery has taught us that potency alone is insufficient for clinical success. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is equally critical and must be optimized to ensure safety and efficacy.[3][4]

Failing to characterize ADME properties early can lead to costly late-stage failures.[5] This guide provides a comparative analysis of the in vitro ADME properties of our lead compound, Cmpd-A , alongside two rationally designed analogs:

  • Analog 1 (Cmpd-B): 5-Bromo-2-(2-hydroxypropan-2-yl)isoindolin-1-one: Designed with a hydroxyl group to potentially mitigate metabolic liabilities associated with the isopropyl moiety and improve aqueous solubility.

  • Analog 2 (Cmpd-C): 5-Chloro-2-isopropylisoindolin-1-one: The bromo-to-chloro substitution modifies the molecule's lipophilicity and electronic distribution, which can influence permeability and protein binding.

This document details the head-to-head comparison of these three compounds across a panel of fundamental in vitro ADME assays. We will not only present the data but also delve into the scientific rationale behind each experimental choice, providing a clear and actionable path for lead optimization.

Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale

The liver is the primary site of drug metabolism, and Cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, are responsible for the majority of Phase I metabolic reactions.[6] Assessing a compound's stability in HLM is a crucial first step to predict its hepatic clearance in vivo.[7][8] Compounds that are rapidly metabolized in this assay often exhibit low oral bioavailability and a short half-life, making them poor drug candidates.[9] This assay allows us to identify metabolic "soft spots" on a molecule, guiding synthetic chemistry efforts to improve stability.[10]

Experimental Protocol: HLM Stability Assay
  • Compound Preparation: Prepare 10 mM stock solutions of Cmpd-A , Cmpd-B , and Cmpd-C in DMSO. Serially dilute to achieve a final incubation concentration of 1 µM.

  • Incubation Setup: In a 96-well plate, combine pooled Human Liver Microsomes (0.25 mg/mL final concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).[11]

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM NADPH).[11] A control incubation is run in parallel without NADPH to account for non-enzymatic degradation.

  • Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Sample Processing: The plate is centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CompoundStock 1. Prepare 10 mM Compound Stocks (DMSO) WorkingSol 2. Dilute to 1 µM Working Solution CompoundStock->WorkingSol Incubate 5. Combine HLM + Compound Pre-warm to 37°C WorkingSol->Incubate Microsomes 3. Prepare HLM + Buffer (0.25 mg/mL) Microsomes->Incubate NADPH 4. Prepare NADPH Regenerating System Start 6. Initiate with NADPH NADPH->Start Incubate->Start Timepoints 7. Sample at 0, 5, 15, 30, 60 min Start->Timepoints Quench 8. Quench with ACN + Internal Standard Timepoints->Quench Process 9. Centrifuge & Collect Supernatant Quench->Process LCMS 10. LC-MS/MS Analysis Process->LCMS Data 11. Calculate t½ and CLint LCMS->Data

Caption: Workflow for the in vitro Metabolic Stability Assay.

Comparative Data & Interpretation
Compoundt½ (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Extraction
Cmpd-A 1885.1High
Cmpd-B 7520.6Low-Intermediate
Cmpd-C 2270.2High
Verapamil (Control)15102.3High

Interpretation: The lead compound, Cmpd-A , demonstrates rapid metabolism, suggesting a high predicted hepatic extraction ratio. This is a significant liability, likely leading to poor in vivo exposure. The introduction of a hydroxyl group in Cmpd-B resulted in a dramatic >4-fold increase in metabolic stability. This strongly suggests the isopropyl group on the parent molecule is a primary site of oxidative metabolism, and the modification in Cmpd-B successfully blocks this pathway. Cmpd-C , with the chloro- substitution, showed no meaningful improvement in stability, indicating the halogen at position 5 has little influence on the primary metabolic pathways for this scaffold.

Cell Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

Scientific Rationale

For orally administered drugs, the ability to passively diffuse across the gastrointestinal tract is a prerequisite for absorption.[12] The PAMPA assay is a high-throughput, non-cell-based method that models this passive diffusion.[12] It uses a synthetic membrane coated with lipids to separate a donor compartment (simulating the GI tract) from an acceptor compartment (simulating the bloodstream). It provides a rapid and cost-effective way to predict a compound's passive permeability, helping to identify candidates with potential absorption issues early in development.[12]

Experimental Protocol: PAMPA
  • Prepare Donor Plate: A 96-well filter plate is coated with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • Prepare Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution (pH 7.4) containing 5% DMSO to act as a solubility sink.

  • Compound Addition: The test compounds (Cmpd-A, B, C ) and controls are added to a separate donor plate containing buffer at pH 6.5 (to simulate the upper intestine). The final compound concentration is 100 µM.

  • Incubation: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor solution containing the compounds is added to the filter plate. This "sandwich" is incubated at room temperature for 5 hours.

  • Quantification: After incubation, the concentrations of the compound in the donor, acceptor, and reference wells are determined by UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells.

Comparative Data & Interpretation
CompoundPermeability (Pe, 10⁻⁶ cm/s)Predicted Absorption
Cmpd-A 8.5High
Cmpd-B 1.9Low
Cmpd-C 9.2High
Propranolol (High Perm Control)15.2High
Atenolol (Low Perm Control)0.8Low

Interpretation: Cmpd-A and Cmpd-C both exhibit high passive permeability, which is a favorable characteristic for oral absorption. The structural modification in Cmpd-B (addition of a hydroxyl group) significantly increased the molecule's polarity, leading to a sharp decrease in permeability. While this change was beneficial for metabolic stability, it has created a new liability for absorption. This presents a classic ADME trade-off that is common in drug discovery. The data for Cmpd-C suggests that modulating the halogen at position 5 has a minimal impact on passive diffusion.

Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Scientific Rationale

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1 acid glycoprotein.[13][14] According to the "free drug theory," only the unbound fraction of a drug is able to diffuse into tissues to interact with its pharmacological target and be cleared by metabolizing enzymes.[14][15] Therefore, determining the fraction of unbound drug (fu) is essential for interpreting pharmacokinetic and pharmacodynamic (PK/PD) relationships.[15] High plasma protein binding (>99%) can sometimes be a liability, especially for compounds with borderline potency, as it limits the concentration of active drug at the target site.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Preparation: A RED device consists of single-use inserts, each with two chambers separated by a semi-permeable dialysis membrane (8 kDa MWCO).

  • Compound Spiking: Human plasma is spiked with the test compound (Cmpd-A, B, C ) to a final concentration of 2 µM.

  • Loading: 200 µL of the spiked plasma is added to one chamber of the RED insert. 350 µL of phosphate buffer (pH 7.4) is added to the opposing chamber.

  • Equilibration: The plate is sealed and incubated at 37°C for 4 hours with shaking to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The plasma sample is diluted with buffer, and the buffer sample is diluted with control plasma to ensure identical matrix conditions for analysis. Samples are then processed via protein precipitation and analyzed by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_setup Setup cluster_incubation Equilibration cluster_analysis Analysis Spike 1. Spike Compound into Human Plasma (2 µM) LoadPlasma 2. Load 200 µL Spiked Plasma into RED Chamber A Spike->LoadPlasma Incubate 4. Seal and Incubate 4 hrs at 37°C with shaking LoadPlasma->Incubate LoadBuffer 3. Load 350 µL Buffer into RED Chamber B LoadBuffer->Incubate Sample 5. Sample from both chambers Incubate->Sample MatrixMatch 6. Matrix-match samples Sample->MatrixMatch Analyze 7. Protein Precipitation & LC-MS/MS Analysis MatrixMatch->Analyze Calculate 8. Calculate % Unbound (fu) Analyze->Calculate

Caption: Workflow for the Plasma Protein Binding RED Assay.

Comparative Data & Interpretation
Compound% BoundFraction Unbound (fu)Interpretation
Cmpd-A 99.2%0.008Highly Bound
Cmpd-B 97.5%0.025Highly Bound
Cmpd-C 98.8%0.012Highly Bound
Warfarin (Control)99.1%0.009Highly Bound

Interpretation: All three compounds are highly bound to plasma proteins, a common feature for this lipophilic chemical space. Cmpd-A and Cmpd-C have very low unbound fractions, meaning less than 2% of the drug in circulation would be pharmacologically active. The introduction of the hydroxyl group in Cmpd-B modestly decreased protein binding, resulting in a ~3-fold higher unbound fraction compared to the parent. While still highly bound, this increase in free fraction could translate to improved efficacy in vivo, assuming the compound can reach its target.

CYP3A4 Inhibition Potential

Scientific Rationale

CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for metabolizing approximately 40-50% of all marketed drugs.[6] Inhibition of CYP3A4 by a new chemical entity can slow the metabolism of co-administered drugs, leading to elevated plasma concentrations and potential toxicity.[16] This is a major cause of clinical drug-drug interactions (DDIs).[17] Therefore, regulatory agencies require assessment of a compound's potential to inhibit major CYP isoforms.[18] This assay measures the half-maximal inhibitory concentration (IC₅₀) against CYP3A4 activity.

Experimental Protocol: Recombinant Human CYP3A4 Inhibition
  • Reagent Preparation: Recombinant human CYP3A4 enzyme, a fluorogenic probe substrate (e.g., Midazolam), and an NADPH regenerating system are prepared in a phosphate buffer.

  • Inhibitor Dilution: Test compounds (Cmpd-A, B, C ) and a known inhibitor (e.g., Ketoconazole) are serially diluted in a 96-well plate to cover a range of concentrations (e.g., 0.01 to 100 µM).

  • Incubation: The CYP3A4 enzyme and test compounds are pre-incubated for 10 minutes at 37°C.

  • Reaction Initiation: The reaction is started by adding the probe substrate and the NADPH regenerating system.

  • Signal Detection: The plate is incubated at 37°C, and the formation of the fluorescent metabolite is measured over time using a plate reader.

  • IC₅₀ Determination: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Comparative Data & Interpretation
CompoundCYP3A4 IC₅₀ (µM)DDI Risk Potential
Cmpd-A 3.5Moderate
Cmpd-B > 50Low
Cmpd-C 2.8Moderate-High
Ketoconazole (Control)0.08High

Interpretation: Cmpd-A and Cmpd-C both show moderate inhibition of CYP3A4, with IC₅₀ values in the low single-digit micromolar range. This is a potential red flag for DDI risk that would require further investigation. Encouragingly, the hydrophilic modification in Cmpd-B completely abrogated this inhibitory activity, pushing the IC₅₀ value beyond the highest tested concentration. This suggests that the interaction with the CYP3A4 active site is sensitive to the polarity of the N-substituent, and Cmpd-B represents a significantly de-risked profile from a DDI perspective.

Summary & Strategic Path Forward

This comparative guide illustrates the critical role of in vitro ADME profiling in the early stages of drug discovery. By systematically evaluating our lead compound and two rationally designed analogs, we have uncovered a complex interplay of properties that will guide the next phase of our optimization strategy.

G A Cmpd-A (Lead) B Cmpd-B (Hydroxylated) A->B  + OH Group C Cmpd-C (Chloro-) A->C  Br -> Cl MetStab Metabolic Stability (Good) B->MetStab Perm Permeability (Poor) B->Perm CYP CYP Inhibition (Low Risk) B->CYP MetStab_C Metabolic Stability (Poor) C->MetStab_C Perm_C Permeability (Good) C->Perm_C CYP_C CYP Inhibition (Moderate Risk) C->CYP_C

Caption: Summary of Structure-ADME Relationship findings.

  • Cmpd-A (Lead): While permeable, its poor metabolic stability and moderate CYP3A4 inhibition make it a high-risk candidate for further development.

  • Cmpd-B (Analog 1): The hydroxyl modification successfully addressed the key liabilities of metabolic instability and CYP inhibition. However, this came at the cost of significantly reduced permeability. This compound has a much-improved safety profile but likely poor oral absorption.

  • Cmpd-C (Analog 2): The bromo-to-chloro switch offered no significant advantages and may have slightly worsened the CYP inhibition profile. This analog does not represent a viable path forward.

Next Steps: The most promising path forward involves balancing the positive attributes of Cmpd-A and Cmpd-B . The synthetic strategy should now focus on analogs that retain the metabolic blocking feature of Cmpd-B while systematically reducing polarity to regain the high permeability of Cmpd-A . This could involve exploring alternative, less polar metabolic blockers or modulating other positions on the isoindolinone scaffold to fine-tune the overall physicochemical properties.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

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  • MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]

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Benchmarking the antitumor activity of "5-Bromo-2-isopropylisoindolin-1-one" against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive benchmark analysis of a novel investigational compound, 5-Bromo-2-isopropylisoindolin-1-one , against established inhibitors of the PI3K/AKT/mTOR signaling pathway. Recent computational studies have suggested that the isoindolin-1-one scaffold may serve as a potent inhibitor of protein kinases, making this pathway a logical focus for investigation.[1][2][3][4] This document outlines the scientific rationale, detailed experimental protocols, and comparative data on cytotoxic and apoptotic activities in a human breast cancer cell line. The objective is to offer researchers a rigorous framework for evaluating the preclinical potential of this compound relative to current standards.

Introduction and Rationale

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, growth, and metabolism.[5][6] Its aberrant activation is one of the most common molecular alterations in human cancers, making it a highly attractive target for therapeutic intervention.[7][8] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to reduced apoptosis and unchecked cell proliferation, which are hallmarks of cancer.[5][6][7]

The isoindolin-1-one core structure has emerged as a promising scaffold in medicinal chemistry, with various derivatives showing potential as inhibitors of kinases and other enzymes implicated in oncology.[1][2][9][10][11] Based on this premise, we synthesized This compound (hereafter referred to as "Compound X") and hypothesized its activity against the PI3K/AKT/mTOR pathway.

To rigorously assess its potential, we benchmarked Compound X against two well-characterized inhibitors:

  • Pictilisib (GDC-0941): A potent, ATP-competitive pan-Class I PI3K inhibitor that blocks the production of PIP3, thereby preventing the activation of AKT.[12][13][14][15]

  • Everolimus (RAD001): A derivative of rapamycin that forms a complex with FKBP12 to allosterically inhibit mTOR Complex 1 (mTORC1), a key downstream effector of the pathway.[16][17][18][19]

This guide presents a head-to-head comparison using the MCF-7 human breast cancer cell line, which harbors an activating PIK3CA mutation and is known to be dependent on PI3K signaling for survival, making it an ideal model system for this investigation.[20][21][22][23][24]

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the TSC complex, which relieves its inhibition of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating targets like S6K1 and 4E-BP1. The pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[5][6][25]

Our experimental design targets this pathway at distinct nodes to provide a comprehensive comparison.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates CompoundX Compound X (Hypothesized) CompoundX->PI3K Inhibits Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Everolimus Everolimus (RAD001) Everolimus->mTORC1 Inhibits Workflow start Start: Culture MCF-7 Cells seed Seed Cells in 96-well & 6-well Plates start->seed treat Treat with Compound X, Pictilisib, Everolimus (Dose-Response & IC50) seed->treat mtt MTT Assay (72h) treat->mtt flow Apoptosis Assay (48h) treat->flow wb Pathway Analysis (24h) treat->wb mtt_read Add MTT Reagent, Solubilize, Read Absorbance mtt->mtt_read ic50 Calculate IC50 Values mtt_read->ic50 flow_stain Harvest & Stain with Annexin V-FITC / PI flow->flow_stain flow_analyze Analyze via Flow Cytometry flow_stain->flow_analyze apoptosis_data Quantify Apoptotic Populations flow_analyze->apoptosis_data wb_lyse Lyse Cells & Quantify Protein wb->wb_lyse wb_blot SDS-PAGE, Transfer, Immunoblot for p-AKT, p-S6 wb_lyse->wb_blot wb_data Analyze Protein Phosphorylation wb_blot->wb_data

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Isoindolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindolinone Scaffold and the Imperative of Selectivity

The isoindolinone core is a recognized privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, from anticancer to neuroprotective effects [see: 4, 33]. When a novel compound series, such as one based on "5-Bromo-2-isopropylisoindolin-1-one" (hereafter designated as Compound X ), emerges from a discovery campaign, the initial excitement around its on-target potency must be immediately tempered by a rigorous assessment of its selectivity. Off-target interactions are a primary driver of clinical trial failures and unexpected toxicities [see: 14].

This guide provides a comprehensive, field-proven strategy for profiling the cross-reactivity of a novel chemical entity like Compound X. We will operate under the working hypothesis that Compound X is a protein kinase inhibitor, a common modality for this scaffold [see: 12]. Our objective is not merely to list assays but to construct a logical, multi-tiered workflow that moves from broad, in vitro screening to deep, cellular, and functional assessment. This self-validating system is designed to build a holistic and predictive understanding of a compound's safety and mechanism of action, enabling data-driven decisions in drug development.

The Strategic Workflow for Cross-Reactivity Profiling

A robust profiling cascade does not begin with a scattergun approach. It is a systematic process of narrowing focus from a wide lens to a microscopic view of cellular interactions. The causality is critical: we must first understand what a compound is supposed to do before we can meaningfully interpret what it is not supposed to do.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Cellular & Proteome-Wide Validation cluster_2 Phase 3: Functional & Safety Assessment cluster_3 Outcome A Hypothesized Primary Target(s) (e.g., Protein Kinase Y) B Biochemical Potency Assay (e.g., ADP-Glo for Kinase Y) Establishes On-Target IC50 A->B Validate Hypothesis C Broad In Vitro Selectivity Panel (e.g., KINOMEscan®) Identifies Potential Off-Targets B->C Inform Selectivity Screen D Cellular Thermal Shift Assay (CETSA®) Confirms On- & Off-Target Engagement C->D Prioritize Cellular Testing E Unbiased Chemoproteomics (e.g., Proteome-wide CETSA-MS) Discovers Novel/Unexpected Off-Targets D->E Validate Hits & Deepen Profile F Cell-Based Functional Assays (On- and Off-Target Pathways) E->F Guide Functional Assay Selection G Early Safety Pharmacology Panel (e.g., hERG, CNS receptors) Links Molecular Profile to Safety Risk F->G Correlate Function to Safety H Integrated Selectivity & Risk Profile (Decision to Advance/Optimize/Terminate) G->H

Figure 1: A strategic workflow for comprehensive cross-reactivity profiling.

Part 1: Foundational In Vitro Selectivity

The first principle of profiling is to establish a baseline. We begin with biochemical assays to confirm the potency at the intended target and then use large-scale panels to survey the most probable off-target space.

Confirming the Primary Target and Potency

Before profiling for cross-reactivity, it is essential to quantify the compound's activity against its intended target. For our hypothetical kinase inhibitor, Compound X, an industry-standard assay like the ADP-Glo™ Kinase Assay is an excellent choice.

Causality Behind the Choice: The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[1] Its universal nature allows it to be used for virtually any kinase, and by quantifying ADP, it directly measures enzymatic activity.[1] A critical parameter in this assay is the ATP concentration. For initial potency determination, setting the ATP concentration at or near the Michaelis constant (Km,ATP) for the specific kinase allows the resulting IC50 value to closely approximate the compound's binding affinity (Ki) [see: 3, 28]. However, for more physiologically relevant selectivity, assays should also be run at ATP concentrations that mimic cellular levels (typically 1-5 mM), as this can significantly alter inhibitor selectivity.[2]

Broad Kinome Scanning: The First Look at Cross-Reactivity

With on-target potency established, the next step is a broad survey of the kinome. The goal is to identify off-target interactions with other kinases quickly and comprehensively.

Recommended Platform: KINOMEscan® (Eurofins Discovery)

The KINOMEscan® platform is an active site-directed competition binding assay.[3] It is not a functional assay; instead, it measures the thermodynamic binding constant (Kd) of a compound to a large panel of kinases.[4][5]

Causality Behind the Choice:

  • Breadth: Platforms like the scanMAX℠ panel assess binding against over 468 kinases, covering more than 80% of the human kinome.[3][5] This breadth is crucial for identifying unexpected off-targets.

  • Quantitative Nature: The assay yields a Kd value, which is a direct measure of binding affinity. This allows for a quantitative comparison of on-target vs. off-target binding.

  • ATP-Independence: As a binding assay, it is independent of ATP concentration, removing a key variable and providing a pure measure of compound-kinase interaction.[5]

Data Interpretation and Comparison: The output is typically visualized as a "tree spot" diagram and a table of binding affinities. A key metric derived is the Selectivity Score (S-Score) , which represents the number of kinases a compound binds to with a certain affinity within the tested panel. A lower S-Score indicates higher selectivity.

Table 1: Hypothetical KINOMEscan® Data for Compound X vs. Alternatives Data is illustrative and does not represent real experimental results.

CompoundPrimary TargetOn-Target Kd (nM)# of Off-Targets (Kd < 1 µM)Selectivity Score (S(35) @ 1µM)Key Off-Targets (>10x On-Target Kd)
Compound X Kinase Y1580.017VEGFR2, PDGFRβ, KIT
Alternative A (Dirty Kinase Inhibitor) Kinase Y25450.096SRC Family, ABL, FLT3, many others
Alternative B (Selective Inhibitor) Kinase Y1010.002None

This initial screen immediately flags Compound X as moderately selective, with potential cross-reactivity against key kinases involved in angiogenesis and cell growth (VEGFR2, PDGFRβ). This data is invaluable for predicting both potential therapeutic applications and potential side effects like hypertension or edema.

Part 2: Cellular Target Engagement and Unbiased Proteome Profiling

In vitro binding does not guarantee cellular activity. The compound must penetrate the cell membrane, engage its target in a complex milieu, and may interact with proteins outside the initial panel. Therefore, the next phase validates in vitro hits in a physiological context.

Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify and quantify drug binding to its target in intact cells or tissues.[6][7] The principle is that when a drug binds to its target protein, it confers thermodynamic stability, increasing the protein's melting point.[7][8]

Causality Behind the Choice:

  • Physiological Relevance: It is a label-free method that measures direct target engagement in an unmodified cellular environment, accounting for cell permeability and intracellular competition.

  • Versatility: CETSA can be used to confirm on-target engagement and validate key off-targets identified in the KINOMEscan®.

  • Quantitative Output: Isothermal dose-response (ITDR) CETSA experiments can determine the cellular EC50 for target engagement, providing a crucial link between biochemical affinity and cellular potency.[9]

G A 1. Treat intact cells with Compound X or DMSO vehicle B 2. Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C 3. Lyse cells and separate soluble vs. aggregated proteins via centrifugation B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot protein abundance vs. temperature to generate melt curves D->E F Result: A rightward shift in the melt curve for Compound X-treated cells indicates target stabilization and engagement. E->F

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

By performing CETSA for Kinase Y, VEGFR2, and PDGFRβ, we can confirm if the in vitro binding of Compound X translates to target engagement in a live cell. A lack of a thermal shift for a KINOMEscan® hit might suggest it's an artifact of the in vitro system or the compound has poor cell permeability.

Uncovering the Unknown: Unbiased Proteome-Wide Profiling

Even the largest screening panels are biased toward known targets. To discover truly novel off-targets, unbiased chemical proteomics approaches are essential.[10] One of the most powerful methods is coupling CETSA with quantitative mass spectrometry (MS).

Recommended Platform: Proteome-Wide CETSA (or Thermal Proteome Profiling - TPP)

This technique extends the CETSA principle to the entire proteome.[11] After treating cells and heating, the soluble fractions are analyzed by MS to quantify thermal shifts for thousands of proteins simultaneously.[11]

Causality Behind the Choice:

  • Unbiased Discovery: This is a hypothesis-free method that can identify off-targets regardless of their protein class (not just kinases).[12]

  • Deep Mechanistic Insight: It can reveal not only direct drug targets but also downstream proteins whose stability changes due to pathway modulation, providing a snapshot of the compound's system-wide effects.

Table 2: Hypothetical Proteome-Wide CETSA Data Summary for Compound X Data is illustrative and does not represent real experimental results.

Protein HitThermal Shift (ΔTm in °C)Biological FunctionImplication of Interaction
Kinase Y (On-Target) +5.2Cell Cycle ProgressionConfirmed primary target engagement
VEGFR2 +3.8AngiogenesisValidated key off-target from kinome scan
PDGFRβ +3.1Cell Growth, ProliferationValidated key off-target from kinome scan
Carbonic Anhydrase II (Novel) +2.5pH HomeostasisUnexpected off-target; potential for metabolic side effects
HDAC6 (Novel) -2.1 (Destabilized)Tubulin DeacetylationUnexpected off-target; potential for effects on cell motility

This deeper analysis confirms our primary hits and, critically, uncovers two entirely new potential off-targets: Carbonic Anhydrase II and HDAC6. This information is vital for explaining any anomalous cellular phenotypes and for guiding the next phase of functional safety testing.

Part 3: Functional Safety and Integrated Risk Assessment

The final step is to determine if the observed molecular cross-reactivities translate into functional cellular or physiological effects.

Safety Pharmacology Profiling

Early in vitro safety pharmacology profiling is a regulatory expectation and a critical tool for de-risking a compound.[13][14] This involves screening the compound against a panel of targets known to be implicated in adverse drug reactions (ADRs).[15]

Recommended Platform: SafetyScan®47 Panel (Eurofins Discovery) or similar

These panels typically include a battery of assays for GPCRs, ion channels, transporters, and enzymes that are historically linked to clinical safety issues.[16]

Causality Behind the Choice:

  • Predictive Power: Hits in this panel, particularly against targets like the hERG potassium channel (implicated in cardiac arrhythmias), are strong predictors of potential clinical liabilities.[17]

  • Regulatory Alignment: Data from these panels are a standard component of investigational new drug (IND) filings.[13]

A clean profile in a safety panel provides significant confidence, while hits demand immediate follow-up functional assays to assess the actual risk. For example, a hERG binding hit must be followed by a patch-clamp electrophysiology study to determine if it translates to functional channel inhibition.

Conclusion: Synthesizing a Holistic Profile

The cross-reactivity profile of a novel compound like "this compound" cannot be understood through a single assay. It requires the intelligent and sequential application of complementary technologies. By moving from broad biochemical screening to deep cellular proteomics and functional safety assessment, we build a robust, multi-dimensional understanding of the compound's behavior.

Experimental Protocols

Appendix A: Protocol for Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture and Treatment:

    • Culture the selected cell line (e.g., K562) to ~80% confluency.

    • Harvest and resuspend cells in media to a concentration of 20x106 cells/mL.

    • In separate tubes, treat cell suspensions with Compound X (e.g., 10 µM final concentration) or DMSO (vehicle control) for 1-2 hours at 37°C.[18]

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 68°C in 2°C increments), followed by a 3-minute cooling step at 4°C.[18]

  • Cell Lysis and Fractionation:

    • Lyse the cells by adding 50 µL of lysis buffer containing protease inhibitors and performing 3 freeze-thaw cycles using liquid nitrogen.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (e.g., Kinase Y, VEGFR2) in the soluble fraction using Western Blotting or an ELISA-based method like AlphaScreen®.[18]

  • Data Analysis:

    • Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 42°C).

    • Plot the normalized intensity versus temperature for both the DMSO and Compound X-treated samples to generate the melting curves. A rightward shift indicates thermal stabilization.

References

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-2-isopropylisoindolin-1-one. As a brominated heterocyclic compound often utilized in medicinal chemistry and drug discovery, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

The core principle of this guide is that This compound must be managed as a hazardous halogenated organic waste stream. The presence of a bromine atom in the molecule dictates its classification and necessitates specific disposal pathways to prevent the formation of hazardous byproducts and ensure regulatory compliance.

Hazard Assessment and Compound Profile

While a specific Safety Data Sheet (SDS) for this compound may not be readily available due to its status as a specialized research chemical, a reliable hazard assessment can be made based on its chemical structure and data from analogous compounds like 5-Bromo-1-indanone.[1][2] The structure suggests potential for skin, eye, and respiratory irritation. Therefore, it is imperative to handle this compound with the assumption that it is hazardous.

All waste determination and management must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[3][4]

Table 1: Key Data for this compound

PropertyValue / ClassificationRationale & Source
Molecular Formula C₁₁H₁₂BrNON/A
Structural Class Brominated Aromatic HeterocycleThe molecule contains a bromine atom attached to an aromatic ring system.
Primary Hazard Class Irritant (Assumed)Based on analogous brominated compounds, it is prudent to assume it causes skin (H315), eye (H319), and respiratory (H335) irritation.[1][2]
Required Waste Stream Halogenated Organic WasteThe presence of bromine classifies this as halogenated waste, which requires segregation from non-halogenated streams.[5][6]
Disposal Method IncinerationHalogenated wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[7][8]

Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound or its waste, the following PPE and engineering controls are mandatory to minimize exposure, as guided by the Occupational Safety and Health Administration (OSHA).[9]

  • Engineering Controls : All handling of this compound, including weighing and waste consolidation, must be conducted inside a certified chemical fume hood.[5][10] This is the primary line of defense to prevent inhalation of airborne particulates.

  • Eye Protection : Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Hand Protection : Chemically resistant nitrile gloves are required. For extensive handling, consider double-gloving.[11]

  • Body Protection : A laboratory coat must be worn to protect skin and clothing. Ensure shoes are closed-toe.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, solutions containing the compound, and contaminated lab materials.

Step 1: Waste Segregation (The Critical Decision)

The single most important step in this process is rigorous waste segregation.

  • Action : Designate a specific waste container solely for Halogenated Organic Waste .[6][12]

  • Causality : Halogenated compounds require specialized incineration facilities equipped with acid gas scrubbers to neutralize toxic byproducts like hydrogen bromide (HBr) that form during combustion.[8] Mixing this waste with non-halogenated streams contaminates the entire batch, significantly increasing disposal costs and environmental risk.[10] Never mix this waste with acids, bases, or strong oxidizing agents.[13]

Step 2: Waste Collection and Consolidation

Collect all waste streams at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14]

  • Solid Waste : Carefully sweep residual solid this compound, along with contaminated weighing paper and wipes, directly into the designated halogenated waste container. Avoid generating dust.

  • Contaminated Sharps : Needles or razor blades contaminated with the compound must be placed in a dedicated sharps container that is also labeled as containing halogenated waste.[14]

  • Liquid Waste (e.g., reaction mixtures, column fractions) : Collect all liquid waste containing the compound in a sealable, compatible container designated for halogenated organic liquids.

  • Decontamination Rinseate : Glassware that has come into contact with the compound should be rinsed with a small amount of an appropriate organic solvent (e.g., acetone, ethanol). This first rinse (rinseate) is considered hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses can typically be managed as non-halogenated waste, depending on institutional policy.

Step 3: Container Selection and Labeling

Proper containment and labeling are legally required and essential for safe handling.

  • Container : Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw-top cap.[7][12] The container must be in good condition and free of leaks.

  • Labeling : Before the first drop of waste is added, the container must be clearly labeled.[12] The label must include:

    • The words "Hazardous Waste" .[13]

    • The waste stream identification: "Halogenated Organic Waste" .

    • A complete list of all chemical constituents by their full names (no abbreviations) and their approximate percentages (e.g., "this compound (~5%), Dichloromethane (95%)").[6]

    • The accumulation start date.[14]

Step 4: Storage in Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated SAA.

  • Location : The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment : The waste container must be kept within a secondary containment bin or tray to contain any potential leaks or spills.[10]

  • Closure : Keep the waste container closed at all times except when actively adding waste.[10][15]

Step 5: Final Disposal and Removal
  • Action : Once the container is full (typically 75-80% capacity to allow for expansion), or as per your institution's policy, arrange for its collection by your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10]

  • Compliance : This final step ensures the waste is transported and disposed of in compliance with all local, state, and federal regulations at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][16] Never dispose of this compound or its containers in the regular trash or down the drain. [5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Storage & Final Disposal start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Fume Hood, Goggles, Gloves, Lab Coat) start->ppe characterize Is the waste contaminated with This compound? ppe->characterize halogenated YES: Segregate into HALOGENATED ORGANIC WASTE Container characterize->halogenated Yes non_halogenated NO: Dispose into appropriate (e.g., Non-Halogenated) Waste Stream characterize->non_halogenated No label_container Label Container Correctly: - 'Hazardous Waste' - 'Halogenated Organic Waste' - List All Constituents & % halogenated->label_container store Store Sealed Container in Designated Satellite Accumulation Area with Secondary Containment label_container->store ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store->ehs_pickup incineration Final Disposal at Permitted Facility (High-Temperature Incineration) ehs_pickup->incineration

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

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  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). [Link]

  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU). University of Wyoming. [Link]

  • Safety Data Sheet - 2-Bromo-1-indanone. Thermo Fisher Scientific. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2-isopropylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 5-Bromo-2-isopropylisoindolin-1-one, a halogenated aromatic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its safe and effective use in the laboratory necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with the utmost confidence and care.

Hazard Analysis: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of structurally similar compounds, such as other brominated aromatic and isoindolinone derivatives, allows for a predictive hazard assessment. The primary concerns associated with this class of compounds include:

  • Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact with the skin and eyes.[1][2] Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system, leading to coughing and discomfort.[1][2][3]

  • Potential for Systemic Toxicity: While specific data is lacking, related compounds may be harmful if swallowed or absorbed through the skin.[4][5][6]

  • Environmental Hazards: Brominated organic compounds can be persistent in the environment and may be toxic to aquatic life. Proper disposal is crucial to prevent environmental contamination.

Given these potential hazards, a cautious and well-documented approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment are non-negotiable when working with this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes of the compound or solvents, as well as airborne particles.[3]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. The choice of material should be based on the solvents being used. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[7]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation. This protects against inhalation of fine particles and vapors.

It is imperative to inspect all PPE for integrity before each use and to replace it immediately if any damage is found.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the best practices for handling this compound in a laboratory setting.

Preparation and Weighing
  • Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat. Avoid creating dust. If any static is present, use an anti-static gun.

  • Transfer: Gently transfer the weighed compound into the reaction vessel.

Dissolution and Reaction
  • Solvent Addition: Slowly add the desired solvent to the reaction vessel containing the compound.

  • Mixing: Use magnetic or overhead stirring to ensure complete dissolution.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, etc.).

Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully within the fume hood.

  • Extraction: Perform any liquid-liquid extractions within the fume hood.

  • Purification: Conduct purification steps, such as column chromatography, within the fume hood.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Designate Work Area (Fume Hood) Gather Gather Materials Prep->Gather DonPPE Don PPE Gather->DonPPE Weigh Weigh Compound DonPPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve React Perform Reaction Dissolve->React Workup Work-up & Purification React->Workup Decontaminate Decontaminate Equipment Workup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose DoffPPE Doff & Dispose PPE Dispose->DoffPPE

Safe Handling Workflow for this compound

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. All waste generated from the handling of this compound must be treated as hazardous.

Waste StreamDisposal Procedure
Solid Waste All solid waste, including contaminated weigh boats, gloves, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste All liquid waste, including reaction mixtures and solvent washes, should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
Sharps Waste Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal. Never dispose of chemical waste down the drain.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet for Benzene, 4-bromo-1-chloro-2-methoxy-.
  • Fisher Scientific. (2025, December 19).
  • TCI Chemicals. (2025, April 1). Safety Data Sheet for 5-Bromo-2-cyano-3-nitropyridine.
  • ChemScene. (2021, March 26). Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.
  • Spectrum Chemical. (2018, November 13). Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol.
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 22).
  • Fisher Scientific. (2025, December 19).
  • University of Washington. (2022, October). Individual Chemical SOP Example: 5-Bromo-2-Deoxyuridine (BrdU)
  • BLDpharm. 5-bromo-2-isopropylindoline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.